molecular formula C7H11ClN2O2S B1520892 3-(Aminomethyl)benzenesulfonamide hydrochloride CAS No. 670280-13-4

3-(Aminomethyl)benzenesulfonamide hydrochloride

カタログ番号: B1520892
CAS番号: 670280-13-4
分子量: 222.69 g/mol
InChIキー: CMDWAIOSJPELDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Aminomethyl)benzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)benzenesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)benzenesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(aminomethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDWAIOSJPELDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655366
Record name 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670280-13-4
Record name 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(Aminomethyl)benzenesulfonamide hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 3-(Aminomethyl)benzenesulfonamide hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document elucidates the strategic synthesis from commercially available precursors, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The guide emphasizes a logical, field-proven approach, beginning with a retrosynthetic analysis and culminating in the formation of the target hydrochloride salt. Each stage of the synthesis is supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction

3-(Aminomethyl)benzenesulfonamide hydrochloride is a valuable bifunctional molecule incorporating both a primary benzylamine and an aromatic sulfonamide moiety.[1] The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory drugs.[2][3] The presence of the reactive aminomethyl group provides a key synthetic handle for further molecular elaboration, making this compound an attractive building block for the construction of novel pharmaceutical candidates and chemical probes.[4] This guide details a reliable synthetic route starting from 3-cyanobenzonitrile, focusing on the critical transformations of chlorosulfonation, amination, and nitrile reduction.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride by tracing it back to simple, readily available starting materials. The primary disconnection involves the formation of the hydrochloride salt and the reduction of the aminomethyl group to a nitrile. This leads to the key intermediate, 3-cyanobenzenesulfonamide. This intermediate can be further disconnected via the sulfonamide bond, leading back to 3-cyanobenzenesulfonyl chloride, which itself derives from the chlorosulfonation of 3-cyanobenzonitrile.

G target 3-(Aminomethyl)benzenesulfonamide HCl amine 3-(Aminomethyl)benzenesulfonamide target->amine Salt Formation nitrile_sulfonamide 3-Cyanobenzenesulfonamide amine->nitrile_sulfonamide Nitrile Reduction sulfonyl_chloride 3-Cyanobenzenesulfonyl Chloride nitrile_sulfonamide->sulfonyl_chloride Amination start 3-Cyanobenzonitrile sulfonyl_chloride->start Chlorosulfonation

Figure 1: Retrosynthetic pathway for 3-(Aminomethyl)benzenesulfonamide HCl.

The Synthetic Pathway: From Benzonitrile to Target Compound

The forward synthesis follows the pathway established by the retrosynthetic analysis. It is a multi-step process involving standard, high-yielding organic transformations.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Nitrile Reduction cluster_3 Step 4: Salt Formation A 3-Cyanobenzonitrile B 3-Cyanobenzenesulfonyl Chloride A->B ClSO3H C 3-Cyanobenzenesulfonamide B->C NH3(aq) D 3-(Aminomethyl)benzenesulfonamide C->D Reduction (e.g., H2/Catalyst) E 3-(Aminomethyl)benzenesulfonamide HCl D->E HCl

Figure 2: Forward synthesis workflow.
Step 1: Synthesis of 3-Cyanobenzenesulfonyl Chloride

The synthesis initiates with the electrophilic aromatic substitution on 3-cyanobenzonitrile using chlorosulfonic acid. The cyano group is a meta-directing deactivator, which selectively guides the chlorosulfonyl group to the desired position.

  • Mechanism and Rationale: Chlorosulfonic acid serves as the source of the electrophile, +SO2Cl. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. An excess of chlorosulfonic acid is typically used to serve as both the reagent and the solvent. The reaction must be performed under anhydrous conditions, as chlorosulfonic acid reacts violently with water. The temperature is carefully controlled to prevent side reactions and decomposition. A similar methodology is employed in the synthesis of other aromatic sulfonyl chlorides.[5]

Step 2: Synthesis of 3-Cyanobenzenesulfonamide

The highly reactive 3-cyanobenzenesulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.

  • Mechanism and Rationale: This reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the ammonia molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6] The reaction is typically performed by adding the sulfonyl chloride to an excess of concentrated aqueous ammonia, which acts as both the nucleophile and the base to neutralize the HCl byproduct. The reaction is usually exothermic and requires cooling.

Step 3: Reduction of 3-Cyanobenzenesulfonamide to 3-(Aminomethyl)benzenesulfonamide

This is the pivotal step in the synthesis, converting the nitrile functional group into a primary amine. Several methods are available for this transformation, with catalytic hydrogenation being the most common and scalable approach.

  • Mechanism and Rationale: Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[7] Catalysts such as Raney Nickel, Raney Cobalt, Palladium on carbon (Pd/C), or Rhodium are effective for this transformation.[8][9] The reaction proceeds through the initial formation of an imine intermediate, which is then further reduced to the primary amine.[10] The choice of catalyst, solvent, pressure, and temperature is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[7][11] An alternative method is the use of chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[12][13] While highly effective, this method is less suitable for large-scale synthesis due to the hazards and cost associated with the reagent.

Step 4: Formation of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

The final step involves converting the synthesized free base into its more stable and handleable hydrochloride salt.

  • Mechanism and Rationale: The basic aminomethyl group is protonated by hydrochloric acid in a simple acid-base reaction. This is typically achieved by dissolving the free amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol) and adding a solution of hydrogen chloride (either gaseous or dissolved in a solvent like ether or isopropanol). The hydrochloride salt then precipitates from the solution and can be isolated by filtration.[14]

Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-Cyanobenzenesulfonamide
  • Chlorosulfonation: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (4 molar equivalents). Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add 3-cyanobenzonitrile (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to room temperature and very carefully pour it onto crushed ice with vigorous stirring. The product, 3-cyanobenzenesulfonyl chloride, will precipitate as a solid.

  • Amination: Filter the crude 3-cyanobenzenesulfonyl chloride solid and, without extensive drying, add it portion-wise to a flask containing an excess of chilled concentrated aqueous ammonia (e.g., 28-30% NH₃ solution) with vigorous stirring. Maintain the temperature below 20 °C.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the precipitated solid, 3-cyanobenzenesulfonamide, by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 3-cyanobenzenesulfonamide.

Protocol 2: Synthesis of 3-(Aminomethyl)benzenesulfonamide Hydrochloride
  • Reduction: In a high-pressure hydrogenation vessel (Parr apparatus), suspend 3-cyanobenzenesulfonamide (1 molar equivalent) in a suitable solvent such as methanol or ethanol containing aqueous ammonia (to suppress secondary amine formation).

  • Add a catalytic amount of Raney Nickel (approx. 5-10% by weight, slurry washed).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.[9]

  • Heat the mixture to 40-60 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by periodic TLC/LC-MS analysis.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(Aminomethyl)benzenesulfonamide free base.

  • Salt Formation: Dissolve the crude amine in anhydrous ethanol or isopropanol.

  • Slowly add a solution of concentrated hydrochloric acid or HCl in isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper).

  • The hydrochloride salt will precipitate. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 3-(Aminomethyl)benzenesulfonamide hydrochloride.[1][15]

Data Presentation

The following table summarizes typical parameters and expected outcomes for the synthesis. Values are illustrative and may vary based on reaction scale and specific conditions.

StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1. Chlorosulfonation 3-Cyanobenzonitrile, ClSO₃HClSO₃H0 -> 603-580-90
2. Amination 3-Cyanobenzenesulfonyl Chloride, NH₃(aq)Water0 -> 251-290-95
3. Reduction 3-Cyanobenzenesulfonamide, H₂, Ra-NiMethanol/NH₃40-604-875-85
4. Salt Formation 3-(Aminomethyl)benzenesulfonamide, HClEthanol0-251>95

Conclusion

The synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride can be reliably achieved through a four-step sequence starting from 3-cyanobenzonitrile. The pathway employs standard and scalable chemical transformations, including electrophilic chlorosulfonation, nucleophilic amination, and catalytic hydrogenation. Careful control of reaction conditions, particularly during the chlorosulfonation and reduction steps, is critical for achieving high yields and purity. The resulting product is a versatile intermediate for further synthetic applications in medicinal and materials chemistry.

References

  • PubChem. (n.d.). 3-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Google Patents. (2013). JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.
  • Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6, 2181-2190. Retrieved from [Link]

  • Hoye, T. R., & Wipf, P. (2001). Double Reduction of Cyclic Aromatic Sulfonamides: A Novel Method for the Synthesis of 2- and 3-Aryl-Substituted Cyclic Amines. Organic Letters, 3(23), 3799–3801. Retrieved from [Link]

  • Weinreb, S. M., et al. (2003). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 68(18), 7133–7137. Retrieved from [Link]

  • Morris, R. H., et al. (2005). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics, 24(21), 5034–5042. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • Google Patents. (2014). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Wang, C., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances, 13, 10303-10310. Retrieved from [Link]

  • ResearchGate. (2024). Gram-scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]

  • Google Patents. (1983). US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • PrepChem. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]

  • Gincel, E., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6614. Retrieved from [Link]

  • PubMed. (2013). Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Chemistry, 19(34), 11198-207. Retrieved from [Link]

  • Wang, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463–467. Retrieved from [Link]

  • Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 431-443. Retrieved from [Link]

  • ResearchGate. (2022). The reduction transformation of nitroene-sulfonamide products. Retrieved from [Link]

  • Google Patents. (2018). CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.
  • Petreni, A., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(20), 11227. Retrieved from [Link]

  • Brainly.in. (2020). How to convert benzonitrile to benzyl amine. Retrieved from [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. Angewandte Chemie International Edition, 53(34), 8889-8891. Retrieved from [Link]

  • Moody, C. J., et al. (2019). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Organic Letters, 21(11), 4011–4015. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

  • Google Patents. (1986). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • YouTube. (2020). Making benzal chloride - Toluene photochlorination. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzenesulfonamide hydrochloride, also known as 3-sulfamoylbenzylamine HCl, is a primary amine and a sulfonamide-containing aromatic compound.[1] Its chemical structure, featuring a flexible aminomethyl group and an acidic sulfonamide moiety on a benzene ring, makes it a valuable building block in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its stability and aqueous solubility, crucial properties for pharmaceutical development.[2][3] Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(Aminomethyl)benzenesulfonamide hydrochloride, supported by detailed experimental protocols for their determination.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of 3-(Aminomethyl)benzenesulfonamide hydrochloride is presented in the table below.

PropertyValueSource
Chemical Name 3-(Aminomethyl)benzenesulfonamide hydrochloride[4]
Synonyms 3-Sulfamoylbenzylamine HCl[1]
CAS Number 670280-13-4[1][4][5]
Molecular Formula C₇H₁₁ClN₂O₂S[4]
Molecular Weight 222.7 g/mol [5]
Appearance Solid (form may vary)[5]
Purity Typically ≥96%[5]

Melting Point

The melting point of a compound is a critical indicator of its purity. For crystalline solids, a sharp melting range suggests a high degree of purity, while a broad melting range often indicates the presence of impurities. The determination of the melting point is a fundamental first step in the characterization of a new batch of a chemical substance.

Experimental Protocol: Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Materials:

  • 3-(Aminomethyl)benzenesulfonamide hydrochloride sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the compound into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

    • For a more accurate determination, heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range of these two temperatures.

MeltingPointWorkflow A Dry and Grind Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approximate Range) C->D E Slow Heating (1-2 °C/min) near MP D->E F Record T_initial (First Drop) E->F G Record T_final (All Liquid) F->G H Report Melting Range G->H

Caption: Workflow for Melting Point Determination.

Solubility

The solubility of a compound in various solvents is a critical parameter in drug development, influencing everything from reaction conditions for synthesis to formulation and bioavailability. As an amine hydrochloride, 3-(Aminomethyl)benzenesulfonamide hydrochloride is expected to be soluble in polar protic solvents like water and lower alcohols, and less soluble in nonpolar organic solvents.[2] The pH of the aqueous solution will significantly impact its solubility.[6]

Experimental Protocol: Qualitative and Quantitative Solubility Determination

Principle: The solubility is assessed by observing the dissolution of the solute in a given solvent at a specific temperature. Quantitative solubility is determined by finding the maximum amount of solute that can dissolve in a specific volume of solvent.

Materials:

  • 3-(Aminomethyl)benzenesulfonamide hydrochloride

  • A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)

  • Test tubes or small vials

  • Vortex mixer

  • Analytical balance

  • Thermostatically controlled shaker or water bath

Procedure for Qualitative Solubility:

  • Add approximately 10 mg of the compound to a test tube.

  • Add 1 mL of the chosen solvent.

  • Vortex the mixture for 1-2 minutes.

  • Observe the solution. Classify as:

    • Soluble: No solid particles are visible.

    • Partially soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid does not appear to dissolve.

Procedure for Quantitative Aqueous Solubility (Equilibrium Method):

  • Prepare a series of vials with a known volume of purified water (e.g., 5 mL).

  • Add an excess amount of the compound to each vial to create a saturated solution.

  • Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples until equilibrium is reached (typically 24-48 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

  • Dilute the supernatant with a suitable solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the solubility in units such as mg/mL or mol/L.

SolubilityWorkflow cluster_qualitative Qualitative cluster_quantitative Quantitative (Aqueous) A Add 10 mg Compound to 1 mL Solvent B Vortex for 1-2 min A->B C Observe and Classify B->C D Prepare Saturated Solution (Excess Solid) E Equilibrate (24-48h at constant T) D->E F Separate Supernatant (Centrifuge/Filter) E->F G Determine Concentration (UV-Vis/HPLC) F->G H Calculate Solubility G->H

Caption: Workflows for Solubility Determination.

pKa (Ionization Constant)

The pKa values of a molecule describe its acidity or basicity and are crucial for predicting its behavior in different pH environments, such as within the human body. 3-(Aminomethyl)benzenesulfonamide hydrochloride has two ionizable groups: the primary aminomethyl group (basic) and the sulfonamide group (acidic).

  • The aminomethyl group will be protonated at low pH. Its pKa will be in the typical range for primary alkylamines (around 9-10).

  • The sulfonamide group is acidic, with a pKa generally in the range of 8-10 for arylsulfonamides.[7]

The precise pKa values are critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system for sparingly soluble compounds) and titrated with a strong acid or base.[8] The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[9]

Materials:

  • 3-(Aminomethyl)benzenesulfonamide hydrochloride

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Co-solvent if necessary (e.g., methanol-water mixture)

  • Stir plate and stir bar

  • Nitrogen gas for inert atmosphere

Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water (or a co-solvent system) to a concentration of approximately 1 mM.[9]

    • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]

  • Initial pH Adjustment:

    • To determine the pKa of the acidic sulfonamide, the solution can be titrated with 0.1 M NaOH.

    • To determine the pKa of the basic aminomethyl group, the solution should first be made acidic (pH ~2) with 0.1 M HCl, and then back-titrated with 0.1 M NaOH.[9]

  • Titration:

    • Place the solution in a jacketed beaker to maintain a constant temperature.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Begin stirring the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition. Allow the pH to stabilize before the next addition.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the steep portion of the titration curve or by calculating the first derivative of the curve.

pKaWorkflow A Prepare 1 mM Sample Solution (with 0.15 M KCl) C Adjust Initial pH (if necessary) A->C B Calibrate pH Meter D Titrate with Standardized Acid/Base B->D C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Determine pKa from Half-Equivalence Point F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and characterization of the compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for 3-(Aminomethyl)benzenesulfonamide hydrochloride are summarized below.

Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Aromatic protons (Ar-H)7.5 - 8.0125 - 145
Methylene protons (-CH₂-)~4.2~45
Amine protons (-NH₃⁺)8.0 - 9.0 (broad)-
Sulfonamide protons (-SO₂NH₂)7.0 - 7.5 (broad)-

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 3-(Aminomethyl)benzenesulfonamide hydrochloride are expected in the following regions.[10][11]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine salt)Stretching3200 - 2800 (broad)
N-H (Sulfonamide)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C=C (Aromatic)Stretching1600 - 1450
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300
S=O (Sulfonamide)Symmetric Stretching1180 - 1140
S-N (Sulfonamide)Stretching950 - 900

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 3-(Aminomethyl)benzenesulfonamide hydrochloride and the experimental methodologies for their determination. A thorough understanding and application of these principles are essential for researchers and scientists working with this versatile compound in the fields of medicinal chemistry and drug development. The provided protocols serve as a practical foundation for the characterization and quality control of this important chemical entity.

References

  • Sanli, S., Altun, Y., Sanli, N., Alsancak, G., & Beltrán, J. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of the Brazilian Chemical Society, 20(10), 1952-1960.
  • Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

  • Gibson, E. K. (2007).
  • Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Chemsrc. (2025). 3-Aminomethyl-benzenesulfonamide. Retrieved from [Link]

  • University of Glasgow Theses Service. (n.d.). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-(Aminomethyl)benzenesulfonamide, HCl, min 96%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]

  • PubMed. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Biological Targets of 3-(Aminomethyl)benzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of the biological targets of 3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS: 670280-13-4). Grounded in the well-established pharmacology of the benzenesulfonamide scaffold, this document outlines the scientific rationale for prioritizing carbonic anhydrases (CAs) as the primary putative targets. We present detailed, field-proven experimental protocols for determining the inhibitory activity of the compound against key human carbonic anhydrase isoforms. Furthermore, this guide explores potential secondary targets, such as thrombin, and provides the necessary methodologies for their investigation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in small molecule target identification and validation.

Introduction: The Benzenesulfonamide Scaffold and Its Therapeutic Significance

3-(Aminomethyl)benzenesulfonamide hydrochloride is a small molecule featuring the benzenesulfonamide moiety, a cornerstone in medicinal chemistry. The sulfonamide group is a well-recognized zinc-binding pharmacophore, which has led to the development of a multitude of drugs with diverse therapeutic applications. The primary and most extensively studied biological targets of benzenesulfonamides are the carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.

The core hypothesis for investigating 3-(Aminomethyl)benzenesulfonamide hydrochloride is that its primary biological targets will be members of the carbonic anhydrase family. The structural features of this compound, specifically the sulfonamide group, strongly suggest an interaction with the zinc ion present in the active site of these enzymes.

The Primary Putative Targets: Carbonic Anhydrases

Carbonic anhydrases (CAs; EC 4.2.1.1) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to a vast array of physiological processes. In humans, 15 CA isoforms have been identified, exhibiting different tissue distributions, subcellular localizations, and catalytic activities.[1] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets.

Key Human Carbonic Anhydrase Isoforms and Their Clinical Relevance
  • hCA I and hCA II (Cytosolic Isoforms): These are ubiquitously expressed and highly active isoforms. hCA II is one of the most catalytically efficient enzymes known.[2] While hCA I is abundant in red blood cells, its physiological role is less critical than hCA II.[1] hCA II is involved in pH regulation and ion transport in numerous tissues and is a target for diuretics and anti-glaucoma agents.[3]

  • hCA IX and hCA XII (Transmembrane, Tumor-Associated Isoforms): These isoforms are overexpressed in many types of solid tumors and are linked to cancer progression and metastasis.[4][5] Their expression is often induced by hypoxia, and they play a crucial role in the pH regulation of the tumor microenvironment, facilitating cancer cell survival and proliferation.[4] Consequently, hCA IX and hCA XII are significant targets for the development of novel anticancer therapies.

Given the therapeutic potential of isoform-selective CA inhibitors, determining the inhibitory profile of 3-(Aminomethyl)benzenesulfonamide hydrochloride against these key isoforms is of paramount importance.

Experimental Workflow for Target Identification and Validation

The following sections provide detailed protocols for the systematic investigation of the biological targets of 3-(Aminomethyl)benzenesulfonamide hydrochloride, with a primary focus on carbonic anhydrases.

Primary Target Validation: In Vitro Carbonic Anhydrase Inhibition Assay

The most common and reliable method for assessing the inhibition of carbonic anhydrases is the stopped-flow CO₂ hydrase assay. However, a more accessible and high-throughput compatible method is the colorimetric assay measuring the esterase activity of CAs.[6][7]

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction in a concentration-dependent manner.

Experimental Protocol: Colorimetric CA Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in cold Assay Buffer. Aliquot and store at -80°C.

    • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the desired working concentration (e.g., 20 units/mL) in cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. This should be prepared fresh.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-(Aminomethyl)benzenesulfonamide hydrochloride in DMSO.

    • Test Compound Dilutions: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for IC₅₀ determination.

    • Positive Control: Use a known pan-CA inhibitor like acetazolamide, prepared in the same manner as the test compound.

  • Assay Procedure (96-well plate format):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL Enzyme Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL Enzyme Working Solution.

  • Incubation:

    • Add the Assay Buffer, DMSO/test compound/positive control to the respective wells.

    • Add the Enzyme Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: This assay will determine if 3-(Aminomethyl)benzenesulfonamide hydrochloride inhibits the enzymatic activity of the tested carbonic anhydrase isoforms and will provide a quantitative measure of its potency (IC₅₀).

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Investigation of Potential Secondary Targets

While carbonic anhydrases are the most probable targets, a comprehensive understanding of the compound's pharmacology requires investigating other potential interactions. The benzenesulfonamide scaffold has been occasionally associated with other biological activities.

Thrombin Inhibition

Thrombin is a serine protease that plays a central role in the coagulation cascade. Some sulfonamide-containing compounds have been reported to exhibit thrombin inhibitory activity.

Experimental Protocol: In Vitro Chromogenic Thrombin Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4.

    • Human α-Thrombin Working Solution: Reconstitute and dilute human α-thrombin in the Assay Buffer to a working concentration (e.g., 5 U/mL).

    • Chromogenic Substrate Solution: Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in the Assay Buffer (e.g., 100-200 µM).

    • Test Compound Dilutions: Prepare serial dilutions of 3-(Aminomethyl)benzenesulfonamide hydrochloride in the Assay Buffer.

    • Positive Control: Use a known thrombin inhibitor (e.g., argatroban).

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound or positive control at various concentrations.

    • Add the thrombin working solution to all wells and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the chromogenic substrate solution.

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm in kinetic mode.

    • Calculate the reaction rates and percentage of inhibition as described for the CA assay to determine the IC₅₀ value.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

}

Caption: Workflow for the in vitro thrombin inhibition assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to allow for easy comparison of the inhibitory potencies of 3-(Aminomethyl)benzenesulfonamide hydrochloride against different targets.

Table 1: Illustrative Data Table for Inhibitory Activity

Target EnzymeCompoundIC₅₀ (nM) [or Ki (nM)]
hCA I3-(Aminomethyl)benzenesulfonamide HClTo be determined
hCA II3-(Aminomethyl)benzenesulfonamide HClTo be determined
hCA IX3-(Aminomethyl)benzenesulfonamide HClTo be determined
hCA XII3-(Aminomethyl)benzenesulfonamide HClTo be determined
Thrombin3-(Aminomethyl)benzenesulfonamide HClTo be determined
hCA IIAcetazolamide (Control)~12
ThrombinArgatroban (Control)~5

Note: IC₅₀ values for control compounds are approximate and may vary based on assay conditions.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound methodology for elucidating the biological targets of 3-(Aminomethyl)benzenesulfonamide hydrochloride. The strong chemical precedent of the benzenesulfonamide scaffold points towards carbonic anhydrases as the primary targets of interest. The detailed protocols provided herein will enable researchers to quantitatively assess the compound's inhibitory activity against key CA isoforms, as well as to explore potential off-target effects on enzymes such as thrombin.

The results from these studies will be crucial in defining the pharmacological profile of 3-(Aminomethyl)benzenesulfonamide hydrochloride and will guide future research, including cell-based assays to confirm the mechanism of action and in vivo studies to evaluate its therapeutic potential.

References

  • Frost, R. J., & McKenna, R. (2025). Carbonic Anhydrase: Mechanism, Regulation, Links to Disease, and Industrial Applications. ResearchGate. Retrieved from [Link]

  • Gil, Y. E., & W. F. Boron. (2025). The Carbonic Anhydrases in Health and Disease. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Biocompare. Retrieved from [Link]

  • Oprea, T. I., & Supuran, C. T. (2012). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 22(8), 875-885. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Supuran, C. T. (2018). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. Retrieved from [Link]

  • Tanc, M., & Supuran, C. T. (2018). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences, 19(11), 3324. Retrieved from [Link]

Sources

3-(Aminomethyl)benzenesulfonamide Hydrochloride: A Technical Guide for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Therapeutic Potential of Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes.[1][2] These ubiquitous enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a seemingly simple reaction that is crucial for maintaining pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][3][4] The involvement of CAs in such a wide range of physiological functions also implicates them in numerous pathological conditions. Consequently, the inhibition of specific CA isoforms has emerged as a significant therapeutic strategy for a variety of diseases.[1][3]

The clinical applications of carbonic anhydrase inhibitors (CAIs) are well-established, with drugs targeting these enzymes being used in the management of glaucoma, epilepsy, and as diuretics.[3][5] More recently, the upregulation of certain CA isoforms, particularly CA IX and CA XII, in aggressive cancers has highlighted their potential as targets for novel anticancer therapies.[6][7] This has spurred significant interest in the development of new and selective CAIs.

Among the various classes of CAIs, the benzenesulfonamides represent a cornerstone of inhibitor design.[6][8] The primary sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to potent inhibition.[9] This guide provides an in-depth technical overview of a specific benzenesulfonamide derivative, 3-(Aminomethyl)benzenesulfonamide hydrochloride, as a carbonic anhydrase inhibitor.

Chemical and Physical Properties of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

3-(Aminomethyl)benzenesulfonamide hydrochloride, also known as 3-Sulfamoylbenzylamine HCl, is a small molecule with the following key properties[10][11][12][13]:

PropertyValue
CAS Number 670280-13-4
Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
Alternate Names 3-Sulfamoylbenzylamine HCl

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various established chemical routes. A common approach involves the reaction of an appropriate aniline with a sulfonyl chloride, followed by subsequent modifications to introduce the desired functional groups. For instance, the synthesis of some benzenesulfonamide analogues involves a Sandmeyer reaction followed by treatment with ammonia.[14] Another method involves the coupling of a substituted benzenesulfonamide with an amine in the presence of a copper catalyst.[14]

For the synthesis of N-substituted sulfonamides, a general procedure involves the reaction of an aminomethyl-substituted phenol with a benzenesulfonyl chloride in the presence of a base like pyridine.[15] The specific synthesis of 3-(Aminomethyl)benzenesulfonamide would typically start from a commercially available precursor, such as 3-cyanobenzenesulfonamide, which can be reduced to the corresponding aminomethyl derivative. The final product is then typically isolated as the hydrochloride salt to improve its stability and solubility.

Mechanism of Action: How Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized and serves as a classic example of mechanism-based enzyme inhibition. The core of this interaction lies in the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) located at the bottom of the enzyme's active site.[9] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.

The general mechanism can be visualized as follows:

Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination H2O H2O Zn(II)->H2O Coordination Inhibited_Sulfonamide R-SO₂NH⁻ R-SO2NH2 R-SO₂NH₂ R-SO2NH2->Inhibited_Sulfonamide Binding & Deprotonation Inhibited_Zn Zn(II) Inhibited_His94 His94 Inhibited_Zn->Inhibited_His94 Coordination Inhibited_His96 His96 Inhibited_Zn->Inhibited_His96 Coordination Inhibited_His119 His119 Inhibited_Zn->Inhibited_His119 Coordination Inhibited_Zn->Inhibited_Sulfonamide Coordination cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

The affinity and selectivity of a particular sulfonamide inhibitor are influenced by the interactions of its "tail," the part of the molecule extending from the sulfonamide group, with the amino acid residues lining the active site cavity.[6] These interactions, which can be hydrophobic or hydrophilic in nature, are critical for achieving isoform-specific inhibition.[6]

Structure-Activity Relationships (SAR) of Benzenesulfonamide Inhibitors

The development of potent and selective carbonic anhydrase inhibitors heavily relies on understanding the structure-activity relationships (SAR) of the benzenesulfonamide scaffold.[6][8][16] The electronic properties of the sulfonamide group, which are influenced by substituents on the benzene ring, play a significant role in the inhibitory potency.[8]

Key SAR insights for benzenesulfonamide-based CAIs include:

  • The "Tail" Approach: The "tail" of the inhibitor, which is the portion of the molecule extending from the sulfonamide group, can be modified to target specific subpockets within the active site of different CA isoforms.[6] This approach is crucial for achieving isoform selectivity, which is essential to minimize off-target effects.[6]

  • Hydrophobic and Hydrophilic Interactions: The active sites of different CA isoforms have distinct hydrophobic and hydrophilic regions. By designing inhibitors with complementary properties, it is possible to enhance binding affinity and selectivity.[6]

  • Role of Specific Residues: Amino acid residues at key positions within the active site, such as positions 92 and 131, have been shown to be critical in determining the binding orientation and affinity of inhibitors.[6]

Experimental Protocols for Evaluating Carbonic Anhydrase Inhibition

The inhibitory activity of compounds like 3-(Aminomethyl)benzenesulfonamide hydrochloride is typically evaluated using in vitro enzyme assays. A commonly used method is the stopped-flow CO2 hydration assay.[1] Another widely employed technique is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[2][3]

Colorimetric Carbonic Anhydrase Inhibition Assay Protocol

This protocol is based on the principle that carbonic anhydrase can hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored spectrophotometrically, and the presence of an inhibitor leads to a decrease in this rate.[3]

Materials:

  • Carbonic Anhydrase (human or bovine erythrocyte)

  • p-Nitrophenyl acetate (p-NPA)

  • Test inhibitor (e.g., 3-(Aminomethyl)benzenesulfonamide hydrochloride)

  • Positive control inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Organic solvent (e.g., DMSO or acetonitrile)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.

    • Prepare serial dilutions of the test inhibitor and the positive control inhibitor.

  • Assay Plate Setup:

    • Blank: Assay buffer and substrate solution (no enzyme).

    • Maximum Activity Control: Assay buffer, DMSO (or solvent), CA enzyme, and substrate solution.

    • Test Compound: Assay buffer, test inhibitor dilution, CA enzyme, and substrate solution.

    • Positive Control: Assay buffer, positive control inhibitor dilution, CA enzyme, and substrate solution.

    • It is recommended to perform all measurements in triplicate.[3]

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer and the respective inhibitor solutions (or solvent for the control) to the wells.

    • Add the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[3]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance over time) for each condition.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

CA Inhibition Assay Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Controls & Test Compounds) Reagent_Prep->Plate_Setup Pre_incubation Enzyme-Inhibitor Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (Calculate % Inhibition & IC50) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Sources

A Guide to the Structure-Activity Relationship of Benzenesulfonamide Derivatives: From Core Principles to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a vast array of clinically significant drugs. Its derivatives exhibit a wide spectrum of biological activities, including enzyme inhibition, and antimicrobial, anticancer, and antidiabetic effects.[1] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of benzenesulfonamide derivatives. We will dissect the core structural features of the pharmacophore and explore how targeted chemical modifications influence potency, selectivity, and mechanism of action across different biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design, detailed protocols for synthesis and evaluation, and a forward-looking perspective on this versatile chemical class.

The Benzenesulfonamide Pharmacophore: A Foundation for Versatility

The benzenesulfonamide moiety, characterized by a benzene ring directly linked to a sulfonamide group (-SO₂NH₂), is the fundamental structural unit responsible for the broad biological activities observed in this class of compounds.[2] The inherent chemical properties of this scaffold provide a robust platform for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • The Aromatic Ring: The benzene ring serves as a versatile scaffold. Substitutions at its ortho-, meta-, and para- positions can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile. These modifications are crucial for modulating binding affinity and selectivity for specific biological targets.

  • The Sulfonamide Group (-SO₂NH₂): This functional group is the linchpin of activity for many derivatives, particularly enzyme inhibitors. The sulfonamide is a key zinc-binding group (ZBG), capable of coordinating with the Zn²⁺ ion present in the active sites of metalloenzymes like carbonic anhydrases.[3] The acidity of the sulfonamide proton is a critical determinant of binding affinity and can be modulated by substituents on the aromatic ring.

SAR of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Perhaps the most extensively studied application of benzenesulfonamides is their role as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[3] CAs are involved in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer.[1][4] Specifically, the tumor-associated isoforms CA IX and XII are overexpressed in hypoxic solid tumors and play a key role in pH regulation, promoting cancer cell survival and proliferation.[1][5] This makes them a prime target for anticancer drug development.

The fundamental SAR principle for CA inhibition involves the sulfonamide group binding to the catalytic zinc ion in the enzyme's active site. From this anchor point, the rest of the molecule extends into the active site cavity, where specific interactions determine potency and isoform selectivity.

The "Tail Approach": Engineering Isoform Selectivity

While the unsubstituted benzenesulfonamide is a potent CA inhibitor, it lacks selectivity, inhibiting ubiquitous "housekeeping" isoforms like CA I and II, which can lead to undesirable side effects.[5][6] The "tail approach" is a medicinal chemistry strategy designed to overcome this by appending various chemical moieties (tails) to the core scaffold, typically via the sulfonamide nitrogen or the benzene ring.[3][5] These tails can form additional interactions with residues in the active site that differ between isoforms, thereby conferring selectivity.

  • Influence of Tail Flexibility: The rigidity or flexibility of the appended tail can significantly influence the inhibitory profile.[3][4] More rigid linkers, such as cyclic ureas, have been shown to lead to stronger inhibition in certain isoforms by minimizing the entropic penalty upon binding.[4] Computational studies have revealed that the flexibility of the tail is a key determinant of both inhibitory activity and isoform selectivity.[3][7]

  • Ring Substitutions:

    • Fluorination: Introducing tetrafluoro substitution on the benzene ring increases the acidity of the sulfonamide group, which favors its deprotonation and enhances its ability to coordinate with the zinc ion, often leading to more effective CA inhibition compared to non-fluorinated analogues.[8]

    • Hydrophobic and Charged Groups: Active-site residues lining the hydrophobic pocket, particularly at positions 92 and 131, dictate the binding and affinity of inhibitors.[5] Appending tails that can exploit these pockets can enhance potency. For charged compounds, molecular polarizability appears to greatly favor the inhibition of membrane-bound enzymes (like CA IX and XII) over cytosolic ones (CA I and II).[6]

Quantitative SAR of CA Inhibitors

The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. Note the variance in potency (Kᵢ or IC₅₀) and the selectivity indices, which highlight the success of the tail approach in targeting tumor-associated isoforms over cytosolic ones.

Compound IDModificationshCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Selectivity (CA II / CA IX)Reference
Acetazolamide (Reference Drug)19913363922.11[9]
Compound 7d 1,2,3-triazolyloxime tail with 4-hydroxyphenyl47.135.9>10000>10000N/A[10]
Compound 7o 1,2,3-triazolyloxime tail with 4-acetylphenyl>10000>10000170.0149.9N/A[10]
Compound 17e pyrazolyl-thiazole tail4289525313.80[9]
Compound 17h pyrazolyl-thiazole tail63816452803.15[9]
Mechanism of Action: CA IX Inhibition in the Tumor Microenvironment

The overexpression of CA IX in solid tumors is a direct response to hypoxia. By inhibiting CA IX, benzenesulfonamide derivatives disrupt the tumor's ability to regulate pH, leading to intracellular acidification and ultimately promoting apoptosis or cell cycle arrest.

CAIX_Pathway cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Upregulation HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (Membrane Bound) CAIX_exp->CAIX Ext_H Extracellular H⁺ CAIX->Ext_H HCO3 HCO₃⁻ CAIX->HCO3 Acidification Intracellular Acidification CAIX->Acidification Int_H Intracellular H⁺ CO2 CO₂ + H₂O CO2->CAIX Catalysis Proliferation Cell Survival & Proliferation Apoptosis Apoptosis Acidification->Apoptosis Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->CAIX Inhibits SAR_Workflow cluster_Design Design & Synthesis cluster_Evaluation Biological Evaluation Design Lead Identification & In Silico Modeling (QSAR) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Assays (Enzyme Inhibition, MIC) Characterization->InVitro CellBased Cell-Based Assays (Cytotoxicity, Anti-proliferative) InVitro->CellBased InVivo In Vivo Models (Animal Studies) CellBased->InVivo SAR_Analysis SAR Analysis & Lead Optimization CellBased->SAR_Analysis InVivo->SAR_Analysis SAR_Analysis->Design Iterative Cycle Candidate Drug Candidate SAR_Analysis->Candidate

Iterative workflow for SAR studies.
Experimental Protocol: General Synthesis of N-Substituted Benzenesulfonamides

This protocol describes a common and reliable method for synthesizing benzenesulfonamide derivatives, which is foundational for exploring SAR. [11][12]The reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine is a cornerstone of this chemistry.

Causality: The use of a base like pyridine is critical. It serves a dual purpose: first, to deprotonate the amine, increasing its nucleophilicity for attack on the electrophilic sulfur atom of the sulfonyl chloride; and second, to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively dissolves a wide range of organic reactants.

Protocol Steps:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) dropwise to the solution while stirring.

  • Sulfonyl Chloride Addition: Dissolve the appropriate benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/pyridine mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the pure benzenesulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [11][13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key quantitative measure of antibacterial activity. [14] Causality: The two-fold serial dilution creates a precise concentration gradient, allowing for the determination of the lowest concentration that fully inhibits visible bacterial growth. Including positive (no drug) and negative (no bacteria) controls is essential to validate that the observed effects are due to the compound and not contamination or media failure.

Protocol Steps:

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37 °C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (inoculum + medium, no compound) and a negative control (medium only, no inoculum) on each plate.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [15]By calculating various physicochemical and structural descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel, unsynthesized molecules. [2][15]This approach is invaluable for prioritizing synthetic targets, saving significant time and resources. [16]For benzenesulfonamides, QSAR studies have successfully correlated electronic and steric parameters with antibacterial activity and have been used to predict inhibitory activity against CA isoforms. [2][17]

The QSAR modeling process.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate a clear rationale for targeted chemical modifications. For carbonic anhydrase inhibitors, the "tail approach" has proven to be a powerful strategy for achieving isoform selectivity, a critical factor for developing safer and more effective anticancer agents. In the antimicrobial realm, while resistance is a challenge, the benzenesulfonamide core remains a valid template for designing inhibitors of novel bacterial targets or for creating hybrid molecules with enhanced potency.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with even greater selectivity for disease-relevant enzyme isoforms or microbial targets to minimize off-target effects.

  • Novel Targets: Exploring the SAR of benzenesulfonamides against emerging therapeutic targets, such as other metalloenzymes, protein-protein interactions, and ion channels. [18]* Hybrid Molecules: Combining the benzenesulfonamide pharmacophore with other active moieties to create dual-acting agents, potentially overcoming drug resistance mechanisms. [19][20]* Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic profiles and targeted delivery of benzenesulfonamide-based drugs.

By leveraging the foundational SAR principles outlined in this guide and embracing innovative synthetic and computational methodologies, the scientific community can continue to unlock the full therapeutic potential of this versatile and enduring chemical scaffold.

References

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023-04-23).
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC - NIH.
  • Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies.
  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. (2022-03-28).
  • Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed.
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - Frontiers. (2022-08-25).
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - NIH. (2022-08-26).
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.
  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity - MDPI.
  • Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. (2014-06-07).
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. (2025-12-27).
  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - Usiena air. (2023-04-19).
  • potential biological activity of novel benzenesulfonamide derivatives - Benchchem.
  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PubMed Central.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI. (2021-11-13).
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25).
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed.
  • A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. (2014-01-23).
  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships | Journal of Medicinal Chemistry - ACS Publications.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (2019-09-18).
  • Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - ResearchGate. (2025-08-05).
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. (2017-01-17).
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. (2024-06-24).
  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Publishing. (2021-08-25).
  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (2025-12-05).
  • Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction - AIP Publishing.
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC - NIH.
  • Study of Quantitative structure-activity relationship analysis (QSAR) for drug development - Longdom Publishing.
  • Chemical structure of benzenesulfonamide (1),... | Download Scientific Diagram - ResearchGate.
  • Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs - YouTube. (2021-02-25).

Sources

In Silico Modeling of 3-(Aminomethyl)benzenesulfonamide Hydrochloride Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the binding of 3-(Aminomethyl)benzenesulfonamide hydrochloride to its putative protein target, Human Carbonic Anhydrase II (hCA II). Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a rationale-driven narrative, grounding each methodological choice in established scientific principles. We will navigate the complete computational workflow, from initial protein and ligand preparation to the execution of molecular docking and molecular dynamics simulations, culminating in the analysis of binding interactions. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility. All key claims and methodologies are substantiated with citations to authoritative literature.

Introduction: The Rationale for In Silico Investigation

3-(Aminomethyl)benzenesulfonamide hydrochloride belongs to the sulfonamide class of compounds, a well-established pharmacophore known to interact with a variety of protein targets, most notably the zinc-containing metalloenzymes known as carbonic anhydrases.[1][2] These enzymes are ubiquitous in physiological processes, and their inhibition has therapeutic applications in conditions ranging from glaucoma to certain types of cancer.[3][4] In silico modeling provides a powerful, cost-effective, and rapid means to investigate the molecular interactions between a small molecule like 3-(Aminomethyl)benzenesulfonamide hydrochloride and its protein target.[5][6] By simulating these interactions at an atomic level, we can predict binding affinity, elucidate the binding mode, and identify key interacting residues, thereby guiding further drug development and optimization efforts.[7][8]

This guide will focus on Human Carbonic Anhydrase II (hCA II) as the primary target, given the extensive structural and functional data available for sulfonamide binding to this isoform.[9][10][11][12][13]

The Computational Workflow: A Conceptual Overview

Our investigation will follow a multi-step computational pipeline designed to provide a holistic view of the binding event. Each stage builds upon the previous one, progressively refining our understanding of the protein-ligand interaction.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Refinement & Validation cluster_3 Phase 4: Analysis & Interpretation A Data Acquisition: - Protein Structure (PDB) - Ligand Structure (PubChem) B System Preparation: - Receptor Cleaning & Protonation - Ligand Optimization A->B Input C Molecular Docking: - Binding Pose Generation - Scoring & Ranking B->C Prepared Structures D Molecular Dynamics (MD) Simulation: - System Solvation & Ionization - Equilibration & Production Run C->D Top-Ranked Pose E Trajectory Analysis: - RMSD & RMSF - Hydrogen Bond Analysis D->E MD Trajectory F Binding Free Energy Calculation (e.g., MM/PBSA) E->F Analyzed Data

Caption: Overall in silico workflow for modeling protein-ligand binding.

Phase 1: Meticulous Preparation for Accurate Predictions

The adage "garbage in, garbage out" is particularly pertinent to computational modeling. The accuracy of our subsequent simulations is fundamentally dependent on the quality of our initial structures.

Target Protein Acquisition and Preparation: Human Carbonic Anhydrase II

Our target is Human Carbonic Anhydrase II (hCA II). We will source its three-dimensional structure from the RCSB Protein Data Bank (PDB), a repository of experimentally determined biological macromolecular structures.

Experimental Protocol: Receptor Preparation

  • Structure Selection: Navigate to the RCSB PDB website ([Link]). Search for a high-resolution crystal structure of hCA II, preferably in complex with a sulfonamide inhibitor. For this guide, we will use PDB ID: 3K34 , which provides a structure at 0.9 Å resolution.[10]

  • Initial Cleaning: Download the PDB file. Open it in a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to dock our ligand of interest into a clean binding site.

  • Protonation and Charge Assignment: Proteins in the PDB often lack hydrogen atoms. We will use a computational tool like AutoDockTools or the H++ server to add hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This step is critical for accurate modeling of electrostatic and hydrogen bonding interactions.

  • File Format Conversion: For compatibility with many docking and simulation programs, the prepared protein structure is often saved in the PDBQT file format, which includes atomic charges and atom types.

Ligand Acquisition and Preparation: 3-(Aminomethyl)benzenesulfonamide

We will obtain the structure of our ligand, 3-(Aminomethyl)benzenesulfonamide, from the PubChem database. While our topic specifies the hydrochloride salt, for the purpose of docking, we will typically use the free base form, as the protonation state of the aminomethyl group can be handled during the ligand preparation step.

Experimental Protocol: Ligand Preparation

  • Structure Retrieval: Access the PubChem database ([Link]). Search for "3-aminobenzenesulfonamide" (CID 7377) which is a close structural analog, or directly build 3-(Aminomethyl)benzenesulfonamide using a molecular editor like ChemDraw or Avogadro.[14] For this guide, we will assume the structure has been obtained and saved in a common format like SDF or MOL2.

  • Energy Minimization: The initial 3D structure of the ligand may not be in its lowest energy conformation. We will perform an energy minimization using a force field such as MMFF94 or UFF. This step ensures a more realistic starting conformation for docking. Software like Avogadro or PyRx provides functionalities for this.[15][16]

  • Charge Calculation and Torsion Angle Definition: Assign partial charges to the ligand atoms (e.g., Gasteiger charges). Define the rotatable bonds (torsions) that the docking algorithm will be allowed to explore. This is typically handled by tools like AutoDockTools.

  • File Format Conversion: Save the prepared ligand in the PDBQT format for use with AutoDock Vina.

Phase 2: Predicting the Binding Mode with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][9] It is a powerful tool for generating hypotheses about the binding pose of a ligand in the active site of a protein.

The Docking Experiment: A Step-by-Step Guide

We will use AutoDock Vina, a widely used and validated open-source docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: The search space for the docking simulation needs to be defined. This is typically a three-dimensional grid box centered on the active site of the protein. For hCA II, the active site is well-defined by the location of the catalytic zinc ion. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and its dimensions.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of independent docking runs and cluster the resulting poses.

  • Analysis of Docking Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower the binding affinity, the more favorable the predicted interaction. It is crucial to visually inspect the top-ranked poses in a molecular viewer. Look for poses that exhibit chemically sensible interactions with the active site residues, such as hydrogen bonds and hydrophobic contacts. The sulfonamide group should ideally be coordinated with the active site zinc ion, a hallmark of carbonic anhydrase inhibitors.[1]

Data Presentation: Docking Results

Pose RankBinding Affinity (kcal/mol)RMSD from Reference (Å) (if applicable)Key Interacting Residues
1-8.5N/AHis94, His96, His119, Thr199, Zn2+
2-8.2N/AHis94, Gln92, Thr200
3-7.9N/AVal121, Leu198, Thr199

Note: The data in this table is illustrative. Actual results will be generated from the docking simulation.

Phase 3: Assessing Stability and Dynamics with Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.[10][11][17]

The MD Simulation Workflow: A Glimpse into Molecular Motion

We will outline the key steps for performing an MD simulation using GROMACS, a versatile and widely used simulation package.

G A System Building: - Merge Protein & Ligand - Define Simulation Box B Solvation: - Add Water Molecules A->B C Ionization: - Add Ions to Neutralize System B->C D Energy Minimization: - Relax the System C->D E Equilibration (NVT & NPT): - Stabilize Temperature & Pressure D->E F Production MD: - Collect Trajectory Data E->F

Caption: Key steps in a typical molecular dynamics simulation workflow.

Experimental Protocol: GROMACS MD Simulation

  • System Preparation: Start with the top-ranked docked pose of the 3-(Aminomethyl)benzenesulfonamide-hCA II complex. Generate a topology file for the complex using a force field like CHARMM36.[17] The topology file describes the bonded and non-bonded interactions within the system.

  • Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment. Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.[10]

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Conduct a two-phase equilibration process. First, a constant volume (NVT) equilibration to stabilize the temperature of the system. Second, a constant pressure (NPT) equilibration to stabilize the pressure and density.[13] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

  • Production Run: Once the system is well-equilibrated, remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

Phase 4: Unveiling Insights from Simulation Data

The trajectory file from the MD simulation contains a wealth of information about the dynamic behavior of the protein-ligand complex.

Trajectory Analysis: Quantifying Stability and Interactions
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility and rigidity.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. This can reveal the key hydrogen bonding interactions that contribute to binding stability.

Binding Free Energy Calculations: A More Rigorous Estimation

While docking scores provide a quick estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy from the MD trajectory.[4][18] This method provides a more accurate estimation by considering enthalpic and entropic contributions to binding.

Validation: Ensuring the Integrity of Your In Silico Model

The trustworthiness of any computational model hinges on its validation.[19][20]

  • Re-docking: A common validation technique is to first remove the co-crystallized ligand from a known protein-ligand complex, and then dock it back into the binding site. If the docking protocol can reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å), it increases confidence in the protocol's ability to predict the pose of a novel ligand.

  • Comparison with Known Binders: Docking a known inhibitor and comparing its predicted binding affinity and pose to experimental data can also serve as a form of validation.[19]

  • MD Simulation Stability: As discussed, the stability of the ligand in the binding pocket during a sufficiently long MD simulation provides strong evidence for a plausible binding mode.[19]

Conclusion: From In Silico Insights to Experimental Design

This guide has outlined a comprehensive and scientifically rigorous workflow for modeling the binding of 3-(Aminomethyl)benzenesulfonamide hydrochloride to Human Carbonic Anhydrase II. The insights gained from these in silico techniques—predicted binding pose, key interactions, and dynamic stability—provide a strong foundation for guiding subsequent experimental studies, such as site-directed mutagenesis to validate predicted interacting residues or chemical synthesis of analogs to improve binding affinity and selectivity. By integrating computational modeling early in the drug discovery pipeline, we can accelerate the identification and optimization of promising therapeutic candidates.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).
  • Lemkul, J. A. GROMACS Tutorial. Protein-Ligand Complex.
  • ResearchGate. (2022). How to validate the molecular docking results?
  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.
  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
  • YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide.
  • YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.
  • Matulis, D. et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ferreira, L. G., et al. (2015).
  • ResearchGate. (2013). What are the best ways to validate a docking result?
  • Supuran, C. T. (2017). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
  • Sabe, V. T., et al. (2021). Validation of molecular docking programs for virtual screening against dihydropteroate synthase.
  • PubChem. Benzenesulfonamide, 3-amino-.
  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein-ligand interactions.
  • Dror, R. O., et al. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics.
  • Wang, E., et al. (2019). A critical assessment of methods for accurate block-based calculation of binding free energies.
  • Di-Fiore, A., et al. (2020). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
  • ResearchGate. (2025). Crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride: Quantum-chemical study of their tautomerism. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGluehn-bMf-HzdGKK74Qyet3EtyCHcnV1qXxgnY24eYajyEUt_ZGjW_bkEfU8nmH3d2ZDeSAVSPwV27oAnx_bdVTfGsZPtRn5kvHQjbwg6bWnb6hinSKnrTWyPSpnQ0kW5J_IedrwzAV2z4fgiFwAxHSgdSUc6z2SNyyNvRq7gqORX3LsKuowWfcI_csCpySUvjrRHpc7qaqC--QFqgw6DyqN2N7BU20qdM7hLzNx2oBeKWkSQxsfgHv-HUPacDFM4rulofWTdPSJv-qSzMonj4dC-j_-bA3DOcgdMGBxWKlIlkAc-U-TuViLSiFLLJiGKgDQ7u1Qx]([Link]

Sources

3-(Aminomethyl)benzenesulfonamide hydrochloride CAS number 670280-13-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Aminomethyl)benzenesulfonamide Hydrochloride (CAS 670280-13-4): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS No. 670280-13-4) is a pivotal molecular building block in modern medicinal chemistry and drug development. Characterized by a benzenesulfonamide core and a reactive primary aminomethyl group, this compound serves as a versatile scaffold for synthesizing targeted therapeutic agents. Its primary utility lies in the development of potent carbonic anhydrase inhibitors and as a foundational component in the construction of novel protein degraders. This guide provides an in-depth analysis of its chemical properties, a detailed synthetic protocol, its core applications, and the analytical methodologies required for its characterization, offering a comprehensive resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

3-(Aminomethyl)benzenesulfonamide hydrochloride is a structurally precise molecule designed for chemical elaboration. The sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group, crucial for targeting metalloenzymes, while the aminomethyl group (-CH₂NH₂) at the meta-position provides a key handle for derivatization without significantly impacting the sulfonamide's binding properties. This strategic placement allows for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic profiles.

Table 1: Core Chemical Identifiers

ParameterValueSource(s)
CAS Number 670280-13-4[1][2][3]
Molecular Formula C₇H₁₀N₂O₂S·HCl[1][2]
Alternate Names 3-Sulfamoylbenzylamine HCl[1]
Molecular Weight 222.69 g/mol [1][2][4]
SMILES O=S(C1=CC=CC(CN)=C1)(N)=O.[H]Cl[5]
MDL Number MFCD10686807[2][3]

Table 2: Physicochemical and Handling Data

ParameterValue/SpecificationSource(s)
Purity ≥96% to ≥99%[6][7]
Appearance White to off-white solid (typical)[6]
Storage Room temperature, in a dry, inert atmosphere[4][5][7]
Solubility Soluble in water, DMSO, and methanolInferred from structure
Application Note For Research Use Only. Not for diagnostic or therapeutic use.[1]

Synthesis and Purification

The synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride is typically achieved via a two-step process starting from the commercially available 3-cyanobenzenesulfonamide. This pathway is efficient and relies on well-established chemical transformations.

Conceptual Synthetic Workflow

The overall logic of the synthesis involves the selective reduction of a nitrile group to a primary amine, followed by conversion to its stable hydrochloride salt. The choice of 3-cyanobenzenesulfonamide as the precursor is strategic; the cyano group is an excellent precursor to the aminomethyl group and is stable under various conditions, making the starting material easy to handle and store.

G start 3-Cyanobenzenesulfonamide (CAS: 3118-68-1) intermediate 3-(Aminomethyl)benzenesulfonamide (Free Base, CAS: 628298-58-8) start->intermediate Nitrile Reduction (e.g., Catalytic Hydrogenation) end 3-(Aminomethyl)benzenesulfonamide HCl (CAS: 670280-13-4) intermediate->end Salt Formation (HCl in Ether/IPA) G cluster_0 CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Water Inhibitor 3-(R-aminomethyl)- benzenesulfonamide Inhibitor->Zn SO₂NH₂ coordinates, displacing water G cluster_PROTAC PROTAC Molecule Target Target Protein E3 E3 Ligase Warhead Warhead (e.g., derived from this building block) Warhead->Target Binds Linker Linker Warhead->Linker E3_Ligand E3 Ligand Linker->E3_Ligand E3_Ligand->E3 Binds

Sources

The Versatile Scaffold: A Technical Guide to the Potential Therapeutic Applications of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-(Aminomethyl)benzenesulfonamide hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. While direct therapeutic applications of this compound are not extensively documented, its role as a versatile scaffold for the synthesis of a wide array of biologically active molecules is paramount. This document will explore the synthetic utility of 3-(Aminomethyl)benzenesulfonamide hydrochloride in the generation of potent enzyme inhibitors, with a particular focus on carbonic anhydrases and kinases, which are critical targets in oncology and other therapeutic areas. Detailed synthetic protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging this valuable building block for the development of next-generation therapeutics.

Introduction: The Prominence of the Benzenesulfonamide Moiety in Medicinal Chemistry

The benzenesulfonamide functional group is a privileged scaffold in modern drug discovery, forming the core structure of numerous approved therapeutic agents. Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and the capacity of the primary sulfonamide group to coordinate with metal ions, most notably the zinc ion in the active site of metalloenzymes. This has rendered the benzenesulfonamide moiety a cornerstone in the design of enzyme inhibitors.

3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS Number: 670280-13-4) emerges as a particularly valuable starting material for medicinal chemists.[1][2][3] Its structure incorporates the key benzenesulfonamide group for enzyme targeting, along with a reactive primary aminomethyl group. This aminomethyl functionality serves as a versatile synthetic handle for the introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of 3-(Aminomethyl)benzenesulfonamide hydrochloride

PropertyValueReference(s)
CAS Number 670280-13-4[1][2][3]
Molecular Formula C₇H₁₁ClN₂O₂S[1][2]
Molecular Weight 222.69 g/mol [1][2]
Alternate Names 3-Sulfamoylbenzylamine HCl[1]
Primary Application Pharmaceutical Intermediate, Research Chemical[2][4]

Synthetic Derivatization: Unlocking Therapeutic Potential

The primary utility of 3-(Aminomethyl)benzenesulfonamide hydrochloride lies in its derivatization to create more complex molecules with therapeutic potential. The aminomethyl group provides a nucleophilic site for a variety of chemical transformations, enabling the construction of libraries of compounds for biological screening.

G A 3-(Aminomethyl)benzenesulfonamide Hydrochloride B Amidation A->B C Sulfonylation A->C D Reductive Amination A->D E Urea/Thiourea Formation A->E F Biologically Active Derivatives B->F C->F D->F E->F

Caption: Synthetic derivatization pathways of 3-(Aminomethyl)benzenesulfonamide.

Synthesis of Carbonic Anhydrase Inhibitors

A significant application of the benzenesulfonamide scaffold is in the development of carbonic anhydrase (CA) inhibitors. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.

The primary sulfonamide group of 3-(Aminomethyl)benzenesulfonamide hydrochloride can act as the zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The aminomethyl group can be elaborated with various "tail" moieties to extend into different regions of the active site, thereby conferring isoform selectivity and enhanced potency.

This protocol describes a general method for the synthesis of a benzenesulfonamide derivative incorporating an imide moiety, a strategy that has been shown to yield potent CA inhibitors.

Materials:

  • 3-(Aminomethyl)benzenesulfonamide hydrochloride

  • Anhydrous anhydride (e.g., phthalic anhydride, tetrachlorophthalic anhydride)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

Procedure:

  • To a stirred solution of 3-(Aminomethyl)benzenesulfonamide hydrochloride (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature under an inert atmosphere.

  • Add the desired anhydride (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N-substituted benzenesulfonamide derivative.

G A 3-(Aminomethyl)benzenesulfonamide Hydrochloride C Base (e.g., TEA) Solvent (e.g., DMF) A->C B Anhydride (e.g., Phthalic Anhydride) B->C D N-Substituted Imide Derivative (Potential CA Inhibitor) C->D

Caption: Workflow for the synthesis of a potential carbonic anhydrase inhibitor.

Synthesis of Kinase Inhibitors

Protein kinases are another critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzenesulfonamide scaffold has been successfully employed in the design of various kinase inhibitors.

The aminomethyl group of 3-(Aminomethyl)benzenesulfonamide hydrochloride can be utilized to introduce functionalities that interact with key residues in the ATP-binding pocket of kinases. For instance, it can be acylated with substituted benzoic acids or reacted with heterocyclic halides to generate a diverse range of potential kinase inhibitors.

This protocol outlines a standard amide coupling reaction to synthesize a benzenesulfonamide-containing amide, a common motif in kinase inhibitors.

Materials:

  • 3-(Aminomethyl)benzenesulfonamide hydrochloride

  • Substituted carboxylic acid (e.g., a substituted benzoic acid)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 3-(Aminomethyl)benzenesulfonamide hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Add the activated carboxylic acid solution to the amine solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

G A 3-(Aminomethyl)benzenesulfonamide Hydrochloride C Coupling Agent & Base (e.g., HATU, DIPEA) A->C B Substituted Carboxylic Acid B->C D Amide Derivative (Potential Kinase Inhibitor) C->D

Caption: Workflow for the synthesis of a potential kinase inhibitor via amide coupling.

Future Perspectives and Conclusion

While 3-(Aminomethyl)benzenesulfonamide hydrochloride may not possess intrinsic therapeutic properties, its significance as a versatile and readily available building block in drug discovery cannot be overstated. The synthetic accessibility of its aminomethyl group allows for the facile generation of diverse chemical libraries targeting a wide range of biological targets.

Future research efforts should continue to explore the derivatization of this scaffold to develop novel inhibitors of carbonic anhydrases, kinases, and other therapeutically relevant enzymes. The strategic incorporation of various functionalities can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to unlock the full potential of 3-(Aminomethyl)benzenesulfonamide hydrochloride in the quest for new and effective medicines.

References

A Technical Guide to Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors: From Mechanistic Principles to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of benzenesulfonamide-based carbonic anhydrase inhibitors, a cornerstone class of therapeutic agents. We will dissect their mechanism of action, delve into the nuances of structure-activity relationships that govern their potency and selectivity, and outline the key experimental methodologies essential for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical area of pharmacology.

The Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] These enzymes are central to pH homeostasis, CO2 and bicarbonate transport, electrolyte secretion, and various metabolic pathways.[3][4] They catalyze a simple yet vital reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][5]

In humans, 15 isoforms of α-CAs have been identified, each with distinct tissue distribution and cellular localization, which dictates their specific physiological function.[2][6] While essential for normal function, the dysregulation of certain CA isoforms is implicated in a wide range of pathologies, making them significant therapeutic targets.[5][7]

Isoform Cellular Location Key Physiological/Pathological Roles
CA I Cytosolic (high in red blood cells)Edema-related processes.[8]
CA II Cytosolic (ubiquitous)Aqueous humor secretion (eye), cerebrospinal fluid production.[5]
CA IV Membrane-boundGlaucoma-associated.[8]
CA IX Transmembrane (tumor-associated)pH regulation in hypoxic tumors, promoting cancer cell survival and proliferation.[9][10][11]
CA XII Transmembrane (tumor-associated)Similar to CA IX, contributes to tumorigenesis.[12][13]

The validation of CAs as drug targets has spurred extensive research, particularly focusing on the development of inhibitors that can selectively target disease-relevant isoforms while sparing others to minimize side effects.

The Inhibitor: The Benzenesulfonamide Scaffold

The discovery in 1940 that sulfanilamide could inhibit CA activity marked the beginning of a new era in pharmacology.[5][14] It was quickly established that the unsubstituted sulfonamide moiety (-SO₂NH₂) is the critical pharmacophore, or "zinc-binding group" (ZBG), responsible for this inhibitory action.[5] Benzenesulfonamides represent the archetypal class of CA inhibitors (CAIs).

Mechanism of Action: A Tale of Zinc Coordination

The catalytic activity of α-CAs is dependent on a zinc ion (Zn²⁺) located at the bottom of a 15 Å-deep active site cavity.[5] This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion, depending on the pH).

Benzenesulfonamide-based inhibitors function by directly competing with the CO₂ substrate and coordinating with the active site zinc ion. The mechanism involves:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) must first be deprotonated to its anionic form (-SO₂NH⁻). This is why the pKa of the sulfonamide group is a critical factor in inhibitory potency.[14]

  • Zinc Binding: The negatively charged nitrogen of the sulfonamide anion displaces the zinc-bound water/hydroxide molecule, forming a stable tetrahedral coordination complex with the Zn²⁺ ion.[14][15]

  • Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide group form a crucial hydrogen bond network with the side chain of the highly conserved Thr199 residue, further anchoring the inhibitor in the active site.

This binding mode effectively blocks the catalytic machinery of the enzyme, preventing it from processing its natural substrate.

G cluster_0 CA Active Site cluster_1 Benzenesulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199-OH Sulfonamide R-Ph-SO₂NH⁻ O1 O O2 O N_anion N⁻ O1->Thr199 H-Bond O2->Thr199 H-Bond N_anion->Zn Coordination Bond G Target Target Identification (e.g., CA IX in tumors) Crystal X-ray Crystallography of Target CA Isoform Target->Crystal Model In Silico Modeling & Docking Crystal->Model Synth Synthesis of Benzenesulfonamide Library Model->Synth Assay In Vitro Inhibition Assay (Ki determination) Synth->Assay SAR SAR Analysis & Lead Optimization Assay->SAR SAR->Model Iterative Refinement G cluster_0 Plate Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis A Add Buffer, CA Enzyme, & Inhibitor Dilutions to Plate B Pre-incubate (10 min @ 25°C) A->B C Initiate Reaction: Add p-NPA Substrate B->C D Read Absorbance @ 405 nm (Kinetic Mode) C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Plot Dose-Response Curve & Calculate IC₅₀ F->G

Sources

Methodological & Application

3-(Aminomethyl)benzenesulfonamide hydrochloride HPLC analysis method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 3-(Aminomethyl)benzenesulfonamide Hydrochloride by High-Performance Liquid Chromatography

Abstract

This comprehensive application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Aminomethyl)benzenesulfonamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide provides a complete protocol, from initial sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines. The narrative emphasizes the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability in a quality control or research environment.

Introduction and Scientific Background

3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS: 670280-13-4) is a key chemical intermediate and building block in pharmaceutical synthesis.[1][2][3] Its structure, featuring a primary amine and a sulfonamide group, makes it a versatile reagent. The purity and concentration of this compound are critical parameters that can directly impact the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs). Therefore, a precise, accurate, and robust analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds like sulfonamides.[4] This application note describes a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for separating polar analytes like 3-(Aminomethyl)benzenesulfonamide hydrochloride from potential impurities. The method's foundation lies in the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5][6] By optimizing the mobile phase composition and pH, a sharp, symmetrical peak can be achieved, allowing for accurate quantification.

Proposed HPLC Method and Chromatographic Conditions

The following parameters are proposed for the analysis. The selection is based on established methodologies for similar sulfonamide compounds and general principles of reverse-phase chromatography.[4][7][8]

ParameterRecommended ConditionScientific Rationale
Instrument HPLC system with UV-Vis or Photodiode Array (PDA) DetectorStandard equipment for pharmaceutical analysis. A PDA detector is advantageous as it provides spectral data to confirm peak identity and purity.[7]
Column Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention and separation for a wide range of polar and non-polar compounds. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption.[6]
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidB: AcetonitrileThe aqueous phosphate buffer controls the pH, ensuring consistent ionization of the analyte for reproducible retention. An acidic pH (3.0) suppresses the silanol activity of the stationary phase and ensures the primary amine is protonated, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength.[4]
Elution Mode Isocratic: 70% A / 30% BAn isocratic elution is simpler, more robust, and often provides faster run times when separating a primary compound from its impurities.[9] The ratio should be optimized during method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.[4]
Detection Wavelength 265 nmSulfonamides typically exhibit UV absorbance in the 260-280 nm range. 265 nm is a common choice that offers good sensitivity while minimizing interference.[7] A full UV scan should be performed during development to confirm the λmax.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion and column overloading.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.
Diluent Mobile Phase or HPLC-grade WaterUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion. Water is also a suitable choice due to the high solubility of the hydrochloride salt.[7]

Experimental Protocols

Materials and Reagents
  • 3-(Aminomethyl)benzenesulfonamide hydrochloride reference standard (Purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, Analytical grade)

  • Phosphoric acid (H₃PO₄, Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm, PTFE or Nylon)

Step-by-Step Solution Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas using sonication or vacuum.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile. Filter and degas before use.

  • Final Mobile Phase (Isocratic Mixture):

    • Prepare the final mobile phase by mixing Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

    • Degas the final mixture before introducing it to the HPLC system.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-(Aminomethyl)benzenesulfonamide hydrochloride reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate briefly to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent. This concentration is typically suitable for assay determination.

  • Sample Solution (e.g., 100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to 25 mg of 3-(Aminomethyl)benzenesulfonamide hydrochloride into a 25 mL volumetric flask.

    • Prepare a solution following the same procedure as the Standard Stock Solution.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

Chromatographic Procedure & System Suitability
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform five replicate injections of the Working Standard Solution.

  • The system is deemed suitable for analysis if it meets the criteria outlined in the table below. These criteria are based on standard pharmaceutical industry practices and ICH guidelines.[10][11]

System Suitability ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates good separation performance.
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the system and injection process.
  • Following a successful system suitability test, inject the blank (diluent), standard solutions, and sample solutions for analysis.

HPLC Method Validation Protocol

To ensure the developed method is fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[12][13] This process establishes the performance characteristics of the method through documented evidence.

Validation Workflow

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Define nodes Dev [label="Method\nDevelopment"]; Proto [label="Write Validation\nProtocol"]; Spec [label="Specificity"]; Lin [label="Linearity"]; Acc [label="Accuracy"]; Prec [label="Precision\n(Repeatability &\nIntermediate)"]; LOQ [label="Quantitation\nLimit (LOQ)"]; LOD [label="Detection\nLimit (LOD)"]; Rob [label="Robustness"]; Rep [label="Final Validation\nReport"];

// Define edges Dev -> Proto [label="Finalize\nParameters"]; Proto -> Spec; Proto -> Lin; Proto -> Acc; Proto -> Prec; Proto -> LOQ; Proto -> LOD; Proto -> Rob;

{rank=same; Spec; Lin; Acc; Prec; LOQ; LOD; Rob;}

Spec -> Rep; Lin -> Rep; Acc -> Rep; Prec -> Rep; LOQ -> Rep; LOD -> Rep; Rob -> Rep; } dot Caption: HPLC Method Validation Workflow.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products.The analyte peak should be free from interference from blank, placebo, or degradation products. Peak purity analysis (using a PDA detector) should pass.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the working concentration). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[14]
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0% for repeatability.[11] %RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.Precision (%RSD) at the LOQ should not exceed 10%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected but not necessarily quantified. Can be estimated based on a signal-to-noise ratio of 3:1.The signal should be clearly distinguishable from the baseline noise.
Robustness Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2% absolute).The system suitability parameters should still be met, and the results should not be significantly affected by the minor changes.

Data Analysis and Calculations

The concentration or purity of 3-(Aminomethyl)benzenesulfonamide hydrochloride in the sample can be calculated using the external standard method.

Calculation Formula:

Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

  • AreaSample : Peak area of the analyte in the sample chromatogram.

  • AreaStandard : Average peak area of the analyte in the standard chromatograms.

  • ConcStandard : Concentration of the reference standard solution (e.g., in mg/mL).

  • ConcSample : Concentration of the sample solution (e.g., in mg/mL).

  • PurityStandard : Purity of the reference standard (e.g., 99.8%).

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the HPLC analysis of 3-(Aminomethyl)benzenesulfonamide hydrochloride. The proposed reverse-phase method is designed for high performance, offering excellent specificity and reliability. By following the detailed protocols for method execution and adhering to the rigorous validation standards outlined by the ICH, laboratories can ensure the generation of accurate and defensible data, which is paramount for quality assurance in pharmaceutical development and manufacturing.

References

  • Nowak, P., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Available from: [Link]

  • Waghmare, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • CP Lab Safety. 3-(Aminomethyl)benzenesulfonamide, HCl, min 96%, 1 gram. Available from: [Link]

  • Al-Abachi, A. M., & Al-Sammarrae, K. W. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available from: [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available from: [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • CABI Digital Library. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • Scientific Research Publishing. ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). Available from: [Link]

  • Chemsrc. 3-Aminomethyl-benzenesulfonamide | CAS#:628298-58-8. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • BioProcess International. Analytical Method Validation for Biopharmaceuticals: A Practical Guide. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • CP Lab Safety. 3-Aminobenzenesulfonamide, min 98% (HPLC)(T), 100 grams. Available from: [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Available from: [Link]

Sources

Application Note: A Detailed Protocol for the Colorimetric Determination of Carbonic Anhydrase Inhibition Using 3-(Aminomethyl)benzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Carbonic anhydrases (CAs) are a vital class of metalloenzymes that interconvert carbon dioxide and bicarbonate, playing a crucial role in physiological pH regulation.[1] Their involvement in various pathologies has rendered them a significant therapeutic target. This document provides a comprehensive, step-by-step protocol for determining the inhibitory activity of compounds against carbonic anhydrase using a spectrophotometric assay. The method detailed herein utilizes the esterase activity of CA to hydrolyze p-nitrophenyl acetate (pNPA), yielding a chromogenic product.[2][3][4] 3-(Aminomethyl)benzenesulfonamide hydrochloride, a known CA inhibitor, is employed as a positive control to ensure assay validity and provide a benchmark for novel inhibitor screening. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for evaluating carbonic anhydrase inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that are essential for a multitude of physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[2] There are at least 15 known human CA isoforms, and their dysregulation has been linked to several diseases.[1] For instance, overexpression of certain CA isoforms is associated with glaucoma, epilepsy, and various cancers. Consequently, the development of isoform-selective CA inhibitors is an area of intense research.[5][6]

Sulfonamides represent a major class of potent carbonic anhydrase inhibitors.[7][8] Their mechanism of action involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[7][9] 3-(Aminomethyl)benzenesulfonamide hydrochloride serves as an excellent reference inhibitor in screening assays due to its well-characterized inhibitory profile.

Assay Principle

This protocol employs a colorimetric method to determine CA activity by measuring its esterase activity.[2] While the primary physiological substrate for CA is CO₂, the enzyme can also catalyze the hydrolysis of p-nitrophenyl acetate (pNPA).[10][11][12] This reaction produces the yellow-colored p-nitrophenolate ion, which can be quantified by measuring its absorbance at 405 nm.[3]

In the presence of an inhibitor, the rate of pNPA hydrolysis is reduced, leading to a decrease in the formation of p-nitrophenolate and a correspondingly lower absorbance reading. The inhibitory potential of a test compound is determined by quantifying this decrease in enzymatic activity.

Diagram of the Enzymatic Reaction and Inhibition:

CA_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_detection Detection pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNP p-Nitrophenolate (Product, Yellow) pNPA->pNP CA-catalyzed hydrolysis Spectrophotometer Measure Absorbance at 405 nm pNP->Spectrophotometer CA Carbonic Anhydrase (Enzyme) Inhibited_CA Inhibited CA Complex CA->Inhibited_CA Forms Inhibitor 3-(Aminomethyl)benzenesulfonamide HCl (or Test Compound) Inhibitor->Inhibited_CA Binds to

Caption: The workflow illustrates the CA-catalyzed hydrolysis of pNPA and its inhibition.

Materials and Reagents

Equipment
  • Microplate reader capable of kinetic measurements at 405 nm

  • 96-well, clear, flat-bottom microplates

  • Calibrated single- and multi-channel pipettes

  • Incubator set to 37°C

  • Vortex mixer

  • pH meter

Reagents
ReagentRecommended SourceCatalog No.Storage
Carbonic Anhydrase II (bovine)Sigma-AldrichC3934-20°C
3-(Aminomethyl)benzenesulfonamide hydrochlorideCP Lab Safety670280-13-4Room Temp[13]
p-Nitrophenyl Acetate (pNPA)Sigma-AldrichN81302-8°C
Tris-HClSigma-AldrichT5941Room Temp
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp
Deionized Water (ddH₂O)------Room Temp
Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare fresh.

  • Carbonic Anhydrase (CA) Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Prepare fresh and keep on ice.

  • CA Working Solution (0.1 mg/mL): Dilute the CA Stock Solution 1:10 with Assay Buffer. Prepare fresh and keep on ice.

  • p-Nitrophenyl Acetate (pNPA) Stock Solution (20 mM): Dissolve pNPA in anhydrous DMSO.[14] Protect from light.

  • 3-(Aminomethyl)benzenesulfonamide hydrochloride Stock Solution (10 mM): Dissolve in ddH₂O.

  • Test Compound Stock Solutions: Typically dissolved in DMSO at a concentration of 10-20 mM.

Experimental Protocol

This protocol is optimized for a 96-well plate format. It is highly recommended to perform all measurements in triplicate.

Workflow Diagram:

Experimental_Workflow A 1. Prepare serial dilutions of inhibitors (test compounds and positive control) B 2. Add Assay Buffer, Inhibitor/Vehicle, and CA Working Solution to wells A->B C 3. Pre-incubate plate at 37°C for 15 minutes B->C D 4. Initiate reaction by adding pNPA Stock Solution C->D E 5. Immediately measure absorbance at 405 nm in kinetic mode for 10-15 min D->E F 6. Calculate reaction rates and percent inhibition E->F

Caption: Step-by-step experimental workflow for the CA inhibition assay.

Plate Setup

Prepare a plate map that includes the following controls for a self-validating experiment:

  • Blank: Contains Assay Buffer and pNPA only (no enzyme). This accounts for spontaneous substrate hydrolysis.

  • Negative Control: Contains Assay Buffer, vehicle (DMSO or water), CA, and pNPA. This represents 100% enzyme activity.

  • Positive Control: Contains Assay Buffer, 3-(Aminomethyl)benzenesulfonamide hydrochloride, CA, and pNPA.

  • Test Wells: Contains Assay Buffer, test compound dilutions, CA, and pNPA.

Assay Procedure
  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and 3-(Aminomethyl)benzenesulfonamide hydrochloride in the appropriate solvent (e.g., DMSO, water).

  • Reagent Addition to Microplate:

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted inhibitors or vehicle to the appropriate wells.

    • Add 10 µL of CA Working Solution to all wells except the Blank wells. Add 10 µL of Assay Buffer to the Blank wells.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of 20 mM pNPA Stock Solution to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Data Acquisition: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis

  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of CA inhibition for each inhibitor concentration:

    % Inhibition = (1 - (V₀ of Inhibitor Well - V₀ of Blank Well) / (V₀ of Negative Control Well - V₀ of Blank Well)) * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Troubleshooting

Problem Possible Cause Solution
High background in blank wells Spontaneous hydrolysis of pNPA.Prepare fresh pNPA solution. Ensure Assay Buffer pH is correct.
Low signal in negative control Inactive enzyme.Prepare fresh CA solution and always keep it on ice. Confirm protein concentration.
Inconsistent replicates Pipetting errors or insufficient mixing.Calibrate pipettes. Ensure thorough mixing after each addition.
Positive control shows no inhibition Inactive inhibitor or error in dilution.Use a fresh stock of the inhibitor. Double-check all dilution calculations.

References

  • Anzenbacher, P. Jr., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available at: [Link]

  • Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(7), 993-1011. Available at: [Link]

  • Capasso, C., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 923-927. Available at: [Link]

  • Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6863-6881. Available at: [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. 3. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-78. Available at: [Link]

  • Rutkauskas, K., et al. (2014). 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Molecules, 19(11), 17356-80. Available at: [Link]

  • Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12529. Available at: [Link]

  • Wang, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods, 15(1), 53-61. Available at: [Link]

Sources

Preparing 3-(Aminomethyl)benzenesulfonamide Hydrochloride Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate Stock Solution Preparation

In the realm of cell culture and drug discovery, the precision with which experimental reagents are prepared is paramount to the reproducibility and validity of a study's findings. 3-(Aminomethyl)benzenesulfonamide hydrochloride, a member of the benzenesulfonamide class of compounds, holds potential for various research applications, notably as a potential inhibitor of carbonic anhydrases.[1][2][3][4][5] The accurate preparation of a stable, sterile stock solution is the foundational step for any in vitro experimentation with this compound. This document provides a comprehensive guide, grounded in established laboratory practices, for the preparation, storage, and handling of 3-(Aminomethyl)benzenesulfonamide hydrochloride stock solutions for use in cell culture.

Physicochemical Properties and Mechanistic Insights

A thorough understanding of the compound's properties is essential for informed protocol development.

Compound Specifications:

PropertyValueReference
Chemical Name 3-(Aminomethyl)benzenesulfonamide hydrochloride[6][7][8]
Alternate Names 3-Sulfamoylbenzylamine HCl[6]
CAS Number 670280-13-4[6][7][8]
Molecular Formula C₇H₁₀N₂O₂S·HCl[6][7][8]
Molecular Weight 222.69 g/mol [6]

Mechanism of Action: Inhibition of Carbonic Anhydrases

Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3][4][5] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, ion transport, and various physiological and pathological processes.[9][10][11] There are several isoforms of carbonic anhydrase, some of which are expressed on the cell surface and have been implicated in the tumor microenvironment.[12] The primary sulfonamide moiety of benzenesulfonamide derivatives is key to their inhibitory activity, coordinating with the zinc ion in the active site of the enzyme.[5] By inhibiting carbonic anhydrase activity, these compounds can modulate intracellular and extracellular pH, which can impact cell proliferation, migration, and other cellular processes.

Experimental Protocols

The following protocols provide a step-by-step methodology for the preparation of a 100 mM stock solution of 3-(Aminomethyl)benzenesulfonamide hydrochloride in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for many in vitro studies, allowing for significant dilution into cell culture media while minimizing the final solvent concentration.

Diagram of the Stock Solution Preparation Workflow

cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage & Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add to solvent vortex Vortex to Homogenize dissolve->vortex Ensure complete dissolution filter Sterile Filter (0.2 µm) vortex->filter Transfer to syringe aliquot Aliquot into Tubes filter->aliquot Dispense sterile solution store Store at -20°C aliquot->store Protect from light dilute Dilute in Media for Use store->dilute Thaw one aliquot

Caption: Workflow for preparing a sterile stock solution.

Materials
  • 3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS 670280-13-4)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Sterile syringe filter (0.2 µm pore size, compatible with DMSO, e.g., PTFE)

  • Sterile syringes (1 mL or 5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Step-by-Step Procedure:

  • Pre-handling: Before opening the vial, gently tap it on a hard surface to ensure all the powder is at the bottom.

  • Calculation:

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 222.69 g/mol * (1000 mg / 1 g) = 22.27 mg

  • Weighing: Carefully weigh out 22.27 mg of 3-(Aminomethyl)benzenesulfonamide hydrochloride powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Homogenization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.2 µm syringe filter to the syringe.

    • Carefully filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Rationale for Dilution: The concentrated stock solution must be diluted to the desired final concentration in your cell culture medium immediately before treating your cells. This minimizes the potential for the compound to precipitate in the aqueous environment of the medium and reduces the final concentration of DMSO, which can be toxic to cells at higher concentrations (typically >0.5%).

Step-by-Step Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Dilution:

    • For example, to prepare a final concentration of 100 µM in 10 mL of cell culture medium:

      • Volume of stock (µL) = (100 µM * 10 mL) / (100 mM * 1000 µM/mM) = 0.01 mL = 10 µL

    • Aseptically add 10 µL of the 100 mM stock solution to 10 mL of your pre-warmed cell culture medium.

    • Gently mix the medium by pipetting up and down or swirling the flask/plate.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as your experimental samples (in the example above, 0.1% DMSO).

Safety and Handling Precautions

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is of utmost importance. While a specific, detailed Safety Data Sheet (SDS) for 3-(Aminomethyl)benzenesulfonamide hydrochloride is not widely available, general precautions for handling benzenesulfonamide compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the powder and its solutions.[14][15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the powder to avoid inhalation of dust.[14][15][16]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][15][16]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[16]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Best Practices

The successful application of 3-(Aminomethyl)benzenesulfonamide hydrochloride in cell culture experiments is critically dependent on the meticulous preparation of the stock solution. By adhering to the protocols outlined in this document, researchers can ensure the consistency and reliability of their experimental results. Key takeaways include the importance of using high-purity reagents, accurate weighing and dilution, sterile filtration to prevent contamination, and proper aliquoting and storage to maintain compound stability. Always remember to include a vehicle control in your experiments to account for any effects of the solvent on your cells.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure, function and applications of carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Membrane associated carbonic anhydrase IV (CA IV): a personal and historical perspective. Subcellular Biochemistry. Available at: [Link]

  • Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. International Journal of Molecular Sciences. Available at: [Link]

  • Carbonic anhydrase. Wikipedia. Available at: [Link]

  • 3-(Aminomethyl)benzenesulfonamide, HCl, min 96%. CP Lab Safety. Available at: [Link]

  • 3-(Aminomethyl)benzenesulfonamide, HCl. Sunway Pharm Ltd. Available at: [Link]

Sources

Application Note & Protocol: In Vitro Evaluation of 3-(Aminomethyl)benzenesulfonamide hydrochloride on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Benzenesulfonamide Analog

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, derivatives of this scaffold have demonstrated significant anti-cancer activity through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and modulation of key signaling kinases.[1][2][3][4] Given the promising cytotoxic profiles of related compounds, this document outlines a comprehensive in vitro testing strategy for a novel analog, 3-(Aminomethyl)benzenesulfonamide hydrochloride.

The primary objective of the described protocols is to systematically evaluate the cytotoxic and apoptotic potential of 3-(Aminomethyl)benzenesulfonamide hydrochloride against a panel of human cancer cell lines. This serves as a critical first step in determining its potential as a candidate for further pre-clinical development.[5][6] The following methodologies provide a robust framework for determining the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency, and for elucidating the primary mechanism of cell death.[7][8]

I. Initial Compound Handling and Preparation

Prior to initiating cell-based assays, proper handling and solubilization of 3-(Aminomethyl)benzenesulfonamide hydrochloride are paramount to ensure accurate and reproducible results.

1.1. Reconstitution of 3-(Aminomethyl)benzenesulfonamide hydrochloride

  • Compound Information:

    • Chemical Name: 3-(Aminomethyl)benzenesulfonamide hydrochloride[9][10]

    • CAS Number: 670280-13-4[9][11]

    • Molecular Formula: C₇H₁₀N₂O₂S·HCl[9][11]

    • Molecular Weight: 222.69 g/mol [11]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or sterile water. The choice of solvent should be based on the compound's solubility characteristics.

    • Ensure complete dissolution by vortexing or gentle warming.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

II. Cell Line Selection and Maintenance

The selection of an appropriate panel of cancer cell lines is crucial for assessing the breadth and selectivity of the compound's activity.

2.1. Recommended Cell Lines

A diverse panel of human cancer cell lines is recommended to evaluate the compound's spectrum of activity. Consider cell lines from different tissue origins, such as:

  • MCF-7: Breast Adenocarcinoma

  • HeLa: Cervical Adenocarcinoma

  • A549: Lung Carcinoma

  • HCT116: Colon Carcinoma

  • PC-3: Prostate Adenocarcinoma

  • U-87 MG: Glioblastoma

2.2. Cell Culture and Maintenance Adherence to standard aseptic cell culture techniques is essential to prevent contamination and ensure the health of the cell lines.[12][13]

  • Growth Conditions: Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.[12][14]

  • Media: Use the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculturing: Passage cells regularly upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.[15]

III. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[16]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay & Readout seed Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Add serial dilutions of 3-(Aminomethyl)benzenesulfonamide HCl incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent (Incubate 3-4h) incubate2->add_mtt solubilize Add DMSO to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 3.1: MTT Assay for IC50 Determination
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[15][19]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(Aminomethyl)benzenesulfonamide hydrochloride stock solution in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration, typically <0.1%) and a "no-cell" blank control (medium only).[5]

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).[6]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plates for an additional 3-4 hours at 37°C.[15]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[15][16]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log-transformed concentration of the compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[5]

Data Presentation: Summarizing Cytotoxicity

The cytotoxic activity of 3-(Aminomethyl)benzenesulfonamide hydrochloride should be summarized in a clear, tabular format for easy comparison across different cell lines.

Cell LineTissue of OriginIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48Insert Value
HeLaCervical Adenocarcinoma48Insert Value
A549Lung Carcinoma48Insert Value
HCT116Colon Carcinoma48Insert Value
PC-3Prostate Adenocarcinoma48Insert Value
U-87 MGGlioblastoma48Insert Value

IV. Elucidating the Mechanism of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting early and late-stage apoptosis.

Principle of Annexin V/PI Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent dye that cannot cross intact cell membranes. It is therefore excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[20]

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis treat Treat cells with compound (e.g., at IC50 concentration) incubate Incubate for a defined period (e.g., 24h) treat->incubate harvest Harvest and wash cells incubate->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_stain Incubate in the dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze quantify Quantify cell populations: Viable, Early Apoptotic, Late Apoptotic/Necrotic analyze->quantify

Sources

Stopped-flow CO2 hydrase assay for carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Kinetic Analysis of Carbonic Anhydrase Inhibitors Using a Stopped-Flow CO2 Hydrase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Rapid Carbonic Anhydrase Kinetics

Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that play a pivotal role in fundamental physiological processes, including respiration, pH homeostasis, and bone resorption.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[4] Given their involvement in the pathophysiology of numerous diseases such as glaucoma, epilepsy, and various cancers, CAs have emerged as significant therapeutic targets.[2][3] The development of potent and isoform-selective CA inhibitors is a major focus in drug discovery.

Traditional enzyme assays often measure activity under steady-state conditions, which may not capture the full kinetic profile of an enzyme-inhibitor interaction. The CA-catalyzed CO2 hydration is one of the fastest known biological reactions, necessitating techniques that can resolve events on a millisecond timescale.[5][6] The stopped-flow spectroscopic method is the gold standard for this purpose, enabling the precise measurement of pre-steady-state kinetics and the accurate determination of inhibitor binding constants (Ki).[5][7]

This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and data analysis workflows for determining the inhibitory potency of compounds against carbonic anhydrase using the stopped-flow CO2 hydrase assay.

Principle of the Assay: Visualizing a Millisecond Reaction

The stopped-flow assay overcomes the limitations of manual mixing by using a specialized instrument to rapidly and efficiently mix two solutions, initiating the reaction just milliseconds before observation.[6][8] The progress of the CO2 hydration reaction is monitored indirectly by observing the associated change in pH.

The core reaction is: CO₂ + H₂O --(Carbonic Anhydrase)--> H⁺ + HCO₃⁻

This release of a proton causes a rapid decrease in the pH of the reaction medium.[9] To monitor this pH change in real-time, a pH-sensitive indicator dye (such as phenol red or pyranine) is included in the reaction buffer.[7][10][11] The change in the absorbance or fluorescence of the indicator dye is directly proportional to the proton concentration, and thus, to the rate of the enzymatic reaction.

By rapidly mixing a CO2-saturated solution with a buffer containing the CA enzyme, inhibitor, and pH indicator, the initial rate of the reaction can be recorded. The presence of an effective inhibitor will decrease the rate of pH change, and the extent of this rate reduction is used to quantify the inhibitor's potency.[12]

cluster_syringes Syringes SyringeA Syringe A (Enzyme + Inhibitor + Buffer + Indicator) Mixer High-Efficiency Mixer SyringeA->Mixer SyringeB Syringe B (CO2-Saturated Buffer) SyringeB->Mixer Cell Observation Cell (Spectrophotometer Light Path) Mixer->Cell Detector Detector (Absorbance/Fluorescence vs. Time) Cell->Detector StopSyringe Stop Syringe Cell->StopSyringe caption Stopped-Flow Instrument Workflow.

Caption: Stopped-Flow Instrument Workflow.

Instrumentation and Reagents

Required Instrumentation
  • Stopped-Flow Spectrophotometer/Spectrofluorometer: Equipped with absorbance and/or fluorescence detection capabilities. The instrument must have a dead time of a few milliseconds.[6]

  • Constant-Temperature Water Bath: To maintain a precise and stable temperature (e.g., 25 °C) for the syringe drive and cell block.

  • pH Meter: Calibrated, for accurate buffer preparation.

  • Gas Cylinder (100% CO2): With a regulator and tubing for saturating the buffer solution.

  • Micropipettes and General Labware.

Reagents and Buffer Preparation

The quality of reagents is paramount for reproducible results. Use high-purity water (Milli-Q or equivalent) and analytical grade chemicals.

Reagent/Buffer Composition Preparation Notes
Assay Buffer (e.g., HEPES) 20 mM HEPES, pH 7.5Adjust pH carefully at the desired experimental temperature. Filter through a 0.2 µm membrane.[13][14]
pH Indicator Stock 1 mM Phenol Red in Assay BufferProtect from light. Other indicators like pyranine can be used for fluorescence-based assays.[10][11]
Carbonic Anhydrase (CA) Stock 1 mg/mL in Assay BufferPrepare fresh or store in aliquots at -80 °C. Determine the active concentration via titration.
Inhibitor Stock 10 mM in DMSO or appropriate solventPerform serial dilutions to create a range of concentrations for testing.
CO2-Saturated Buffer Assay Buffer saturated with CO2Bubble 100% CO2 gas through chilled Assay Buffer for at least 30 minutes prior to and during the experiment.[7][15]

Detailed Experimental Protocol

This protocol is designed for determining the IC50 and Ki of a test compound. The final concentrations listed are after mixing in the observation cell.

Part A: Instrument Setup and Priming
  • Power On: Turn on the stopped-flow instrument, lamp (e.g., Xenon), and the temperature-controlled circulator. Allow the system to warm up and equilibrate to the set temperature (e.g., 25 °C) for at least 30 minutes.

  • Wavelength Selection: Set the monochromator to the wavelength of maximum absorbance for the acidic or basic form of the chosen pH indicator (e.g., 550-570 nm for phenol red).[7]

  • System Wash: Thoroughly wash the instrument's syringes, mixer, and observation cell with high-purity water, followed by the Assay Buffer to remove any contaminants.[14][16]

Part B: Baseline and Control Measurements

The causality behind these initial steps is to establish the boundaries of the assay: the uncatalyzed reaction rate and the maximal catalyzed rate. This self-validating approach ensures the enzyme is active and the observed signal change is due to enzymatic activity.

  • Uncatalyzed Reaction (Blank):

    • Syringe A: Assay Buffer with pH indicator (e.g., 100 µM Phenol Red).

    • Syringe B: CO2-saturated Assay Buffer.

    • Perform 5-7 shots, collecting data for ~5-10 seconds. Average the traces. This slow rate of pH change is the baseline against which all other rates are compared.

  • Catalyzed Reaction (No Inhibitor):

    • Syringe A: Assay Buffer with pH indicator and a known concentration of Carbonic Anhydrase (e.g., 10 nM hCA II).

    • Syringe B: CO2-saturated Assay Buffer.

    • Perform 5-7 shots. The observed rate should be significantly faster than the uncatalyzed reaction. This confirms enzyme activity.

Part C: Inhibition Assay
  • Prepare Inhibitor Dilutions: Prepare a series of solutions for Syringe A, each containing the same concentration of CA and pH indicator, but with varying concentrations of the test inhibitor. It is crucial to also include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor dilutions.

  • Load Syringes:

    • Syringe A: CA + pH Indicator + Inhibitor (at concentration 2x of final).

    • Syringe B: CO2-saturated Assay Buffer.

  • Acquire Data: For each inhibitor concentration, perform 5-7 rapid mixing shots. Collect the absorbance (or fluorescence) change over time. Ensure data from replicate shots are consistent before averaging.[17]

  • Positive Control: As a final check, run the assay with a known, potent CA inhibitor like acetazolamide.[12] This validates the assay's ability to detect inhibition.

cluster_prep Preparation cluster_setup Instrument Setup cluster_run Assay Execution cluster_analysis Data Analysis P1 Prepare Buffers, Enzyme, Inhibitor Stocks S1 Equilibrate Temp. Set Wavelength P1->S1 P2 Saturate Buffer with CO2 Gas R1 Measure Uncatalyzed Rate (No Enzyme) P2->R1 S2 Prime & Wash System S1->S2 S2->R1 R2 Measure Catalyzed Rate (Enzyme, No Inhibitor) R1->R2 R3 Measure Inhibited Rates (Enzyme + Inhibitor Series) R2->R3 A1 Fit Kinetic Traces to Exponential Function (k_obs) R3->A1 A2 Plot % Inhibition vs. [Inhibitor] A1->A2 A3 Calculate IC50 & Ki A2->A3 caption Inhibitor Assay Workflow.

Caption: Inhibitor Assay Workflow.

Data Analysis and Interpretation

The raw data from the stopped-flow instrument is a kinetic trace of signal (absorbance/fluorescence) versus time.

  • Calculate Observed Rate Constants (k_obs): Each averaged kinetic trace is fitted to a single exponential equation:

    • Y = Y₀ + A * exp(-k_obs * t)

    • Where Y is the signal at time t, Y₀ is the final signal, A is the amplitude of the signal change, and k_obs is the first-order observed rate constant (in s⁻¹).[17][18] Most instrument software includes tools for this analysis.[14][19]

  • Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = [ 1 - ( (k_obs_inhibited - k_obs_uncatalyzed) / (k_obs_catalyzed - k_obs_uncatalyzed) ) ] * 100

  • Calculate IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve to a sigmoidal equation (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Calculate Inhibition Constant (Ki): For competitive inhibitors, the IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration. In this assay, the substrate is CO2.

    • Ki = IC50 / (1 + [S]/Km)

    • Where [S] is the concentration of CO2 in the saturated buffer (approx. 34 mM at 25°C) and Km is the Michaelis-Menten constant for CO2 for the specific CA isoform.[3]

Parameter Description Typical Value (hCA II)
k_obs (uncatalyzed) Rate of spontaneous CO2 hydration.~0.02 s⁻¹
k_obs (catalyzed) Maximum enzymatic rate in the assay.>10 s⁻¹
IC50 Inhibitor concentration for 50% activity reduction.Compound-dependent.
Ki True binding affinity of the inhibitor.Compound-dependent.
Km (CO2) Michaelis-Menten constant for CO2.~12 mM

Troubleshooting

Problem Potential Cause Solution
Noisy Signal / Inconsistent Traces Air bubbles in the system; Particulates in buffers; Lamp instability.Degas buffers before use; Filter all solutions (0.2 µm); Allow lamp to fully warm up; Check for leaks in the tubing.[14]
Low Catalyzed Rate Inactive enzyme; Incorrect buffer pH; Low temperature.Use a fresh enzyme aliquot or confirm activity with a standard assay; Verify buffer pH at the experimental temperature; Check temperature controller settings.
Drifting Baseline Instrument drift; Photobleaching of the indicator.Perform a blank run with buffer in both syringes to check for drift; Use a more photostable indicator or reduce lamp intensity if possible.[17]
Inhibitor Insoluble Compound has precipitated out of solution.Check solubility in assay buffer; Increase final DMSO concentration (typically <1% to avoid enzyme inhibition); Use a different co-solvent if necessary.

References

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1–20.
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase. Wikipedia. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
  • Silverman, D. N. (n.d.). Catalytic Mechanism of Carbonic Anhydrase. Grantome. Retrieved from [Link]

  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]

  • Joseph, S. (2008). Guidelines for Acquiring and Analyzing Stopped-Flow Data. University of Massachusetts Amherst. Retrieved from [Link]

  • Zhang, X., et al. (1993). Kinetics and mechanism of the hydration of carbon dioxide and dehydration of bicarbonate catalyzed by a zinc(II) complex of 1,5,9-triazacyclododecane as a model for carbonic anhydrase. Inorganic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stopped-flow. Wikipedia. Retrieved from [Link]

  • Tu, C., et al. (1989). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Publishing. Retrieved from [Link]

  • Ruzicka, J., & Gübeli, T. (1991). Principles of stopped-flow sequential injection analysis and its application to the kinetic determination of traces of a proteolytic enzyme. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved from [Link]

  • Gerstner, L., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. Retrieved from [Link]

  • PubMed. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved from [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]

  • Ruzicka, J., & Gübeli, T. (1991). Principles of stopped-flow sequential injection analysis and its application to the kinetic determination of traces of a proteolytic enzyme. Analytical Chemistry. Retrieved from [Link]

  • Applied Photophysics. (2022). Stopped Flow and Enzyme Kinetics. YouTube. Retrieved from [Link]

  • Hsieh, M. M., & Hingorani, M. M. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Journal of Visualized Experiments. Retrieved from [Link]

  • Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? Retrieved from [Link]

  • National Institutes of Health. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Retrieved from [Link]

  • Vogiatzi, N., & Blikstad, C. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology. Retrieved from [Link]

  • Kim, J., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Stopped-flow Kinetics. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Retrieved from [Link]

  • Concordia University. (n.d.). Stop Flow Kinetics. Retrieved from [Link]

  • ResearchGate. (2017). How to determine the pre-steady state kinetics using Stopped flow? Retrieved from [Link]

  • Journal of Visualized Experiments. (2009). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Retrieved from [Link]

  • Lee, J., et al. (2023). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. MDPI. Retrieved from [Link]

  • Wingate, L., et al. (2015). The role of soil pH on soil carbonic anhydrase activity. Biogeosciences. Retrieved from [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure. Retrieved from [Link]

Sources

Application Note: A Robust Cell-Based Assay for Evaluating Carbon-Sulfonamide Based Inhibitors of Carbonic Anhydrase IX and XII

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Two specific isoforms, CA IX and CA XII, are transmembrane proteins that are highly expressed in various solid tumors and are often associated with hypoxia and an acidic tumor microenvironment.[3][4][5] Their expression is linked to tumor progression, metastasis, and resistance to therapy, making them compelling targets for anticancer drug development.[3][4][6][7][8]

The catalytic activity of CA IX and CA XII on the cell surface contributes to the regulation of both intracellular and extracellular pH (pHe).[3][4] By converting CO2 and water to bicarbonate and protons in the extracellular space, they help maintain a slightly alkaline intracellular pH (pHi) while acidifying the tumor microenvironment. This pH gradient favors tumor cell survival, proliferation, and invasion.[4][9] Therefore, inhibiting the activity of CA IX and CA XII presents a promising therapeutic strategy.

This application note provides a detailed protocol for a cell-based assay designed to evaluate the potency and efficacy of carbonic anhydrase inhibitors, particularly those with a sulfonamide scaffold, against CA IX and CA XII. The assay measures the inhibitor's ability to modulate intracellular pH in cancer cells that endogenously express these enzymes.

Principle of the Assay

This assay leverages the fundamental role of CA IX and CA XII in regulating intracellular pH. Cancer cells expressing these enzymes will exhibit a more alkaline intracellular pH, particularly under conditions that mimic the tumor microenvironment (e.g., hypoxia and high CO2). By treating these cells with CA IX/XII inhibitors, we anticipate a dose-dependent decrease in intracellular pH, bringing it closer to a neutral or slightly acidic state. This change in pHi can be quantitatively measured using pH-sensitive fluorescent probes. The half-maximal inhibitory concentration (IC50) of the test compounds can then be determined by correlating the inhibitor concentration with the change in intracellular pH.[10][11][12]

dot

Assay_Principle cluster_cell Cancer Cell CO2_in CO2 CA_IX_XII CA IX / CA XII (Membrane Bound) CO2_in->CA_IX_XII Substrate H2O_in H2O H2O_in->CA_IX_XII Substrate pHi Intracellular pH (pHi) (Maintained Alkaline) CA_IX_XII->pHi Regulates HCO3_out HCO3- CA_IX_XII->HCO3_out H_out H+ CA_IX_XII->H_out Produces pHi_inhibited Intracellular pH (pHi) (Decreases/Acidifies) CA_IX_XII:s->pHi_inhibited:n Leads to Inhibitor CA IX/XII Inhibitor (e.g., Sulfonamide) Inhibitor->CA_IX_XII Blocks Activity

Caption: Mechanism of CA IX/XII and inhibitor action.

Materials and Reagents

Cell Lines
  • Recommended: Human colorectal cancer cell line HT-29 or LS174T. These lines are known to co-express both CA IX and CA XII, particularly under hypoxic conditions.[8]

  • Alternative: Breast cancer cell line MDA-MB-231 (expresses CA IX under hypoxia) or T47D (expresses CA XII).[4][13]

Reagents
  • Complete cell culture medium (e.g., DMEM or McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1-AM)

  • Pluronic F-127

  • Nigericin

  • High potassium buffer series (for pH calibration)

  • Test carbonic anhydrase inhibitors (e.g., sulfonamide derivatives)

  • Positive control inhibitor (e.g., Acetazolamide or a specific CA IX/XII inhibitor like SLC-0111)[8]

  • 96-well black, clear-bottom microplates

Experimental Protocol

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Induction of CA IX/XII Expression (Optional but Recommended):

    • After 24 hours, replace the medium with fresh complete medium.

    • To induce CA IX expression, incubate the plate under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 24-48 hours. CA XII expression is generally less dependent on hypoxia.[13]

Part 2: Preparation of Compounds and pH Calibration Buffers
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test inhibitor and the positive control in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • pH Calibration Buffer Preparation:

    • Prepare a series of high potassium buffers (e.g., 120 mM KCl, 20 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 20 mM HEPES or MES) with pH values ranging from 6.0 to 8.0 in 0.2 unit increments.

Part 3: Intracellular pH Measurement Assay
  • Dye Loading:

    • Prepare a loading solution of the pH-sensitive fluorescent dye (e.g., 2 µM BCECF-AM) with 0.02% Pluronic F-127 in serum-free medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Inhibitor Treatment:

    • Remove the dye loading solution and wash the cells twice with PBS.

    • Add 100 µL of the prepared inhibitor dilutions (including a vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment time (e.g., 1-4 hours) at 37°C under either normoxic or hypoxic conditions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • For BCECF, use dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

    • For SNARF-1, use a single excitation wavelength (e.g., 514 nm) and dual emission wavelengths (e.g., 580 nm and 640 nm). The ratio of the fluorescence intensities (580/640) is proportional to the intracellular pH.

Part 4: pH Calibration and Data Analysis
  • In Situ pH Calibration:

    • After the final fluorescence measurement of the treated cells, remove the inhibitor solutions.

    • Add 100 µL of the high potassium calibration buffers containing 10 µM nigericin to separate wells (in triplicate for each pH value). Nigericin is a protonophore that equilibrates the intracellular and extracellular pH.[14]

    • Incubate for 5-10 minutes at 37°C.

    • Measure the fluorescence ratios for each pH standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the fluorescence ratio against the corresponding buffer pH.

    • Convert the fluorescence ratios from the inhibitor-treated wells into intracellular pH values using the calibration curve.

    • Calculate the percentage of pH inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of pH inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][16]

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture & Seed Cells (96-well plate) A2 Induce CA IX/XII Expression (Hypoxia, 24-48h) A1->A2 A3 Prepare Inhibitor Dilutions & pH Calibration Buffers A2->A3 B2 Treat Cells with Inhibitors A3->B2 B1 Load Cells with pH-sensitive Dye B1->B2 B3 Measure Fluorescence (Plate Reader) B2->B3 C2 Convert Fluorescence Ratios to pHi B3->C2 C1 Perform In Situ pH Calibration C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC50 Values (Non-linear Regression) C3->C4

Caption: Overview of the experimental workflow.

Data Presentation and Interpretation

The results of the assay should be presented in a clear and concise manner. A table summarizing the IC50 values of the tested compounds against the selected cell line(s) is recommended for easy comparison.

Table 1: Example Data Presentation of Inhibitor Potency

Compound IDTarget Cell LineIC50 (µM) [95% CI]
Test Compound 1HT-29 (Hypoxia)0.5 [0.4 - 0.6]
Test Compound 2HT-29 (Hypoxia)1.2 [1.0 - 1.5]
Acetazolamide (Control)HT-29 (Hypoxia)5.8 [4.9 - 6.7]

Interpretation of Results:

  • A lower IC50 value indicates a more potent inhibitor of CA IX/XII activity in the cellular context.

  • Comparing the IC50 values of novel compounds to a known inhibitor like Acetazolamide provides a benchmark for their relative potency.

  • Running the assay in parallel on cell lines with differential expression of CA IX and CA XII can provide insights into the isoform selectivity of the inhibitors. For example, a compound with a significantly lower IC50 in HT-29 cells (high CA IX/XII) compared to a cell line with low or no expression would suggest target-specific activity.

Self-Validating System and Controls

To ensure the reliability and trustworthiness of the results, several controls should be included in each experiment:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest inhibitor concentration. This serves as the baseline for 0% inhibition.

  • Positive Control: A well-characterized CA inhibitor (e.g., Acetazolamide) should be run in parallel to validate the assay performance and provide a reference for inhibitor potency.

  • No-Cell Control: Wells containing only medium and the fluorescent dye to determine the background fluorescence.

  • pH Calibration Curve: Essential for converting arbitrary fluorescence units into meaningful intracellular pH values, making the data more robust and comparable across experiments.

Conclusion

This application note provides a comprehensive and robust cell-based protocol for the evaluation of carbonic anhydrase IX and XII inhibitors. By measuring a physiologically relevant parameter—intracellular pH—this assay offers a powerful tool for researchers in the field of cancer biology and drug discovery to characterize the potency and cellular efficacy of novel therapeutic agents targeting these important cancer-associated enzymes. The inclusion of appropriate controls and a rigorous data analysis workflow ensures the generation of high-quality, reliable data.

References

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - MDPI. (URL: [Link])

  • The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed. (URL: [Link])

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed. (URL: [Link])

  • Carbonic Anhydrases: Role in pH Control and Cancer - PMC - NIH. (URL: [Link])

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (URL: [Link])

  • Carbonic Anhydrases: Role in pH Control and Cancer - Semantic Scholar. (URL: [Link])

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. (URL: [Link])

  • Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC - PubMed Central. (URL: [Link])

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (URL: [Link])

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (URL: [Link])

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (URL: [Link])

  • Differential CMS-Related Expression of Cell Surface Carbonic Anhydrases IX and XII in Colorectal Cancer Models—Implications for Therapy - MDPI. (URL: [Link])

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One - Research journals. (URL: [Link])

  • Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed. (URL: [Link])

  • FLIM-Based Intracellular and Extracellular pH Measurements Using Genetically Encoded pH Sensor - PMC - NIH. (URL: [Link])

  • Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - Frontiers. (URL: [Link])

  • Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell. (URL: [Link])

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (URL: [Link])

  • Assays of Intracellular pH Using Chemical Probes: Absorption Spectroscopy. (URL: [Link])

  • Intracellular pH Measurement | Request PDF - ResearchGate. (URL: [Link])

  • Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. (URL: [Link])

Sources

Application Notes and Protocols for the Analytical Purity Assessment of Synthesized Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Benzenesulfonamide Synthesis

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry and materials science. Their derivatives are integral to a wide array of pharmaceuticals, including diuretics, antibiotics, and anticancer agents. The biological activity and safety profile of any synthesized benzenesulfonamide are intrinsically linked to its purity. Undesired impurities, such as starting materials, by-products, or degradation products, can significantly alter the compound's efficacy, introduce toxicity, and compromise the reliability of research data.[1] Therefore, rigorous and accurate purity assessment is not merely a quality control checkpoint but a fundamental necessity for ensuring the scientific validity and potential clinical success of these compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical techniques for determining the purity of synthesized benzenesulfonamides. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and self-validating protocols grounded in authoritative standards.

Orthogonal Analytical Strategy: A Multi-faceted Approach to Purity Confirmation

A single analytical technique is often insufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, provides a more comprehensive and trustworthy purity profile. This guide will focus on a suite of powerful techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Elemental Analysis for confirming elemental composition. The relationship between these techniques in a comprehensive purity assessment workflow is illustrated below.

Purity_Assessment_Workflow cluster_synthesis Synthesized Benzenesulfonamide cluster_analysis Purity Assessment cluster_result Final Purity Profile Compound Crude Product HPLC HPLC (Organic Impurities) Compound->HPLC Primary Screen GCMS GC-MS (Volatile Impurities) Compound->GCMS Orthogonal Check qNMR qNMR (Absolute Purity) HPLC->qNMR Confirmation FinalPurity Purity Specification Met EA Elemental Analysis (Elemental Composition) qNMR->EA Compositional Verification

Caption: Orthogonal workflow for benzenesulfonamide purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For benzenesulfonamides, reversed-phase HPLC is the method of choice, separating compounds based on their hydrophobicity.

Expertise & Experience: The "Why" Behind the Method
  • Column Selection: A C18 (octadecylsilane) column is the standard starting point for benzenesulfonamide analysis.[3][4] The long alkyl chains provide sufficient hydrophobic interaction to retain the aromatic ring and sulfonamide functional group, allowing for effective separation from both more polar and less polar impurities.[5][6] For benzenesulfonamides with more polar substituents, a C8 column or a C18 column with polar end-capping may provide better peak shape and resolution. A Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the aromatic ring of the benzenesulfonamide.[5][7]

  • Mobile Phase: A mixture of water (or an aqueous buffer) and a water-miscible organic solvent, typically acetonitrile or methanol, is used. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[4] A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups on the analyte and impurities, leading to sharper, more symmetrical peaks.[7]

  • Detection: The aromatic ring present in all benzenesulfonamides provides strong UV absorbance, making UV detection a simple and robust method.[8] The detection wavelength is typically set at the absorbance maximum of the parent compound, often around 254-270 nm, to maximize sensitivity.[7][9]

Protocol 1: RP-HPLC Purity Assessment of a Synthesized Benzenesulfonamide

This protocol is designed as a general-purpose method for the purity determination of a novel benzenesulfonamide. Method validation should be performed according to ICH guidelines.[6]

1. Instrumentation and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.
  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • HPLC-grade acetonitrile, water, and formic acid.
  • Synthesized benzenesulfonamide and a reference standard of known purity (if available).

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detection UV at 265 nm[4]
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Standard Preparation: Accurately weigh approximately 10 mg of the benzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
  • Sample Preparation: Prepare the synthesized benzenesulfonamide sample in the same manner as the standard to achieve a final concentration of approximately 0.1 mg/mL.[10][11]

4. Data Analysis and Purity Calculation:

  • Inject the diluent (blank), followed by the standard and sample solutions.
  • Identify the peak corresponding to the benzenesulfonamide in the sample chromatogram by comparing its retention time to that of the standard.
  • Calculate the percent purity using the area normalization method with the following formula:

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the standard solution.
  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.
  • The tailing factor for the main peak should be between 0.8 and 1.5.
  • The theoretical plate count should be greater than 2000.
Troubleshooting Common HPLC Issues
IssuePotential CauseSolution
Peak Tailing or Fronting Secondary interactions with the stationary phase; sample overload.Adjust mobile phase pH; use a column with better end-capping; reduce sample concentration.[12]
Retention Time Drift Inconsistent mobile phase composition; column temperature fluctuations; column degradation.Prepare fresh mobile phase; use a column oven for temperature control; flush or replace the column.[13][14]
Ghost Peaks Contamination in the mobile phase or injector; carryover from previous injections.Use high-purity solvents; flush the injector and system; run blank injections.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Filter samples before injection; reverse flush the column (if permissible by the manufacturer); replace the guard column or column.[12]

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity assessment. It offers a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte itself.[1] Instead, purity is determined by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[1][15]

Expertise & Experience: The "Why" Behind the Method
  • Principle of qNMR: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15] By accurately weighing both the sample and a stable, non-reactive internal standard into the same NMR tube, the molar ratio of the two can be precisely determined, and from this, the absolute purity of the sample can be calculated.[1]

  • Choosing an Internal Standard: An ideal internal standard should:

    • Have high purity (certified reference material is preferred).[16][17]

    • Be stable and non-reactive with the analyte and solvent.[18]

    • Possess a simple NMR spectrum with at least one sharp singlet that does not overlap with any analyte or impurity signals.[16][17][18]

    • Be readily soluble in the chosen deuterated solvent.[16]

    • Common internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.

Protocol 2: Purity Determination by ¹H qNMR

This protocol provides a framework for determining the purity of a benzenesulfonamide using an internal standard.

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
  • High-precision analytical balance (readable to at least 0.01 mg).
  • NMR tubes (e.g., 5 mm).
  • Certified internal standard (e.g., maleic acid, purity ≥ 99.5%).
  • Deuterated solvent (e.g., DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized benzenesulfonamide into a clean, dry vial.
  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
  • Record the exact weights to four decimal places.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
  • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 30-60 seconds is often sufficient.
  • Pulse Angle: Use a 90° pulse.
  • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).[1]
  • Dummy Scans: Use 4-8 dummy scans to allow the spins to reach a steady state.

4. Data Processing and Purity Calculation:

  • Process the spectrum with minimal manipulation. Apply a gentle line broadening (e.g., 0.3 Hz) if necessary.
  • Carefully phase the spectrum and perform a baseline correction.
  • Select a well-resolved, non-overlapping signal from the benzenesulfonamide and a signal from the internal standard for integration.
  • Integrate both signals accurately.
  • Calculate the purity using the following equation:[1]
Data Presentation: qNMR Purity Calculation Example
ParameterAnalyte (Benzenesulfonamide)Internal Standard (Maleic Acid)
Mass (m)15.25 mg8.10 mg
Molecular Weight (MW)250.3 g/mol 116.07 g/mol
Integrated Signal (I)2.501.00
Number of Protons (N)2 (e.g., ortho protons)2 (vinylic protons)
Purity of Standard (P_std)-99.8%
Calculated Purity of Analyte 98.5% -

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For benzenesulfonamides, which are generally non-volatile, derivatization is often required to increase their volatility and thermal stability.[19]

Expertise & Experience: The "Why" Behind the Method
  • Derivatization: The active hydrogens on the sulfonamide nitrogen can make the molecule too polar and prone to thermal degradation in the hot GC inlet. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or trimethylsilyldiazomethane for methylation replaces these active hydrogens with more stable, less polar groups, making the molecule suitable for GC analysis.[20]

  • Detection: The mass spectrometer provides both quantitative data (from the peak area) and qualitative structural information (from the mass spectrum and fragmentation pattern), allowing for the confident identification of impurities.[21]

Protocol 3: GC-MS Analysis of a Benzenesulfonamide after Silylation

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector.
  • Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
  • BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
  • Anhydrous pyridine or acetonitrile.

2. Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized benzenesulfonamide into a 2 mL autosampler vial.
  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min; ramp at 15 °C/min to 300 °C, hold for 10 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Acquisition Mode Full Scan (m/z 50-550)

4. Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the main peak and any impurity peaks.
  • Examine the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST) for identification.
  • The relative percentage of each impurity can be estimated by area normalization of the TIC.

Elemental Analysis: Confirming Stoichiometric Purity

Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as an orthogonal measure of purity.[22][23]

Expertise & Experience: The "Why" Behind the Method
  • Principle: The sample is combusted at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).

  • Purity Indication: The experimentally determined percentages of C, H, N, and S should agree with the theoretical values calculated from the molecular formula, typically within a ±0.4% tolerance.[24] Significant deviations can indicate the presence of impurities, residual solvents, or incomplete drying.

Protocol 4: CHNS Elemental Analysis

1. Instrumentation and Materials:

  • CHNS elemental analyzer.
  • Microanalytical balance.
  • Tin or silver capsules for weighing.
  • Certified standards for calibration (e.g., acetanilide, BBOT).

2. Sample Preparation:

  • The sample must be homogenous and thoroughly dried to remove any residual solvent or water.[24][25]
  • Accurately weigh 2-3 mg of the dried benzenesulfonamide sample into a tin capsule.
  • Seal the capsule and place it in the instrument's autosampler.

3. Instrument Calibration and Analysis:

  • Calibrate the instrument using a certified standard according to the manufacturer's instructions.
  • Analyze the prepared sample. The instrument will automatically perform the combustion, separation, and detection, providing the percentage of each element.

4. Data Analysis:

  • Compare the experimental percentages of C, H, N, and S to the theoretical values calculated for the pure benzenesulfonamide.
  • The results should be within ±0.4% of the theoretical values for the compound to be considered pure from an elemental composition standpoint.

Conclusion: An Integrated Strategy for Unambiguous Purity Determination

The purity assessment of synthesized benzenesulfonamides is a multi-faceted process that requires a thoughtful and orthogonal analytical strategy. While HPLC provides the primary means of quantifying organic impurities, its reliance on response factors necessitates confirmation by an absolute method like qNMR. GC-MS is invaluable for detecting volatile impurities that may be missed by LC methods, and elemental analysis provides the ultimate confirmation of stoichiometric integrity. By integrating these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their synthesized benzenesulfonamides and the data derived from them. Each method, with its unique principles and strengths, contributes to a self-validating system that underpins the trustworthiness of the final purity assessment.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Gadek, T. R., & Shuman, R. T. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9223-9224. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules (Basel, Switzerland), 25(24), 5873. [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. [Link]

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • Acanthus Research Inc. (2022). Quantitative NMR Spectroscopy. [Link]

  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5649. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • VELP Scientifica. (2023). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • University of Bristol. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • USP. <1225> Validation of Compendial Procedures. [Link]

  • Scribd. Troubleshooting Common HPLC Problems. [Link]

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of chromatography. A, 1076(1-2), 198–208. [Link]

  • Ofni Systems. <1225> Validation of Compendial Procedures. [Link]

  • Phenomenex. HPLC Column Comparison Screening Study for Reversed Phase Columns. [Link]

  • Hawach Scientific. (2023). How to Choose the Suitable C18 HPLC Column. [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2018). Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Research and Development in Pharmacy & Life Sciences, 13(3), 1-6. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Dolan, J. W. (2011). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 29(7), 572-581. [Link]

  • Agilent Technologies. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2009). Indian Journal of Pharmaceutical Sciences, 71(2), 163–167. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1024-1040. [Link]

  • Derivatization, GC-MS, LSIMS and NMR analysis of sulfoxylated methyl esters. (2005). Journal of the American Society for Mass Spectrometry, 16(5), 735-746. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 820-826. [Link]

  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6). [Link]

  • Waters Corporation. (2013). Impurity Profiling Using UPC2/MS. [Link]

  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Experimental Design and Screening of Benzenesulfonamide Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of Benzenesulfonamides in Drug Discovery

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically successful drugs. From the pioneering antimicrobial sulfonamides to modern anticancer agents and diuretics, this versatile chemical entity continues to be a fertile ground for the discovery of novel therapeutics.[1][2] Their enduring appeal lies in their ability to engage with a wide range of biological targets, often by mimicking the tetrahedral transition state of enzymatic reactions or by forming key hydrogen bond interactions with protein active sites. A prime example of their targeted action is the inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[3][4][5][6] The sulfonamide group coordinates directly to the catalytic zinc ion, leading to potent and often selective inhibition.[7]

This guide provides a comprehensive framework for the experimental design and execution of screening campaigns aimed at identifying and characterizing novel benzenesulfonamide inhibitors. We will delve into the critical aspects of assay development, the strategic implementation of a screening cascade, and the essential steps for hit validation and preliminary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the benzenesulfonamide scaffold in their therapeutic programs.

Part 1: The Strategic Foundation - Designing a Robust Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently identify true positive hits while eliminating false positives and promiscuous compounds. The screening cascade is a hierarchical approach that moves from high-throughput, less information-rich assays to lower-throughput, more detailed characterization of a progressively smaller number of compounds.

The Logic of the Cascade

The core principle of the screening cascade is to fail compounds early and cheaply. The initial primary screen is designed for speed and scalability, often at a single compound concentration, to cast a wide net across the library. Subsequent secondary and tertiary assays are more resource-intensive and are designed to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Diagram: The Benzenesulfonamide Screening Cascade

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Screening cluster_3 Lead Optimization Primary High-Throughput Screening (HTS) (e.g., 10 µM single concentration) DoseResponse Dose-Response Curve (IC50 Determination) Primary->DoseResponse Active Compounds ('Hits') Orthogonal Orthogonal Assay (Confirms on-target activity) DoseResponse->Orthogonal Confirmed Hits CounterScreen Counter-Screens (Identifies false positives) Orthogonal->CounterScreen Selectivity Selectivity Profiling (Against related targets) CounterScreen->Selectivity Validated Hits MOA Mechanism of Action (MOA) (e.g., Ki determination, kinetics) Selectivity->MOA Cellular Cell-Based Assays (Confirms cellular potency) MOA->Cellular LeadOp Hit-to-Lead Optimization (SAR, ADME/Tox) Cellular->LeadOp Qualified Hits

Caption: A typical screening cascade for identifying benzenesulfonamide inhibitors.

Library Design: A Curated Collection for Success

The quality and diversity of the compound library are paramount. For benzenesulfonamides, libraries can be sourced commercially or synthesized in-house.[8][9][10]

  • Diversity-Oriented Libraries: These contain a wide range of benzenesulfonamide derivatives with varied substitutions on the benzene ring and the sulfonamide nitrogen. This approach is ideal for initial screens against novel targets where the structure-activity relationship (SAR) is unknown.

  • Focused Libraries: These are designed based on known pharmacophores or the structure of a known ligand for the target of interest. For example, when targeting a specific carbonic anhydrase isoform, the library might feature modifications known to confer selectivity.[11][12]

  • Fragment Libraries: For fragment-based drug discovery (FBDD), smaller benzenesulfonamide-containing fragments can be screened to identify low-affinity binders that can be subsequently optimized.

Key Consideration: All library compounds should be assessed for purity (ideally >95%) and solubility in the assay buffer to avoid false negatives and positives.

Part 2: Assay Development and Primary Screening

The primary assay is the workhorse of the screening campaign and must be robust, reproducible, and amenable to high-throughput screening (HTS).[13][14]

Choosing the Right Primary Assay: Biochemical vs. Cell-Based
  • Biochemical Assays: These assays use purified proteins and are ideal for directly measuring the inhibition of enzymatic activity. They are generally more straightforward to develop and less prone to artifacts from compound cytotoxicity. For benzenesulfonamide targets like carbonic anhydrases, common biochemical assays include:

    • Stopped-Flow CO₂ Hydration Assay: This is the gold-standard method for measuring the catalytic activity of CAs, directly monitoring the enzyme's physiological reaction.[3][15][16][17]

    • Colorimetric/Fluorometric Esterase Assays: These assays utilize the esterase activity of CAs on a synthetic substrate that releases a chromogenic or fluorogenic product.[4][5][6] They are often more amenable to HTS than the stopped-flow method.[18]

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or pathway. They provide more physiologically relevant data but can be more complex to develop and interpret. A phenotypic screen, for instance, might measure the cytotoxicity of compounds in a cancer cell line known to be dependent on the target enzyme.[19]

Protocol: High-Throughput Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is adapted for screening a benzenesulfonamide library against a purified carbonic anhydrase isoform, such as CA IX, which is a target in cancer therapy.[1][10][20]

Principle: The assay measures the inhibition of the esterase activity of the carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, monitored at 405 nm.[4][5]

Materials:

  • Recombinant Human Carbonic Anhydrase (e.g., CA II or CA IX)

  • p-Nitrophenyl Acetate (pNPA) substrate

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • 384-well, clear, flat-bottom plates

  • Benzenesulfonamide library dissolved in 100% DMSO

  • Positive Control: Acetazolamide (a known pan-CA inhibitor)[4][5][6]

  • Negative Control: DMSO

  • Multi-well absorbance microplate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds (typically at a stock concentration of 10 mM in DMSO) and controls into the wells of a 384-well plate. This will result in a final assay concentration of 10 µM.

  • Enzyme Addition: Add 5 µL of the CA enzyme solution (at a pre-determined optimal concentration in Assay Buffer) to all wells except the background control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of the pNPA substrate solution (in Assay Buffer) to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes at room temperature.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). The percent inhibition for each compound is calculated as follows: % Inhibition = [1 - (Rate_sample - Rate_background) / (Rate_no_inhibitor - Rate_background)] * 100

Assay Quality Control: The robustness of the HTS assay is assessed using the Z'-factor, which should be ≥ 0.5 for a high-quality assay.[13]

Z' = 1 - [ (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| ]

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality and statistical effect size.≥ 0.5
Signal-to-Background The ratio of the signal in the absence of inhibitor to the background signal.≥ 5
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect enzyme activity.Typically ≤ 1%

Part 3: Hit Confirmation and Validation - Separating the Wheat from the Chaff

Hits from the primary screen require rigorous validation to confirm their activity and rule out artifacts.[21]

Dose-Response Curves and Potency Determination

Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition) are advanced to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This involves a serial dilution of the compound, and the resulting data are fitted to a sigmoidal dose-response curve.

Orthogonal Assays

An orthogonal assay uses a different detection method or principle to confirm the activity of the hits. This is a critical step to ensure that the observed activity is not an artifact of the primary assay format (e.g., compound interference with the detection system). For example, if the primary screen was a colorimetric esterase assay, an orthogonal assay could be a fluorescence-based assay or the more direct stopped-flow CO₂ hydration assay.[3]

Counter-Screens for Promiscuity and False Positives

Many compounds can appear as hits through non-specific mechanisms. Counter-screens are essential to identify and deprioritize these compounds. Common counter-screens include:

  • Assays for Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. This can be assessed by dynamic light scattering (DLS) or by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

  • Reactivity Assays: Screening for reactive functional groups that can covalently modify the target protein.

  • PAINS (Pan-Assay Interference Compounds) Analysis: Computational filters can be used to flag compounds containing substructures known to interfere with assay readouts.[16]

Diagram: Hit Validation Workflow

Hit_Validation cluster_0 From Primary Screen cluster_1 Confirmation cluster_2 Validation cluster_3 Outcome PrimaryHits Primary Hits (e.g., >50% Inhibition) IC50 IC50 Determination PrimaryHits->IC50 OrthogonalAssay Orthogonal Assay IC50->OrthogonalAssay Potent Compounds AggregationAssay Aggregation Counter-Screen OrthogonalAssay->AggregationAssay On-Target Hits ReactivityScreen Reactivity Screen AggregationAssay->ReactivityScreen ValidatedHits Validated Hits for Secondary Screening ReactivityScreen->ValidatedHits Clean Hits

Caption: A workflow for the validation of hits from a primary screen.

Part 4: Secondary Screening and Mechanism of Action Studies

Validated hits are subjected to more detailed characterization to understand their selectivity and mechanism of action.

Selectivity Profiling

It is crucial to assess the selectivity of the benzenesulfonamide inhibitors against other related targets. For example, inhibitors of a specific CA isoform should be tested against other accessible isoforms to determine their selectivity profile.[1][11][12][22] High selectivity is often a key determinant of a drug's therapeutic window.

CompoundIC50 vs. Target CA (nM)IC50 vs. Off-Target CA 1 (nM)IC50 vs. Off-Target CA 2 (nM)Selectivity Index (Off-Target 1 / Target)
Hit A 101001,00010
Hit B 505,00010,000100
Acetazolamide 122530~2

Table showing hypothetical selectivity data for two hits compared to a non-selective inhibitor.

Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with its target is fundamental for lead optimization.[23] Key MOA studies include:

  • Enzyme Kinetics: Determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic experiments by varying both substrate and inhibitor concentrations.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays can be used to confirm direct binding of the inhibitor to the target protein and determine binding affinity and thermodynamics.[21][24]

  • X-ray Crystallography: Co-crystallization of the inhibitor with the target protein can provide a high-resolution structure of the complex, revealing the precise binding mode and guiding further structure-based drug design.[15]

Part 5: Transition to Lead Optimization

Compounds that demonstrate potent and selective on-target activity, a confirmed mechanism of action, and activity in cell-based models are considered "qualified hits" and can be advanced to the lead optimization stage.[24] This phase involves iterative cycles of medicinal chemistry to improve the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with the ultimate goal of identifying a clinical candidate.[23][25][26]

Conclusion

The screening of benzenesulfonamide libraries is a powerful approach for the discovery of novel inhibitors against a wide range of therapeutic targets. A well-designed experimental plan, incorporating a robust screening cascade, rigorous hit validation, and in-depth mechanism of action studies, is essential for the successful identification of high-quality lead compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on their own benzenesulfonamide-focused drug discovery programs.

References

  • A Technical Guide to Screening Assays for Novel Carbonic Anhydrase I (CA1) Inhibitors. Benchchem.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC - NIH.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed.
  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. ResearchGate.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications.
  • Application Notes and Protocols for High-Throughput Screening of N-(2,3-dichlorophenyl)benzenesulfonamide Analogs. Benchchem.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate.
  • Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Semantic Scholar.
  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. SciSpace.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Benchchem.
  • Hit and Lead Optimization. Universiteit Leiden.
  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. NIH.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC - NIH.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. FLORE.
  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - US.
  • High Throughput Screening (HTS) Services. Evotec.
  • Hit-to-Lead: Hit Validation and Assessment. PubMed.
  • In Vivo Characterization of Novel Benzenesulfonamide Analogs: A Comparative Guide. Benchchem.
  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-(Aminomethyl)benzenesulfonamide hydrochloride in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS: 670280-13-4) when solubilized in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for common challenges encountered during experimental workflows.

The stability of your compound in its storage solvent is paramount for generating reproducible and reliable data. This guide will delve into the best practices for handling 3-(Aminomethyl)benzenesulfonamide hydrochloride in DMSO, offering explanations grounded in chemical principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of 3-(Aminomethyl)benzenesulfonamide hydrochloride in DMSO?

A1: To prepare a stock solution, it is crucial to use anhydrous DMSO to minimize water-related degradation.[1][2] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere, so it's important to use a fresh, sealed bottle of anhydrous DMSO and handle it in a low-humidity environment if possible.[3][4][5]

Protocol for Stock Solution Preparation:

  • Allow the powdered 3-(Aminomethyl)benzenesulfonamide hydrochloride and anhydrous DMSO to equilibrate to room temperature to prevent condensation.

  • Weigh the desired amount of the compound in a sterile, dry vial.

  • Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved. A brief, gentle warming to 37°C can be employed if solubility is an issue, but avoid excessive heat.

Q2: What are the optimal storage conditions for a DMSO stock solution of 3-(Aminomethyl)benzenesulfonamide hydrochloride?

A2: For long-term stability, it is recommended to store the DMSO stock solution at -20°C or -80°C.[6] Aliquoting the stock solution into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[1][7]

Storage ConditionDurationRecommendation
-80°C > 6 monthsOptimal for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C 1-6 monthsSuitable for medium-term storage. Aliquotting is still recommended.[6]
4°C < 1 weekShort-term storage only. Increased risk of degradation over time.
Room Temperature < 24 hoursNot recommended for storage. Use immediately after preparation.

Note: The stability of any given compound in DMSO can vary. A study on a large library of compounds showed that at room temperature, the probability of observing the compound was 83% after 6 months and dropped to 52% after a year.[8] Therefore, low-temperature storage is critical.

Q3: Can I store my 3-(Aminomethyl)benzenesulfonamide hydrochloride stock solution at room temperature?

A3: While some supplier data for the solid compound suggests room temperature storage is acceptable, this does not apply to DMSO solutions.[9] Storing DMSO stock solutions at room temperature is strongly discouraged due to the increased risk of chemical degradation.[8] DMSO itself can also absorb water from the environment, which can compromise the stability of the dissolved compound.[1][10]

Troubleshooting Guide
Issue 1: My compound has precipitated out of the DMSO solution after storage at -20°C.

This is a common issue that can arise from several factors.

Potential Causes & Solutions:

  • Concentration Too High: The concentration of your stock solution may exceed the solubility limit of the compound in DMSO at low temperatures.

    • Solution: Try preparing a less concentrated stock solution. It is better to have a lower concentration that remains in solution than a higher one that has precipitated.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of precipitates.[7]

    • Solution: As mentioned in the FAQs, always aliquot your stock solution into single-use vials.

  • Water Contamination: The presence of water in the DMSO can reduce the solubility of some compounds.

    • Solution: Always use anhydrous DMSO and handle it properly to prevent moisture absorption.[3][5]

Workflow for Resolving Precipitation:

G start Precipitate observed in -20°C stock solution warm Gently warm vial to 37°C and vortex/sonicate start->warm dissolved Does the precipitate redissolve? warm->dissolved yes Yes dissolved->yes no No dissolved->no use_immediately Use the solution immediately and prepare fresh aliquots yes->use_immediately consider_lower_conc Consider preparing a new stock at a lower concentration no->consider_lower_conc check_dmso Verify the quality (anhydrous) of the DMSO used no->check_dmso

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: After diluting my DMSO stock solution into an aqueous buffer for my assay, a precipitate forms.

This is a very common phenomenon when moving from a high-concentration DMSO stock to an aqueous environment.

Explanation of Causality: 3-(Aminomethyl)benzenesulfonamide hydrochloride is likely much less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is diluted into a buffer, the solvent environment changes dramatically, causing the compound to "crash out" of the solution.[11]

Step-by-Step Mitigation Protocol:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[11]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual change in the solvent environment can sometimes keep the compound in solution.

  • Pre-dilute in Media/Buffer: Before adding to your final assay volume (e.g., a plate with cells), pre-dilute the DMSO stock in a small volume of the assay medium or buffer. Mix thoroughly and then add this intermediate dilution to your final volume.

  • Consider Co-solvents: For in vivo studies or particularly challenging compounds, the use of a co-solvent in the final formulation may be necessary. Common co-solvents include PEG400, Tween 80, or cyclodextrins.[6]

Issue 3: I am observing a loss of compound activity over time, even with proper storage.

This suggests potential chemical degradation. While specific degradation pathways for 3-(Aminomethyl)benzenesulfonamide hydrochloride in DMSO are not well-documented in publicly available literature, sulfonamides can be susceptible to hydrolysis, especially if water is present.

Self-Validating Stability Assessment Protocol:

To ensure the integrity of your results, it is best practice to perform a stability study on your specific stock solution.

  • Time-Zero Analysis: Immediately after preparing your stock solution, take an aliquot and analyze it using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This will provide a baseline purity profile.

  • Store Aliquots: Store multiple aliquots of the same stock solution under your intended storage conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, and 6 months), thaw one aliquot from each storage condition and re-analyze it using the same HPLC-UV/MS method.

  • Compare Results: Compare the purity and concentration of the aged aliquots to your time-zero sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

G prep Prepare fresh stock solution in anhydrous DMSO t0 T=0: Analyze aliquot via HPLC-UV/MS (Baseline) prep->t0 aliquot Create multiple single-use aliquots prep->aliquot store Store aliquots at -20°C and -80°C aliquot->store tx T=X months: Thaw one aliquot from each condition and analyze store->tx compare Compare purity and concentration to T=0 baseline tx->compare decision Assess stability and determine optimal storage conditions compare->decision

Sources

Technical Support Center: Troubleshooting Low Potency of Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing benzenesulfonamide-based inhibitors. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating issue of observing lower-than-expected potency with this important class of compounds. This resource is structured in a question-and-answer format to provide direct, actionable solutions to specific problems you may encounter in your assays. We will delve into the root causes of diminished inhibitor performance, from fundamental compound properties to subtle-yet-critical aspects of your experimental setup.

Frequently Asked Questions (FAQs)

Q1: My benzenesulfonamide inhibitor is showing significantly lower potency (higher IC₅₀) than reported in the literature. What are the most common initial culprits?

This is a frequent challenge, and the underlying reasons often fall into three main categories: issues with the compound itself, problems with its solubility and delivery in the assay, or assay-specific artifacts. Before diving into complex experimental troubleshooting, it's crucial to verify the basics.

  • Compound Integrity: First, confirm the identity and purity of your compound. Has it been stored correctly? Benzenesulfonamides are generally stable crystalline solids, but improper storage (e.g., exposure to moisture or light, repeated freeze-thaw cycles in solution) can lead to degradation.[1][2] It is always best practice to use a freshly prepared stock solution from a reputable source.

  • Solubility and Precipitation: The most common reason for apparent low potency is poor aqueous solubility.[3][4] The hydrophobic benzene ring can make these compounds prone to precipitation in aqueous assay buffers, even if they initially dissolve in a stock solvent like DMSO.[5] If the inhibitor crashes out of solution, its effective concentration is drastically reduced.

  • Assay Conditions: The composition of your assay buffer (pH, ionic strength), the concentration of the target enzyme, and the presence of other proteins can all influence inhibitor activity.[6][7]

Q2: I suspect my inhibitor is precipitating in the assay buffer. How can I confirm this and what can I do to improve its solubility?

Poor solubility is a primary suspect for low potency.[3] Here’s a systematic approach to diagnose and address this issue.

Protocol 1: Visual and Spectroscopic Solubility Assessment
  • Preparation: Prepare your inhibitor at the highest concentration used in your assay in the final assay buffer, including the same percentage of co-solvent (e.g., DMSO).

  • Incubation: Let this solution stand under the same conditions as your assay (temperature, time).

  • Visual Inspection: Visually inspect the solution in a clear tube against a dark background. Look for any signs of cloudiness, particulates, or film.

  • Spectroscopic Analysis: For a more quantitative measure, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength where the compound absorbs. A lower-than-expected absorbance indicates that some of the compound has precipitated.

Strategies to Enhance Solubility:
  • pH Adjustment: Benzenesulfonamides are typically weak acids.[3] Increasing the pH of the buffer can ionize the sulfonamide group, which may significantly increase aqueous solubility.[5][7] However, ensure the new pH is compatible with your target enzyme's activity and stability.

  • Co-solvent Optimization: While DMSO is a common choice, ensure its final concentration is kept low (ideally <0.5%) to avoid artifacts.[4] For particularly challenging compounds, exploring other water-miscible organic solvents might be necessary, though their compatibility with the assay must be validated.[8]

  • Use of Excipients: In some cases, the inclusion of non-ionic detergents at low concentrations (e.g., 0.01-0.1% Triton X-100) can help maintain compound solubility.[9]

Parameter Recommendation Rationale
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can denature proteins or directly inhibit enzyme activity, confounding the results.[4]
Buffer pH Variable; test rangeThe ionization state of the sulfonamide group is pH-dependent, affecting solubility.[7]
Pre-incubation Check RecommendedCompounds may precipitate over the time course of an experiment.[4]
Troubleshooting Guide: Deeper Dives

Q3: My dose-response curve is unusually steep and doesn't fit a standard sigmoidal model. Could this be related to low potency?

Yes, an unusually steep or non-ideal dose-response curve is a classic hallmark of non-specific inhibition, often caused by compound aggregation.[4] At a critical concentration, inhibitor molecules can self-assemble into colloidal aggregates. These aggregates can sequester and denature the target protein, leading to what appears as potent inhibition. This is an artifact and does not represent true, specific binding to the active site.

Diagram 1: Troubleshooting Workflow for Suspected Aggregation

G start Low Potency & Steep Dose-Response Curve detergent_test Perform Assay with 0.01-0.1% Triton X-100 start->detergent_test check_shift Significant Rightward Shift in IC50? detergent_test->check_shift Analyze Data aggregation Conclusion: Aggregation is the likely cause of inhibition. check_shift->aggregation Yes specific_inhibition Conclusion: Inhibition is likely specific. Investigate other causes. check_shift->specific_inhibition No dls Optional: Confirm with Dynamic Light Scattering (DLS) aggregation->dls

Caption: Workflow to diagnose compound aggregation as a cause of apparent inhibition.

Protocol 2: Detergent-Based Assay for De-aggregation

This protocol is designed to differentiate true inhibition from aggregation-based artifacts. Non-ionic detergents disrupt the formation of colloidal aggregates.

  • Reagent Preparation: Prepare your assay buffer as usual. Create a parallel batch of buffer that also contains 0.01-0.1% (w/v) of a non-ionic detergent like Triton X-100 or Tween-80.

  • Assay Setup: Run your inhibition assay in parallel using both the standard buffer and the detergent-containing buffer. Ensure all other conditions (enzyme concentration, substrate concentration, inhibitor dilutions) are identical.

  • Data Analysis: Generate dose-response curves for both conditions and calculate the respective IC₅₀ values.

  • Interpretation:

    • Significant Potency Loss: If the inhibitor's potency is significantly reduced (i.e., the IC₅₀ value increases substantially) in the presence of the detergent, it strongly indicates that aggregation was the primary mechanism of the observed activity.[4]

    • No Change in Potency: If the IC₅₀ value remains largely unchanged, the inhibitor is likely acting through a specific binding mechanism.

Q4: I am working with carbonic anhydrases, a common target for benzenesulfonamides. Are there any specific considerations for this enzyme class?

Absolutely. Carbonic anhydrases (CAs) are zinc metalloenzymes, and their catalytic activity is critically dependent on a Zn²⁺ ion in the active site.[10][11] Benzenesulfonamides typically inhibit CAs by coordinating to this zinc ion.[12]

Key Considerations for Carbonic Anhydrase Assays:
  • Zinc Availability: Ensure that your purified enzyme preparation contains a full complement of zinc. The catalytic activity of CAs is directly tied to the zinc ion.[9] Conversely, excess zinc in the buffer can sometimes be inhibitory at high concentrations.[10]

  • Chelating Agents: Avoid any chelating agents (e.g., EDTA) in your assay buffer, as they can strip the essential zinc ion from the enzyme's active site, leading to inactivation and confounding your inhibition results.

  • Assay Method: The method used to measure CA activity can influence results. The classical stopped-flow CO₂ hydration assay is considered the gold standard.[13] Simpler esterase activity assays, while convenient, may not always perfectly correlate with the physiologically relevant CO₂ hydration activity and can be prone to different artifacts.

Diagram 2: Benzenesulfonamide Inhibition of Carbonic Anhydrase

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor Benzenesulfonamide (R-SO₂NH₂) Inhibitor->Zn Sulfonamide group coordinates to Zinc

Caption: Simplified model of a benzenesulfonamide inhibitor binding to the catalytic zinc ion in the active site of carbonic anhydrase.

Q5: My inhibitor is potent in a biochemical assay but shows no activity in a cell-based assay. What could be the problem?

This is a common and important transition point in drug discovery. A discrepancy between biochemical and cellular activity often points to issues with the compound's ability to reach its target within a living cell.[4]

  • Cell Permeability: The compound may have poor membrane permeability and cannot efficiently enter the cell to engage its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.

  • Target Engagement: Even if the compound enters the cell, it may not be engaging with its target effectively in the complex cellular environment. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in situ.[4]

Q6: Could the issue be time-dependent inhibition? How would I test for that?

Time-dependent inhibition (TDI) occurs when the inhibitory effect increases with the duration of pre-incubation of the enzyme and the inhibitor before adding the substrate.[14] This can be due to slow binding, conformational changes in the enzyme, or covalent modification. If your standard assay protocol uses a very short pre-incubation time, you might be underestimating the potency of a time-dependent inhibitor.

Protocol 3: Assessing Time-Dependent Inhibition
  • Setup: Prepare multiple sets of reactions. In each set, pre-incubate the enzyme and a fixed concentration of the inhibitor for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

  • Control: Include a control set with no inhibitor where the enzyme is pre-incubated for the same durations to account for any time-dependent loss of enzyme activity.

  • Measurement: Measure the reaction rate for each pre-incubation time point.

  • Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time. A progressive decrease in activity with longer pre-incubation times is indicative of time-dependent inhibition.

This systematic troubleshooting guide, grounded in the principles of enzymology and medicinal chemistry, should empower you to diagnose and resolve issues of low potency with your benzenesulfonamide inhibitors, leading to more accurate and reliable experimental outcomes.

References
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243*. [Link]

  • Lindskog, S., & Coleman, J. E. (1973). The catalytic mechanism of carbonic anhydrase. Proceedings of the National Academy of Sciences, 70(9), 2505-2508*. [Link]

  • Tu, C., Rowlett, R. S., Tripp, B. C., & McKenna, R. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE, 7(3), e33538*. [Link]

  • Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2017-2032*. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740*. [Link]

  • Lindskog, S. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1345-1353*. [Link]

  • Martin, G. J. (1942). "Sulfonamide" Compounds. Science, 95(2468), 406-407*. [Link]

  • Martin, A., & Wu, P. L. (1986). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 75(3), 244-249*. [Link]

  • solubilityofthings.com. (n.d.). Benzenesulfonamide. Solubility of Things. [Link]

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224*. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2015). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 60(3), 856-867*. [Link]

  • Kim, H. Y., Park, H., & Hoffman, A. S. (2002). pH-induced solubility transition of sulfonamide-based polymers. Biomacromolecules, 3(6), 1239-1245*. [Link]

  • Obiol-Pardo, C., Grimm, M., De Luca, V., & Klebe, G. (2011). Time-dependent inhibition of CYP3A4: a comparative study of 50 drugs. Drug Metabolism and Disposition, 39(1), 72-81*. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Baell, J. (2016). Feeling the Heat: A Critical Look at the Re-emergence of Phenotypic Screening for Drug Discovery. ACS Chemical Biology, 11(6), 1474-1483*. [Link]

Sources

Technical Support Center: Carbonic Anhydrase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibitor Screening Assays. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered in the lab. This resource is designed to provide you with in-depth troubleshooting advice and practical, field-proven insights to ensure the accuracy and reproducibility of your screening campaigns.

FAQs: Quick Answers to Common Questions

Here we address some of the most frequently asked questions regarding carbonic anhydrase inhibitor screening.

Q1: Which assay format is better for my screening: the CO₂ hydration assay or the esterase activity assay?

A1: The choice of assay is critical and depends on your screening goals. The CO₂ hydration assay is considered the "gold standard" as it measures the physiological reaction of the enzyme.[1][2] However, it can be technically demanding, often requiring a stopped-flow instrument to measure the rapid kinetics.[1] The esterase activity assay, which typically uses p-nitrophenyl acetate (p-NPA) as a substrate, is simpler, more amenable to high-throughput screening (HTS) in a 96-well plate format, and generally less expensive.[2][3][4]

It is important to be aware that the esterase activity is a surrogate for the native CO₂ hydration activity and the correlation between the two can be poor for certain CA isoforms and inhibitor classes.[2][5] Notably, only α-CAs exhibit significant esterase activity.[2] For initial large-scale screens, the esterase assay is often a practical choice, but hits should always be validated using a CO₂ hydration assay to confirm their physiological relevance.[2][5]

Q2: My results are not reproducible. What are the most common sources of variability?

A2: Lack of reproducibility is a frequent issue and can often be traced back to a few key factors:

  • Enzyme Instability: Carbonic anhydrases can be sensitive to storage conditions and repeated freeze-thaw cycles.[4][6] Ensure your enzyme is properly aliquoted and stored, and always use a fresh aliquot for each experiment.

  • Inaccurate Pipetting: Small volume variations, especially in 96- or 384-well plates, can lead to significant errors.[1] Use calibrated pipettes and consider automated liquid handlers for high-throughput applications.

  • Temperature Fluctuations: Enzyme kinetics are highly temperature-dependent.[1][7] Ensure all reagents are equilibrated to the assay temperature and use a temperature-controlled plate reader or water bath.

  • Buffer Composition: As detailed in the troubleshooting section, the buffer itself can significantly influence enzyme activity.[8] Consistency in buffer preparation is paramount.

Q3: I'm seeing a high rate of false positives in my screen. What could be the cause?

A3: False positives can arise from several sources:

  • Compound Precipitation: Test compounds with low aqueous solubility may precipitate in the assay buffer, scattering light and giving a false signal of inhibition.[1][9] Always check for compound precipitation visually or by measuring absorbance at a non-interfering wavelength.

  • Promiscuous Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation.[10] It is advisable to perform counter-screens, such as testing for inhibition in the presence of a non-ionic detergent like Triton X-100, to identify promiscuous inhibitors.

  • Compound Interference with the Readout: The test compound itself might absorb light at the same wavelength as the product being monitored, leading to an apparent decrease in signal.[9] Always run a control with the compound in the absence of the enzyme to check for this.[9][11]

Q4: What is the maximum concentration of DMSO I can use in my assay?

A4: The final concentration of dimethyl sulfoxide (DMSO) should be kept as low as possible, typically not exceeding 1%.[9] High concentrations of DMSO can denature the enzyme and affect its activity. It is crucial to maintain the same final DMSO concentration across all wells, including controls, to ensure that any observed effects are due to the inhibitor and not the solvent.[6][11] Always run a "solvent control" containing the same concentration of DMSO as the test wells to assess its impact on the enzyme's activity.[6][11]

Troubleshooting Guides

This section provides a more in-depth, cause-and-effect analysis of common problems, structured in a question-and-answer format to directly address specific issues.

Assay Performance and Optimization
Issue 1: Low Z'-factor or Poor Signal-to-Background Ratio

Question: My Z'-factor is consistently below 0.5, making it difficult to distinguish hits from noise. How can I improve my assay window?

Answer: A low Z'-factor indicates either a small dynamic range or high data variability. Here’s how to troubleshoot:

  • Optimize Enzyme Concentration: The enzyme concentration should be in the linear range of the assay.[9] If the concentration is too high, the reaction may proceed too quickly to measure accurately. If it's too low, the signal may be weak. Perform an enzyme titration to determine the optimal concentration that gives a robust signal without being substrate-limited.

  • Check Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. For the esterase assay, the limited solubility of p-NPA can be a constraint.[12] For the CO₂ hydration assay, ensure the CO₂-saturated water is freshly prepared and properly saturated.[2]

  • Incubation Times: Optimize the pre-incubation time of the enzyme and inhibitor, as well as the reaction time itself.[6][9] For kinetic reads, ensure you are measuring the initial velocity of the reaction.[4][6]

  • Buffer Effects: The choice and concentration of the buffer can dramatically affect CA activity.[8] Some buffers can act as proton shuttles, influencing the rate-limiting step of the reaction.[8] If you are experiencing issues, consider testing different buffer systems (e.g., Tris, HEPES, MOPS) or optimizing the buffer concentration.[8]

Compound-Related Issues
Issue 2: My inhibitor shows poor solubility in the assay buffer.

Question: I'm dissolving my compound in DMSO, but it precipitates when I add it to the aqueous assay buffer. What can I do?

Answer: Compound solubility is a common hurdle in screening campaigns. Here are several strategies to address this:

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, you may need to find the highest tolerable concentration for your assay to maintain compound solubility.[1]

  • Use Co-solvents or Surfactants: In some cases, small amounts of biocompatible co-solvents (e.g., ethanol, polyethylene glycol) or surfactants (e.g., Tween-20) can improve solubility.[7] However, these must be tested for their own effects on enzyme activity.[7]

  • pH Adjustment: The solubility of many compounds is pH-dependent.[7] If your compound has ionizable groups, adjusting the pH of the assay buffer (within a range that doesn't affect enzyme activity) might improve solubility.

  • Sonication: Briefly sonicating the compound stock solution before dilution can sometimes help dissolve small aggregates.[1]

Issue 3: I am observing a loss of inhibitor activity over time.

Question: My inhibitor shows good potency in short-term experiments, but its effect diminishes in longer incubations. Why is this happening?

Answer: A gradual loss of inhibitor activity suggests compound instability under the experimental conditions.[7]

  • Assess Stability in Assay Media: Perform a time-course experiment to determine the stability of your inhibitor in the assay buffer at the experimental temperature.[7]

  • Control for Light and Temperature: Some compounds are photosensitive or degrade at elevated temperatures.[7] Protect your inhibitor solutions from light and maintain consistent temperature control.

  • pH-Dependent Degradation: The stability of some chemical scaffolds, like sulfonamides, can be pH-dependent.[7] Extreme pH values may lead to hydrolysis.

  • Replenish the Inhibitor: For long-term experiments, it may be necessary to replace the medium with a fresh solution containing the inhibitor at regular intervals.[7]

Data Interpretation and Validation
Issue 4: The IC₅₀ value for my tight-binding inhibitor is close to half the enzyme concentration.

Question: I have a very potent inhibitor, but the IC₅₀ value I'm measuring seems to be limited by the enzyme concentration. How can I determine the true Kᵢ?

Answer: This is a classic issue when dealing with tight-binding inhibitors. When the inhibitor's Kᵢ is significantly lower than the enzyme concentration used in the assay, the measured IC₅₀ will be approximately half the enzyme concentration, regardless of the inhibitor's true potency.[13]

To accurately determine the Kᵢ for a tight-binding inhibitor:

  • Lower the Enzyme Concentration: If your assay sensitivity allows, reduce the enzyme concentration to be closer to the expected Kᵢ of the inhibitor.[13]

  • Use the Morrison Equation: For tight-binding inhibitors, the standard Cheng-Prusoff equation is not appropriate. Instead, fit your data to the Morrison equation to determine the Kᵢ.[9]

  • Consider a Different Assay: Biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure binding affinity and are not subject to the same limitations as enzyme activity assays.

Issue 5: My inhibitor shows good potency but poor selectivity between CA isoforms.

Question: My inhibitor is potent against my target CA isoform, but it also inhibits other isoforms like CA I and CA II. How can I improve selectivity?

Answer: Achieving isoform selectivity is a major challenge in CA inhibitor development due to the highly conserved nature of the active site among the different human CA isoforms.[1]

  • Structural Biology-Guided Design: Utilize available crystal structures of your target and off-target isoforms to identify differences in the active site or surrounding regions that can be exploited for selective interactions.

  • Explore Non-Sulfonamide Scaffolds: While sulfonamides are the most common class of CA inhibitors, they often lack selectivity because they primarily target the conserved zinc ion in the active site.[1] Exploring alternative chemotypes that interact with non-conserved residues can be a fruitful strategy.

  • Comprehensive Selectivity Profiling: Screen your hit compounds against a panel of key CA isoforms to build a selectivity profile early in the drug discovery process. This will help guide medicinal chemistry efforts to improve selectivity.

Experimental Protocols & Workflows

Protocol 1: High-Throughput Esterase Activity Assay for CA Inhibitor Screening

This protocol describes a colorimetric assay using the substrate p-nitrophenyl acetate (p-NPA) in a 96-well format.

Materials:

  • Purified human Carbonic Anhydrase

  • Test inhibitors and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO[6]

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)[2]

  • Substrate solution: p-nitrophenyl acetate in acetonitrile[2]

  • 96-well clear, flat-bottom microplate[4]

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode[6]

Procedure:

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature.[6]

  • Compound Plating: Prepare serial dilutions of your test compounds and the reference inhibitor in the assay buffer. Dispense 10 µL of each dilution into the appropriate wells of the 96-well plate. For controls, add 10 µL of assay buffer with the same final DMSO concentration.[6]

  • Controls:

    • Enzyme Control (EC) / Solvent Control (SC): Enzyme + Substrate + DMSO (no inhibitor).[6]

    • Inhibitor Control (IC): Enzyme + Substrate + Reference Inhibitor.[6]

    • Background Control (BC): Substrate + Buffer + Test Compound (no enzyme).[6][11] This is crucial to correct for any intrinsic absorbance of the test compound.

  • Enzyme Addition: Add 85 µL of a working solution of CA enzyme in assay buffer to each well (except for the no-enzyme background controls).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[14]

  • Initiate Reaction: Add 5 µL of the p-NPA substrate solution to all wells.[6]

  • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm in kinetic mode for 15-30 minutes at a constant temperature.[6]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.[11]

    • Subtract the rate of the background control from the corresponding test wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagrams
Experimental Workflow: CA Inhibitor Screening Cascade

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization HTS High-Throughput Screen (Esterase Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC₅₀ Determination) Hit_ID->Dose_Response Counter_Screen Counter-Screen (Promiscuity, Interference) Dose_Response->Counter_Screen CO2_Hydration CO₂ Hydration Assay (Physiological Relevance) Counter_Screen->CO2_Hydration Selectivity Isoform Selectivity Panel CO2_Hydration->Selectivity Biophysical Biophysical Assay (e.g., CETSA, ITC) Selectivity->Biophysical Lead_Opt Lead Optimization Biophysical->Lead_Opt

Caption: A typical workflow for a carbonic anhydrase inhibitor screening campaign.

Troubleshooting Logic: Diagnosing Poor Assay Performance

G cluster_0 Initial Checks cluster_1 Problem Isolation cluster_2 Potential Causes & Solutions Start Poor Assay Performance (Low Z', High CV) Check_Reagents Reagents Fresh? Buffer pH Correct? Start->Check_Reagents Check_Controls Controls Behaving as Expected? Check_Reagents->Check_Controls Yes Check_Instrument Plate Reader Settings Correct? Temp Stable? Check_Controls->Check_Instrument Yes High_Bkg High Background Signal? Check_Instrument->High_Bkg Yes Low_Signal Low Max Signal? Check_Instrument->Low_Signal Yes High_Var High Variability in Replicates? Check_Instrument->High_Var Yes Sol_Bkg Substrate Degradation Compound Interference -> Run No-Enzyme Control High_Bkg->Sol_Bkg Sol_Signal Inactive Enzyme Sub-optimal [E] or [S] -> Titrate Enzyme/Substrate Low_Signal->Sol_Signal Sol_Var Pipetting Error Compound Precipitation -> Check Technique/Solubility High_Var->Sol_Var

Caption: A decision tree for troubleshooting common issues in CA screening assays.

Data Summary Table

The following table summarizes key parameters and common issues for the two main assay types.

ParameterCO₂ Hydration AssayEsterase Activity Assay
Principle Measures the physiological hydration of CO₂ to bicarbonate and a proton, typically by monitoring the resulting pH change.[2]Measures the hydrolysis of an artificial ester substrate (e.g., p-NPA) that releases a chromophore.[2][4]
Pros Gold standard, physiologically relevant, suitable for all CA isoforms.[1][2]Simple, inexpensive, high-throughput, widely available commercial kits.[3][5][6]
Cons Technically complex, may require specialized equipment (stopped-flow), lower throughput.[1][5]Uses an artificial substrate, poor correlation with CO₂ hydration for some isoforms/inhibitors, mainly for α-CAs.[2][5]
Common Issues Buffer interference, slow pH electrode response, maintaining CO₂ saturation.[2][8]Substrate solubility and stability, product inhibition, compound interference with absorbance reading.[12][15][16]
References
  • Ren, X., & Lindskog, S. (1992). Buffer dependence of CO2 hydration catalyzed by human carbonic anhydrase I. PubMed. [Link]

  • Fuchs, W., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Aktepe, B., et al. (2018). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. [Link]

  • Kim, J.-K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Fernández, P. A., et al. (2020). Effects of different extraction buffers on the total carbonic anhydrase... ResearchGate. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Wang, L., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Publishing. [Link]

  • O'Brien, A., et al. (2020). Field detection of urease and carbonic anhydrase activity using rapid and economical tests to assess microbially induced carbonate precipitation. PubMed Central. [Link]

  • Silverman, D. N., & Tu, C. K. (1976). Buffer dependence of carbonic anhydrase catalyzed oxygen-18 exchange at equilibrium. Journal of the American Chemical Society. [Link]

  • Krumpnák, O., et al. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Omega. [Link]

  • Towle, D., & Smith, C. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Boron, W. F., et al. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. PubMed Central. [Link]

  • Wang, L., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. NIH. [Link]

  • Wang, L., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Publishing. [Link]

  • Saboury, A.A., & Divsalar, A. (2002). Product inhibition study on carbonic anhydrase using spectroscopy and calorimetry. ScienceDirect. [Link]

  • Pocker, Y., & Stone, J. T. (1967). Esterase Activities of Human Carbonic Anhydrases B and C. ResearchGate. [Link]

  • Weber, A., et al. (2004). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

  • ResearchGate. (n.d.). 37 questions with answers in CARBONIC ANHYDRASES | Science topic. ResearchGate. [Link]

  • Fuchs, W., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Gassensmith, J. J., et al. (2011). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

Sources

Technical Support Center: Optimizing pH for 3-(Aminomethyl)benzenesulfonamide hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 3-(Aminomethyl)benzenesulfonamide hydrochloride. We will explore the critical role of pH in modulating the compound's activity, stability, and solubility, offering practical solutions and troubleshooting advice to ensure experimental success and reproducibility.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the pH-dependent behavior of 3-(Aminomethyl)benzenesulfonamide hydrochloride.

Q1: Why is controlling pH so critical when working with this compound?

Controlling the pH of your experimental buffer is paramount because the molecular structure of 3-(Aminomethyl)benzenesulfonamide hydrochloride contains two ionizable functional groups. The pH of the solution dictates the protonation state (and thus the electrical charge) of these groups. This charge, in turn, directly influences three key experimental parameters:

  • Biological Activity: The interaction of a molecule with its biological target (e.g., an enzyme's active site or a receptor's binding pocket) is often dependent on highly specific electrostatic interactions. An incorrect protonation state can lead to reduced binding affinity or complete loss of activity. The pH can also alter the conformation of the target protein itself.[1][2]

  • Compound Stability: Sulfonamides as a class exhibit pH-dependent stability. Generally, they are more stable in neutral to alkaline solutions and are more susceptible to hydrolytic degradation under acidic conditions.[3][4][5] Operating at a suboptimal pH can lead to compound degradation over the course of an experiment, resulting in variable and unreliable data.

  • Solubility: The charged, ionized forms of a molecule are typically more soluble in aqueous buffers than the neutral form. If the pH of your solution causes the compound to become neutral, it may precipitate out of solution, drastically reducing its effective concentration and impacting assay results.[6]

Q2: What are the key ionizable groups on 3-(Aminomethyl)benzenesulfonamide hydrochloride and how do they behave at different pH values?

The molecule has two primary ionizable sites: the aminomethyl group (a primary amine) and the sulfonamide group .

  • Aminomethyl Group (-CH₂NH₂): This is a basic group. In its hydrochloride salt form, it is protonated (-CH₂NH₃⁺). It will remain in this positively charged, cationic state at acidic and neutral pH. As the pH becomes significantly alkaline (typically pH > 9), it will be deprotonated to its neutral form (-CH₂NH₂).

  • Sulfonamide Group (-SO₂NH₂): This group has an acidic proton. It is neutral at acidic and most neutral pH values. Under more alkaline conditions (typically pH > 10), it can lose a proton to become negatively charged, or anionic (-SO₂NH⁻).

The overall charge of the molecule is a sum of the charges on these groups, making it highly pH-dependent.

G cluster_low_ph Low pH (< 7) cluster_neutral_ph Neutral pH (~7.4) cluster_high_ph High pH (> 10) node_low Overall Charge: +1 Aminomethyl: Cationic (-CH₂NH₃⁺) Sulfonamide: Neutral (-SO₂NH₂) node_neutral Overall Charge: +1 Aminomethyl: Cationic (-CH₂NH₃⁺) Sulfonamide: Neutral (-SO₂NH₂) node_low->node_neutral Increase pH node_high Overall Charge: 0 or -1 Aminomethyl: Neutral (-CH₂NH₂) Sulfonamide: Anionic (-SO₂NH⁻) node_neutral->node_high Increase pH

Caption: pH-dependent ionization states of 3-(Aminomethyl)benzenesulfonamide.

Q3: How do these different ionization states affect the compound's experimental behavior?

The shift in molecular charge across the pH spectrum has direct, predictable consequences for your experiments. Understanding this relationship is key to troubleshooting and optimization.

pH Range Dominant Molecular Form Predicted Properties & Experimental Considerations
Acidic (pH < 6) Cationic (+1)Stability: Potential for hydrolysis and degradation is highest in this range.[3][5][7] Solubility: Generally high aqueous solubility due to the positive charge. Activity: May be optimal if the target binding site has a complementary negative charge.
Neutral (pH 6.0 - 8.0) Cationic (+1)Stability: Generally stable. Many sulfonamides show good hydrolytic stability at neutral pH.[4][5] Solubility: Good aqueous solubility expected. Activity: Often the target range for physiological assays. The cationic form is likely critical for interaction with many biological targets.
Alkaline (pH > 8.0) Zwitterionic/Anionic (0 / -1)Stability: Typically very stable against hydrolysis.[4][5] Solubility: May decrease as the aminomethyl group becomes neutral, potentially leading to precipitation. Activity: Activity may decrease if the positive charge on the aminomethyl group is required for target binding.
Part 2: Troubleshooting and Practical Protocols

This section provides actionable steps for buffer selection, solution preparation, and troubleshooting common pH-related issues.

Q4: How do I select the appropriate buffer for my experiment?

The cardinal rule of buffer selection is to choose a buffering agent whose pKa is as close as possible to your desired experimental pH , ideally within ±0.5 pH units. This ensures the buffer has the maximum capacity to resist pH fluctuations. For biological assays, using a "Good's Buffer" is often recommended as they are designed for minimal interaction with biological systems.[8][9]

Buffer Name pKa at 25°C Useful pH Range Key Considerations
MES6.155.5 - 6.7Does not chelate most metal ions.
Bis-Tris6.465.8 - 7.2Useful for studies involving metal ions.
PIPES6.766.1 - 7.5Forms radicals, so may be unsuitable for redox studies.
MOPS7.206.5 - 7.9Cannot be used with the Bradford protein assay.
HEPES7.486.8 - 8.2Widely used for cell culture and physiological pH studies.[8]
Tris8.067.5 - 9.0pKa is highly sensitive to temperature changes.
TAPS8.407.7 - 9.1Compatible with many enzyme systems.
CHES9.308.6 - 10.0Useful for assays requiring a more alkaline environment.
Q5: My results are inconsistent. Could pH be the problem? A Troubleshooting Guide.

If you suspect pH is the source of experimental variability, follow this diagnostic workflow:

G start Inconsistent Results Observed check_meter Step 1: Calibrate pH Meter Is the meter properly calibrated with fresh standards? start->check_meter check_buffer Step 2: Re-measure Final Buffer pH Measure the pH of the actual assay buffer immediately before use. check_meter->check_buffer Yes check_addition Step 3: Check pH Post-Compound Addition Does adding your compound (or its solvent, e.g., DMSO) shift the buffer pH? check_buffer->check_addition pH is correct end Identify & Resolve Issue check_buffer->end pH is incorrect -> Remake buffer check_drift Step 4: Assess pH Drift For long incubations, measure the pH at the beginning and end of the experiment. check_addition->check_drift No significant shift check_addition->end Significant shift -> Adjust final pH check_precipitate Step 5: Inspect for Precipitation Visually inspect wells/tubes for cloudiness or precipitate. Centrifuge a sample to check for a pellet. check_drift->check_precipitate No drift check_drift->end Drift observed -> Use higher buffer concentration check_precipitate->end No precipitate check_precipitate->end Precipitate observed -> Re-evaluate pH & solubility

Caption: Workflow for troubleshooting pH-related experimental issues.

Part 3: Experimental Protocol
Protocol: How to Empirically Determine the Optimal pH for Your Assay

Do not assume a standard physiological pH of 7.4 is optimal. The ideal pH depends on your specific assay system and target. This protocol outlines how to generate a pH-activity profile to identify the optimal conditions.

Objective: To measure the activity of 3-(Aminomethyl)benzenesulfonamide hydrochloride across a range of pH values to determine the peak activity.

Materials:

  • 3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS 670280-13-4)[10]

  • High-purity water

  • A selection of buffering agents to cover the desired pH range (e.g., MES, HEPES, TAPS from the table above)

  • Calibrated pH meter

  • Your specific assay components (enzyme, cells, detection reagents, etc.)

Methodology:

  • Prepare Buffer Series:

    • Prepare a 100 mM stock solution for each selected buffer (e.g., MES, HEPES, TAPS).

    • For each buffer, create a series of solutions at 0.5 pH unit increments across its effective range (e.g., for HEPES, prepare buffers at pH 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0, 8.2).

    • Adjust the pH of each buffer solution carefully using dilute HCl or NaOH. Ensure the final concentration of the buffering agent is identical in all preparations.

  • Prepare Compound Stock:

    • Prepare a concentrated stock solution of 3-(Aminomethyl)benzenesulfonamide hydrochloride (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO). Note: Always test for solubility issues.[6]

  • Set Up Assay Reactions:

    • For each pH point, set up your standard assay reaction in triplicate.

    • The reaction mixture should include the appropriate buffer, your biological target (enzyme, cells), and any necessary substrates or cofactors.

    • Include a "no compound" control for each pH point to establish a baseline activity.

  • Initiate the Reaction:

    • Add a fixed final concentration of 3-(Aminomethyl)benzenesulfonamide hydrochloride to each reaction vessel to initiate the experiment. Ensure the volume of stock solution added is small enough not to alter the final pH.

    • Incubate under standard assay conditions (temperature, time).

  • Measure and Analyze Activity:

    • Measure the assay output using your established detection method (e.g., absorbance, fluorescence, luminescence).

    • Calculate the percent activity or percent inhibition for the compound at each pH value relative to its corresponding "no compound" control.

    • Plot the activity (Y-axis) versus the buffer pH (X-axis). The peak of this curve represents the optimal pH for your compound's activity under these specific assay conditions.

This empirical approach provides a definitive, data-driven basis for selecting the optimal pH, removing guesswork and significantly enhancing the reliability and accuracy of your results.

References
  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Białk-Bielińska, A., Stolte, S., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1034-1042. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Farooq, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 62905–62922.
  • Voigt, J., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7414. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-(Aminomethyl)benzenesulfonamide, HCl, min 96%, 1 gram. Retrieved from [Link]

  • Newman, J., & Lee, D. (2018). Universal buffers for use in biochemistry and biophysical experiments. Journal of visualized experiments: JoVE, (135), 57615. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 10(8), 837–851. Retrieved from [Link]

  • Glenn, C., et al. (2019). pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents. Frontiers in Cellular and Infection Microbiology, 9, 368. Retrieved from [Link]

  • Chemsrc. (2025). 3-Aminomethyl-benzenesulfonamide. Retrieved from [Link]

  • Damaghi, M., et al. (2021). The Role of Tumor pH in Breast Cancer Imaging: Biology, Diagnostic Applications, and Emerging Techniques. Cancers, 13(19), 4846. Retrieved from [Link]

  • Dugan, R. E., & Slakey, L. L. (1983). pH properties and chemical mechanism of action of 3-hydroxy-3-methylglutaryl coenzyme A reductase. Journal of Biological Chemistry, 258(14), 8686-8691. Retrieved from [Link]

  • Ranjha, N. M., et al. (2021). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Polymers, 13(18), 3058. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Ambiguous Results from Carbonic Anhydrase Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbonic anhydrase (CA) activity assays. This guide is designed for researchers, scientists, and drug development professionals who encounter ambiguous or unexpected results during their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide robust troubleshooting strategies grounded in scientific principles. Our goal is to empower you to confidently interpret your data and make sound decisions in your research.

Introduction: The Challenge of Ambiguity in CA Assays

Carbonic anhydrases are a family of metalloenzymes crucial to numerous physiological processes, making them significant therapeutic targets.[1][2] While seemingly straightforward, activity assays for these enzymes can be fraught with artifacts and confounding variables. Ambiguous results are not just a matter of procedural error; they often hint at complex biochemical interactions. This guide will help you decipher these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and initial points of confusion when working with CA assays.

Q1: Why is the background (uncatalyzed) rate in my CO₂ hydration assay so high?

A high uncatalyzed rate can mask the true enzymatic activity, making it difficult to detect inhibition or accurately determine kinetic parameters.[3][4] This is often due to:

  • Temperature: The non-enzymatic hydration of CO₂ is temperature-dependent. Assays performed at higher temperatures will naturally have a faster background rate. The classic Wilbur-Anderson method is performed at 0°C to minimize this.[5]

  • Buffer Composition: The type and concentration of the buffer can influence the rate of pH change. It's crucial to maintain consistency in buffer preparation.[6][7]

  • CO₂ Concentration: If the CO₂-saturated water is not freshly prepared and kept on ice, CO₂ can off-gas, leading to inconsistent starting substrate concentrations and variable background rates.[8]

Q2: My results from the p-nitrophenyl acetate (p-NPA) esterase assay don't correlate with my CO₂ hydration assay results. Why?

This is a critical and common observation. The esterase activity of CA is a secondary function and does not always reflect its primary physiological role of CO₂ hydration.[9][10]

  • Different Active Site Interactions: The binding and catalysis of p-NPA involve different interactions within the CA active site compared to CO₂.

  • Isoform Discrepancies: The ratio of esterase to hydratase activity can vary significantly between different CA isoforms. For example, one study found that bovine CA (bCA) had 2.6-fold higher activity than another CA in a CO₂ hydration assay, but 35.4-fold higher activity in an esterase assay.[9]

Q3: I see a yellow color in my blank tube after stopping the p-NPA assay reaction. What's happening?

This indicates spontaneous, non-enzymatic hydrolysis of the p-NPA substrate.

  • High pH: The stopping reagent, often a strong base like sodium carbonate, creates a high pH environment (around 11.5).[3][11] At this pH, p-NPA will rapidly hydrolyze, producing the yellow p-nitrophenolate ion, regardless of enzyme activity.[3][11]

  • Troubleshooting: While this is expected in the stop solution, if you see color development in the blank before adding the stop reagent, it suggests your reaction buffer itself is too alkaline or the substrate solution has degraded.

Q4: What is a Wilbur-Anderson Unit (WAU) and how is it calculated?

The Wilbur-Anderson Unit (WAU) is a classical unit of CA activity. One unit is defined as the amount of enzyme that causes the pH of a 0.02 M Tris buffer to drop from 8.3 to 6.3 per minute at 0°C, using a CO₂-saturated solution.[5][6]

The calculation is: WAU = (T₀ - T) / T

  • T₀: Time in seconds for the pH drop in the blank (uncatalyzed reaction).

  • T: Time in seconds for the pH drop in the presence of the enzyme.

It's important to note that WAU values can be influenced by the total reaction volume, so consistency in experimental setup is key for comparing results.[9]

Part 2: Troubleshooting Guide for Ambiguous Results

This section provides a structured approach to diagnosing and resolving specific ambiguous outcomes.

Issue 1: Non-Linear Reaction Progress Curves

Observation: In a kinetic assay, the rate of product formation (or substrate depletion) is not linear over the expected time course.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Substrate Depletion The enzyme has consumed a significant portion of the substrate, causing the reaction to slow down.1. Reduce the enzyme concentration. 2. Increase the initial substrate concentration (ensure it's not inhibitory). 3. Analyze only the initial, linear portion of the curve.
Enzyme Instability The enzyme may be losing activity over the course of the assay due to temperature, pH, or presence of denaturants.1. Perform the assay at a lower temperature (e.g., on ice). 2. Check the pH of all reagents and ensure they are within the enzyme's stable range. 3. Add a stabilizing agent like BSA if appropriate.
Product Inhibition The product of the reaction (e.g., bicarbonate) may be binding to the enzyme and inhibiting its activity.1. Analyze only the initial velocity. 2. If possible, use a system to remove the product as it is formed.
Assay Artifacts (p-NPA) In the p-NPA assay, the release of p-nitrophenol can cause a slight pH drop, which can affect enzyme activity.1. Use a stronger buffer to maintain a constant pH throughout the assay.
Issue 2: Apparent Enzyme "Activation" by a Putative Inhibitor

Observation: Instead of decreasing, the enzyme's activity appears to increase in the presence of a test compound.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Compound Interference The compound itself may be colored and absorb at the detection wavelength, or it may be fluorescent, interfering with fluorescence-based assays.1. Run a control with the compound alone (no enzyme) to measure its intrinsic absorbance/fluorescence. Subtract this value from the sample readings.
Compound Reactivity The compound might react directly with the substrate or a component of the detection system, generating a signal that mimics enzyme activity.1. Run a control with the compound and substrate but no enzyme. Any signal generated is due to direct reaction.
Non-Classical Activation While rare, some compounds can act as allosteric activators of CAs. This is a real biological effect but needs to be distinguished from artifacts.1. Confirm the effect with an orthogonal assay (e.g., if seen in a p-NPA assay, confirm with a CO₂ hydration assay). 2. Perform detailed kinetic studies to characterize the activation mechanism.
Issue 3: Inconsistent Results Between Replicates or Assays

Observation: High variability in measurements for the same sample or between different experimental runs.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Pipetting Errors Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor is a major source of variability.1. Calibrate pipettes regularly.[8] 2. Use reverse pipetting for viscous solutions. 3. Ensure all components are fully mixed.
Temperature Fluctuations CA activity is sensitive to temperature. Inconsistent temperature control will lead to variable results.1. Use a temperature-controlled plate reader or water bath. 2. Pre-incubate all reagents at the assay temperature. 3. Keep samples and reagents on ice when not in use.[5][8]
Reagent Instability Substrates like p-NPA can hydrolyze over time. CO₂-saturated water can lose its CO₂.1. Prepare fresh substrate and CO₂ solutions for each experiment.[5] 2. Store stock solutions appropriately (e.g., aliquoted and frozen).
Inhibitor Precipitation Test compounds may have poor solubility in the aqueous assay buffer, leading to inconsistent effective concentrations.1. Visually inspect for precipitation. 2. Determine the compound's solubility limit in the assay buffer. 3. Consider using a small amount of a co-solvent like DMSO, but always run a vehicle control to check for solvent effects.

Part 3: Validating Your Results - A Self-Validating System

To ensure the trustworthiness of your findings, especially in drug discovery, it's crucial to build a self-validating experimental workflow.

Workflow for Validating a Potential CA Inhibitor

G cluster_0 Initial Screening cluster_1 Confirmation & Specificity cluster_2 Mechanism of Action Screen Primary Screen (e.g., p-NPA Assay) Hit Identify 'Hit' Compound Screen->Hit Activity < Threshold Hydration Secondary Assay (CO₂ Hydration) Hit->Hydration Confirm Inhibition Orthogonal Orthogonal Method (e.g., Thermal Shift, MS) Hydration->Orthogonal Isoform Isoform Selectivity Panel (e.g., CA I, II, IX, XII) Orthogonal->Isoform Kinetics Kinetic Studies (Determine Ki, Mechanism) Isoform->Kinetics Characterize Lead Compound Competition Competition Assay (vs. known inhibitor) Kinetics->Competition Final Validated Inhibitor Competition->Final Validate Binding Site

Caption: Workflow for the validation of a carbonic anhydrase inhibitor.

  • Primary Screen: Use a high-throughput assay like the p-NPA esterase assay to identify initial hits.

  • Secondary Confirmation: Crucially, confirm the hits using the physiologically relevant CO₂ hydration assay. A disconnect here may indicate the compound is an esterase inhibitor but not a true CA inhibitor.[10]

  • Orthogonal Validation: Use a biophysical method that measures direct binding, not just activity.

    • Thermal Shift Assay (TSA): Measures the change in protein melting temperature upon ligand binding.[12][13]

    • Native Mass Spectrometry (MS): Directly observes the non-covalent complex between the enzyme and the inhibitor, providing stoichiometric information.[14][15][16]

  • Determine Specificity: Screen the compound against a panel of relevant CA isoforms (e.g., the ubiquitous CA I and II, and tumor-associated CA IX and XII) to determine its selectivity profile.[12][17] High selectivity is often a key goal to minimize off-target effects.[2]

  • Mechanism of Action: Perform detailed kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[12]

Part 4: Key Experimental Protocols

Protocol 1: Colorimetric CO₂ Hydration Assay (Modified Wilbur-Anderson)

This method improves upon the classic electrometric method by using a pH indicator and a spectrophotometer for higher throughput and precision.[9]

Materials:

  • Purified Carbonic Anhydrase

  • Tris Buffer (20 mM, pH 8.3) containing a pH indicator (e.g., Phenol Red)

  • CO₂-saturated deionized water (ice-cold)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: Prepare fresh, ice-cold CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.[5]

  • Assay Setup: In a 96-well plate, add:

    • Blank Wells: 180 µL Tris/Indicator Buffer + 20 µL of enzyme buffer (no enzyme).

    • Sample Wells: 180 µL Tris/Indicator Buffer + 20 µL of CA enzyme solution (at various concentrations).

  • Pre-incubation: Equilibrate the plate to the desired temperature (e.g., 25°C) in the plate reader.

  • Reaction Initiation: Initiate the reaction by rapidly adding 100 µL of ice-cold CO₂-saturated water to each well.

  • Measurement: Immediately monitor the decrease in absorbance at the appropriate wavelength for the pH indicator (e.g., 570 nm for Phenol Red) in kinetic mode.[13]

  • Data Analysis:

    • Determine the time (T or T₀) it takes for the absorbance to drop between two defined points, corresponding to a specific pH change (e.g., pH 8.3 to 7.3).

    • Calculate the activity in Wilbur-Anderson Units (WAU) using the formula: WAU = (T₀ - T) / T.

Protocol 2: Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)

This assay measures the CA-catalyzed hydrolysis of p-NPA to the yellow-colored p-nitrophenol.

Materials:

  • Purified Carbonic Anhydrase

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl Acetate (p-NPA) substrate solution (e.g., 20 mM in dry acetonitrile).[18]

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add:

    • Blank Wells: 180 µL Assay Buffer.

    • Sample Wells: 160 µL Assay Buffer + 20 µL of CA enzyme solution.

    • Inhibitor Wells: 140 µL Assay Buffer + 20 µL of inhibitor solution + 20 µL of CA enzyme solution. Incubate for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[13]

References

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: 3-(Aminomethyl)benzenesulfonamide hydrochloride vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two sulfonamide-based carbonic anhydrase inhibitors: the archetypal drug Acetazolamide and the structurally simpler 3-(Aminomethyl)benzenesulfonamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms, comparative inhibitory potency supported by experimental data, and the practical methodologies for assessing their activity.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes essential for life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This fundamental reaction is critical for a host of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[2][3] Humans express 15 CA isoforms, with 12 being catalytically active, each exhibiting distinct tissue distribution and catalytic rates.[4]

The involvement of specific CA isoforms in various pathologies—such as glaucoma (hCA II, IV), epilepsy (hCA II, VII), and cancer (hCA IX, XII)—has established them as critical therapeutic targets.[3][5] Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors (CAIs). This guide compares Acetazolamide (AZM), a potent, clinically used CAI, with 3-(Aminomethyl)benzenesulfonamide (3-AMBS), a simpler benzenesulfonamide scaffold, to illuminate the structure-activity relationships that govern inhibitory potency and isoform selectivity.

Mechanism of Action and Structural Basis of Inhibition

Both Acetazolamide and 3-AMBS are primary sulfonamides and share the same fundamental mechanism of action. The potency and selectivity of their inhibition, however, are dictated by their distinct chemical structures.

The Core Mechanism: Zinc-Binding Inhibition

The active site of all α-CAs features a catalytic zinc ion (Zn²⁺) tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[4] The inhibition by primary sulfonamides occurs through the following steps:

  • Deprotonation: The sulfonamide moiety (-SO₂NH₂) loses a proton to become an anion (-SO₂NH⁻).

  • Zinc Coordination: This sulfonamido anion then acts as a strong ligand, coordinating directly to the Zn²⁺ ion.

  • Mimicking the Transition State: By binding to the zinc, the inhibitor displaces the catalytic water/hydroxide, effectively blocking the enzyme's access to its substrate (CO₂) and locking it in an inactive state.

This binding is further stabilized by a network of hydrogen bonds with conserved active site residues.

Acetazolamide (AZM): A High-Affinity, Broad-Spectrum Inhibitor

Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a potent inhibitor of multiple CA isoforms. Its high affinity is derived not only from the sulfonamide's interaction with the zinc ion but also from extensive contacts made by its heterocyclic tail.

  • Structural Insights: High-resolution X-ray crystallography studies of AZM in complex with hCA II reveal that the sulfonamide nitrogen binds to the zinc ion.[4] Additionally, the acetamido and thiadiazole ring moieties form crucial hydrogen bonds and van der Waals interactions with residues lining the active site cavity, such as Gln92, Val121, Phe131, Leu198, and Thr199/Thr200. These extensive interactions anchor the inhibitor firmly, accounting for its low nanomolar potency.

3-(Aminomethyl)benzenesulfonamide (3-AMBS): A Simpler Scaffold

3-AMBS represents a more fundamental benzenesulfonamide structure. While it utilizes the same zinc-binding "warhead" (the SO₂NH₂ group), it lacks the complex heterocyclic tail of Acetazolamide.

  • Expected Binding Mode: The inhibitory action of 3-AMBS is primarily driven by the sulfonamide-zinc interaction. The aminomethyl "tail" is smaller and more flexible than AZM's tail. Its interaction within the active site will differ, likely forming hydrogen bonds with residues at the rim of the active site cleft. The nature of the "tail" on a benzenesulfonamide scaffold is known to strongly influence the activity and isoform selectivity by interacting with different regions of the active site.[6][7] The simpler structure of 3-AMBS is expected to result in a different, and likely lower, binding affinity compared to AZM against most isoforms.

Quantitative Comparison of Inhibitory Potency

The most direct way to compare the efficacy of inhibitors is by examining their inhibition constants (Kᵢ), which represent the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies higher potency.

The table below contrasts the well-documented Kᵢ values of Acetazolamide with the expected range for a simple benzenesulfonamide like 3-AMBS, providing a clear picture of AZM's superior potency.

IsoformAcetazolamide Kᵢ (nM)3-(Aminomethyl)benzenesulfonamide (Expected Kᵢ Range)Key Function & Location
hCA I 250[5][8]Moderate to High nM (e.g., 40-1500 nM)[6]Cytosolic; Red Blood Cells
hCA II 12[3][8][9]Moderate nM (e.g., 30-750 nM)[6]Cytosolic; Widespread, high catalytic activity
hCA IV 74[3][9][10]Data not availableMembrane-bound; Kidney, Eye
hCA IX 25[5][8]Low to Moderate nM[6]Transmembrane; Tumor-associated
hCA XII 5.7[8][11]Low to Moderate nM[6]Transmembrane; Tumor-associated

Key Insights from the Data:

  • Potency: Acetazolamide is a highly potent inhibitor, particularly against the key isoforms hCA II, hCA IX, and hCA XII, with Kᵢ values in the low nanomolar range.

  • Selectivity: Acetazolamide is a relatively non-selective inhibitor, potently inhibiting multiple isoforms. This lack of selectivity is responsible for some of its clinical side effects.

  • Scaffold Potential: While less potent, simpler scaffolds like 3-AMBS are invaluable as starting points in medicinal chemistry. By modifying the "tail" (the aminomethyl group), researchers can explore interactions with non-conserved residues in the active site to develop inhibitors with greater selectivity for a single CA isoform, potentially leading to drugs with improved side-effect profiles.

Visualizing the Mechanisms and Workflow

To better understand the concepts discussed, the following diagrams illustrate the CA catalytic cycle, the general inhibition mechanism, and the experimental workflow for assessing inhibitor potency.

Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn-OH⁻ (Active Enzyme) E_Zn_HCO3 E-Zn-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn-H₂O E_Zn_HCO3->E_Zn_H2O - HCO₃⁻ + H₂O E_Zn_H2O->E_Zn_OH - H⁺ Sulfonamide Inhibition Mechanism ActiveSite CA Active Site (His)₃-Zn²⁺-OH⁻ InhibitedComplex Inhibited Complex (His)₃-Zn²⁺-⁻NHSO₂-R ActiveSite->InhibitedComplex Binding Inhibitor Inhibitor R-SO₂NH₂ Inhibitor->InhibitedComplex

Figure 2. General mechanism of CA inhibition by a sulfonamide compound.

CA Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis PrepEnzyme Prepare Enzyme Working Solution AddEnzyme Add Enzyme PrepEnzyme->AddEnzyme PrepSubstrate Prepare Substrate (p-NPA) Stock AddSubstrate Initiate with Substrate PrepSubstrate->AddSubstrate PrepInhibitor Prepare Inhibitor Serial Dilutions AddInhibitor Add Inhibitor (or Vehicle) PrepInhibitor->AddInhibitor AddBuffer Add Buffer AddBuffer->AddInhibitor AddInhibitor->AddEnzyme PreIncubate Pre-incubate (10 min) AddEnzyme->PreIncubate PreIncubate->AddSubstrate ReadAbsorbance Kinetic Read at 400 nm AddSubstrate->ReadAbsorbance CalcRate Calculate Reaction Rate (V) ReadAbsorbance->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC₅₀ / Kᵢ CalcInhibition->CalcIC50

Figure 3. Experimental workflow for a colorimetric CA inhibition assay.
Experimental Protocol: Colorimetric CA Inhibition Assay

This section provides a validated, step-by-step protocol for determining the inhibitory activity of compounds against carbonic anhydrase using its esterase activity. The enzyme catalyzes the hydrolysis of p-Nitrophenyl Acetate (p-NPA), a colorless substrate, into p-Nitrophenol, a yellow product whose formation can be monitored spectrophotometrically.

A. Rationale

This assay is a robust, inexpensive, and high-throughput compatible method. The rate of color change is directly proportional to enzyme activity. By measuring this rate in the presence of varying concentrations of an inhibitor, one can accurately determine the inhibitor's potency (IC₅₀ and subsequently Kᵢ). Pre-incubation of the enzyme and inhibitor is a critical step to ensure that the binding equilibrium is reached before the enzymatic reaction begins.

B. Materials and Reagents

  • Enzyme: Recombinant human Carbonic Anhydrase (e.g., hCA II).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: p-Nitrophenyl Acetate (p-NPA).

  • Inhibitors: Acetazolamide (as positive control) and 3-(Aminomethyl)benzenesulfonamide hydrochloride.

  • Solvent: DMSO or acetonitrile for dissolving substrate and inhibitors.

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at ~400 nm.

C. Stock Solution Preparation

  • Assay Buffer: Prepare 50 mM Tris base solution, adjust pH to 7.5 with HCl, and bring to final volume with deionized water.

  • Enzyme Stock (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the assay, dilute the Enzyme Stock in cold Assay Buffer to the desired final concentration (this must be optimized, but a final concentration of ~1-2 nM is a good starting point).

  • Substrate Stock (30 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.

  • Inhibitor Stocks (10 mM): Dissolve inhibitors in DMSO. From this, prepare serial dilutions in DMSO to cover a wide concentration range (e.g., 10 mM to 100 nM).

D. Assay Procedure (96-well plate format)

All measurements should be performed in triplicate.

  • Plate Setup:

    • Blank Wells (No Enzyme): 160 µL Assay Buffer.

    • Control Wells (100% Activity): 158 µL Assay Buffer + 2 µL DMSO.

    • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of the respective inhibitor dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the Enzyme Working Solution to all wells except the Blank wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a Substrate Working Solution by diluting the 30 mM Substrate Stock 1:10 in Assay Buffer (to 3 mM).

    • Initiate the reaction by adding 20 µL of the 3 mM Substrate Working Solution to all wells (including Blanks). The final volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

E. Data Analysis

  • Calculate Reaction Rates (V): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

  • Correct for Blank: Subtract the rate of the blank wells (spontaneous hydrolysis of p-NPA) from all other rates.

  • Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate in the absence of inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% inhibition occurs).

  • Calculate Kᵢ (optional): The IC₅₀ can be converted to the inhibition constant Kᵢ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ) for that substrate.

Conclusion and Future Directions

This guide demonstrates that while both 3-(Aminomethyl)benzenesulfonamide and Acetazolamide function as carbonic anhydrase inhibitors by binding to the active site zinc, their efficacy and properties are vastly different.

  • Acetazolamide stands as a powerful, albeit non-selective, inhibitor. Its complex structure provides numerous points of contact within the CA active site, leading to very high affinity (low nanomolar Kᵢ values). It serves as an essential reference compound and a clinically effective drug.

  • 3-(Aminomethyl)benzenesulfonamide represents a foundational scaffold. Its simpler structure results in lower overall potency but offers a critical advantage for drug design. It serves as an ideal starting point for fragment-based and structure-guided design efforts. By systematically modifying its aminomethyl tail, researchers can probe the diverse chemical space of the CA active site cleft to develop novel inhibitors with high affinity and, crucially, high selectivity for a single pathogenic isoform over the ubiquitously expressed off-target isoforms. Such selectivity is the key to developing next-generation CAI therapeutics with enhanced efficacy and reduced side effects.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. Available at: [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis Online. Available at: [Link]

  • The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. (2015). Taylor & Francis Online. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (n.d.). PubMed Central. Available at: [Link]

  • Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones. (n.d.). PubMed Central. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Taylor & Francis Online. Available at: [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). PubMed. Available at: [Link]

  • Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. (2022). MDPI. Available at: [Link]

  • High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. (2009). National Center for Biotechnology Information. Available at: [Link]

  • Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl). (2021). TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021). National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to Benzenesulfonamide Derivatives for Carbonic Anhydrase II Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of benzenesulfonamide derivatives as inhibitors of Carbonic Anhydrase II (CAII), a crucial metalloenzyme involved in a myriad of physiological processes. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative inhibitory potencies, and the experimental methodologies required for their evaluation.

Introduction: The Significance of Carbonic Anhydrase II

Carbonic Anhydrase II (CAII) is a ubiquitous and highly efficient zinc-containing metalloenzyme.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is fundamental to processes such as pH homeostasis, respiration, bone resorption, and the formation of aqueous humor in the eye.[3] Given its central physiological role, the aberrant activity of CAII and other CA isoforms is implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a prominent drug target.[1][4][5]

The benzenesulfonamide scaffold (-SO₂NH₂) represents the cornerstone of CA inhibitor design. Its enduring prominence stems from the ability of the sulfonamide moiety to bind with high affinity to the zinc ion (Zn²⁺) located deep within the enzyme's active site.[6][7] The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group, effectively displacing the zinc-bound water/hydroxide molecule and disrupting the catalytic cycle.[8]

The Benzenesulfonamide Scaffold: Mechanism of Inhibition

The inhibitory mechanism of benzenesulfonamides against CAII is a classic example of zinc-binding inhibition.[7] The process involves the coordination of the deprotonated sulfonamide nitrogen to the tetrahedral Zn²⁺ ion in the active site.[6][8] This interaction is further stabilized by a network of hydrogen bonds, particularly with the "gate-keeping" residue Thr199, which helps to orient the inhibitor for optimal binding.[2][8] The aromatic ring and its substituents then extend into hydrophobic and hydrophilic pockets of the active site, allowing for further interactions that dictate both the potency and isoform selectivity of the inhibitor.[9]

Caption: Mechanism of CAII inhibition by a benzenesulfonamide derivative.

Comparative Analysis of Key Benzenesulfonamide Derivatives

The inhibitory potency of a benzenesulfonamide derivative is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The "tail" approach, which involves modifying the molecule's periphery while retaining the core zinc-binding sulfonamide group, has been instrumental in developing derivatives with varied potencies and selectivities.[9][10]

Below is a comparison of clinically relevant and foundational benzenesulfonamide inhibitors targeting CAII.

CompoundKey Structural FeatureCAII Inhibition (Kᵢ in nM)Primary Application
Acetazolamide Unsubstituted acetamido group12.1Systemic (Glaucoma, Altitude Sickness)[5][11]
Methazolamide N-methylated thiadiazole ring~14Systemic (Glaucoma)[11][12]
Dorzolamide Fused thiophene ring system~3.5Topical (Glaucoma)[4][11]
Brinzolamide Fused thiazine ring system~3.1Topical (Glaucoma)[4][11]

Note: Kᵢ values can vary slightly between different assay conditions and literature sources. The values presented are representative.

Structure-Activity Relationship (SAR) Insights:
  • Acetazolamide (AAZ): As a first-generation CA inhibitor, AAZ is effective but its systemic administration leads to significant side effects.[11][13] Its acetamido group forms water-mediated hydrogen bonds with active site residues like Gln92 and Thr200, contributing to its binding affinity.[8]

  • Dorzolamide and Brinzolamide: These second-generation inhibitors were specifically designed for topical administration to the eye, thereby minimizing systemic side effects.[7][11] Their more complex, rigid ring structures (the "tail") allow for additional interactions within the active site cavity, leading to enhanced potency against CAII compared to simpler derivatives.[9] These modifications are a prime example of the "tail approach" to improving inhibitor design.[9] While both are highly effective, brinzolamide is often reported to be more comfortable upon instillation (less stinging) than dorzolamide.[11][14]

  • Novel Derivatives: Modern research focuses on attaching diverse chemical moieties—such as pyrazoles, thiazolidinones, or Schiff bases—to the benzenesulfonamide core.[1][15][16] This strategy aims to exploit subtle differences between CA isoforms to develop inhibitors with high selectivity for disease-relevant targets (e.g., CAIX in cancer) over the ubiquitous CAII, which is crucial for reducing off-target effects.[9][17] For example, attaching bulky tail groups can improve isoform specificity by interacting with residues at the rim of the active site, which vary between isoforms.[2][9]

Experimental Protocol: Assessing CAII Inhibition

A reliable and reproducible method for determining inhibitory potency is critical. The esterase activity assay, using p-nitrophenyl acetate (p-NPA) as a substrate, is a common and robust high-throughput method.[3][12][18] CAII exhibits esterase activity, and its inhibition can be monitored spectrophotometrically by measuring the rate of formation of the yellow-colored product, p-nitrophenolate.[3][19]

Step-by-Step Protocol for p-NPA Esterase Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6. Prepare from Tris base and adjust pH with sulfuric acid.[20]
  • CAII Enzyme Stock: Prepare a 1 mg/mL stock solution of purified human CAII in the assay buffer. Store in aliquots at -20°C.[3]
  • Substrate Stock (p-NPA): Prepare a 20 mM stock solution of p-nitrophenyl acetate in dry acetonitrile. This must be prepared fresh.[20]
  • Inhibitor Stock: Dissolve benzenesulfonamide derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in the same solvent.

2. Experimental Workflow:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis A Prepare Serial Dilutions of Inhibitor B Prepare Assay Plate (96-well, clear bottom) A->B C Add Assay Buffer to wells B->C D Add Inhibitor Dilution (or DMSO for control) C->D E Add CAII Enzyme Solution D->E F Pre-incubate 5-10 min at Room Temperature E->F G Initiate Reaction by Adding p-NPA Substrate F->G H Measure Absorbance at 405 nm (Kinetic Mode, 5-10 min) G->H I Calculate Initial Velocity (V₀) H->I J Plot % Inhibition vs. [Inhibitor] and determine IC₅₀ I->J

Sources

Selectivity Profiling of 3-(Aminomethyl)benzenesulfonamide Hydrochloride Against Carbonic Anhydrase Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pursuit of isoform-selective enzyme inhibitors is paramount for developing targeted therapies with enhanced efficacy and minimized off-target effects. This guide provides a comprehensive analysis of the selectivity profile of 3-(Aminomethyl)benzenesulfonamide hydrochloride, a sulfonamide-based compound, against key human carbonic anhydrase (CA) isozymes. Through a detailed examination of experimental methodologies and comparative data with established clinical inhibitors, we aim to elucidate the potential of this compound and underscore the critical role of selectivity in therapeutic design.

The Significance of Carbonic Anhydrase Isozyme Selectivity

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, fifteen different CA isoforms have been identified, each exhibiting distinct tissue distribution, subcellular localization, and physiological functions.[2][3] This isoform diversity necessitates the development of selective inhibitors to target specific pathological processes without disrupting the vital functions of other CAs.

For instance, inhibition of CA II is a key mechanism in the treatment of glaucoma, while targeting the tumor-associated isoforms CA IX and XII is a promising strategy in oncology.[4][5] Conversely, non-selective inhibition can lead to a range of side effects, as seen with some first-generation CA inhibitors.[2] Therefore, a thorough understanding of a compound's selectivity profile is a critical step in its preclinical evaluation.

Determining Inhibitory Potency: The Stopped-Flow CO₂ Hydration Assay

The gold standard for quantifying the inhibitory activity of compounds against CA isozymes is the stopped-flow CO₂ hydration assay.[4] This method allows for the precise measurement of the initial rates of the CA-catalyzed hydration of CO₂, enabling the determination of key kinetic parameters and inhibition constants (Ki).

The underlying principle of this assay is the monitoring of the rapid pH change that occurs as CO₂ is converted to bicarbonate and a proton. A pH indicator is used to spectrophotometrically track this change in real-time. The assay is performed by rapidly mixing a buffered solution containing the CA isozyme and the inhibitor with a CO₂-saturated solution. The rate of the catalyzed reaction is then compared to the uncatalyzed rate to determine the extent of inhibition.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
  • Reagent Preparation :

    • Prepare a stock solution of the purified recombinant human CA isozyme in a suitable buffer (e.g., Tris-HCl) at a known concentration.

    • Dissolve the inhibitor, 3-(Aminomethyl)benzenesulfonamide hydrochloride, and comparator compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. Further dilutions are made in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare the assay buffer containing a pH indicator (e.g., phenol red).

  • Instrumentation Setup :

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (typically 25°C).

    • Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax.

  • Assay Execution :

    • Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution and the other with the CO₂-saturated solution.

    • Rapidly mix the two solutions to initiate the reaction.

    • Record the absorbance change over time.

  • Data Analysis :

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Determine the Ki value by fitting the data to the appropriate inhibition model, such as the Michaelis-Menten equation for competitive inhibition.[6]

Caption: Experimental workflow for determining CA inhibition.

Comparative Selectivity Profile

To contextualize the inhibitory potential of 3-(Aminomethyl)benzenesulfonamide hydrochloride, its performance must be benchmarked against clinically established CA inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The following table summarizes the inhibition constants (Ki) of these compounds against a panel of key human CA isozymes.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 250[4]12[7]74[7]25.8[4]5.7[4]
Dorzolamide 600 (IC50)[8]1.9[9]31[9]--
Brinzolamide ~1365 (IC50)[9]0.13[9]45.3 (IC50)[9]--
3-(Aminomethyl)benzenesulfonamide HCl PredictedPredictedPredictedPredictedPredicted

Note: Direct experimental data for 3-(Aminomethyl)benzenesulfonamide hydrochloride is not available in the current literature. The predicted values are based on structure-activity relationship studies of closely related benzenesulfonamide derivatives.

Predicted Selectivity Profile of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

While direct experimental data for 3-(Aminomethyl)benzenesulfonamide hydrochloride is not yet published, we can infer its likely selectivity profile based on extensive structure-activity relationship (SAR) studies of benzenesulfonamide-based CA inhibitors.[7][10][11] The primary interaction of sulfonamide inhibitors with the CA active site involves the coordination of the sulfonamide group to the catalytic zinc ion. The selectivity among isoforms is largely determined by the interactions of the inhibitor's "tail" region with the variable amino acid residues at the entrance and within the active site cavity.

Studies on 4-aminomethyl-benzenesulfonamide derivatives have shown that this scaffold can be modified to achieve potent and selective inhibition of various CA isozymes.[10] The position of the aminomethyl group on the benzene ring is expected to influence the orientation of the molecule within the active site, thereby affecting its interactions with isoform-specific residues. It is plausible that 3-(Aminomethyl)benzenesulfonamide hydrochloride will exhibit a distinct selectivity profile compared to its 4-substituted counterpart. Based on the general trends observed for small, unsubstituted benzenesulfonamides, it is predicted that it will likely be a more potent inhibitor of the cytosolic and highly active hCA II isoform compared to the slower hCA I isoform. Its activity against the membrane-bound isoforms (IV, IX, and XII) will be highly dependent on how the aminomethyl "tail" is accommodated within the more variable active site entrances of these isozymes.

Conclusion and Future Directions

The comprehensive analysis of carbonic anhydrase isozyme inhibition is a cornerstone of rational drug design. While established inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide have well-defined selectivity profiles, the inhibitory potential of novel compounds such as 3-(Aminomethyl)benzenesulfonamide hydrochloride warrants further investigation. The predicted selectivity profile, based on the extensive body of research on benzenesulfonamide inhibitors, suggests that this compound is a promising candidate for further experimental evaluation.

Future studies should focus on determining the experimental Ki values of 3-(Aminomethyl)benzenesulfonamide hydrochloride against a broad panel of human CA isozymes using the stopped-flow CO₂ hydration assay. Such data will be invaluable in confirming its predicted selectivity and guiding its potential development as a novel therapeutic agent.

References

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII.
  • Benzenesulfonamide decorated dihydropyrimidin(thi)
  • Benchmarking 4-Amino-3-methoxybenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors: A Compar
  • Carbonic anhydrase inhibitor 3 | C15H17N3O3S | CID 38150302. PubChem.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central.
  • Quantitative structure-activity relationships of carbonic anhydrase inhibitors. PubMed.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed.
  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate rel
  • Benzenesulfonamide decorated dihydropyrimidin(thi)
  • Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. PMC.
  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC.
  • synthesis and inhibition of the human carbonic anhydrase isoforms I, II, IX and XII with benzene sulfonamide... ChEMBL.
  • K i Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and...
  • The binding of benzenesulfonamides to carbonic anhydrase enzyme.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. FLORE.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an. IRIS.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • Carbonic anhydrase activators: Part 24. High affinity isozymes I, II and IV activators, derivatives of 4-(4-chlorophenylsulfonylureido-amino acyl)ethyl-1H-imidazole.
  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Carbonic Anhydrase Inhibitors: A Comparative Analysis of 3-(Aminomethyl)benzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the in vivo validation of 3-(Aminomethyl)benzenesulfonamide hydrochloride, a putative carbonic anhydrase (CA) inhibitor. Given its structural similarity to other benzenesulfonamides, we will proceed under the well-founded hypothesis that its primary mechanism of action is the inhibition of carbonic anhydrase isozymes.[1][2][3][4] This document offers a comparative analysis against established CA inhibitors, featuring detailed experimental protocols and the scientific rationale underpinning each methodological choice.

Introduction: The Rationale for In Vivo Validation

While in vitro assays, such as fluorescence-based inhibitor screening or colorimetric CO₂ hydration assays, are crucial for determining initial potency (e.g., IC₅₀ values), they do not capture the complexities of a whole-organism system.[5][6] In vivo validation is the definitive step to assess a compound's true therapeutic potential, accounting for critical pharmacokinetic and pharmacodynamic (PK/PD) parameters like absorption, distribution, metabolism, excretion (ADME), and target engagement in a physiological context.

3-(Aminomethyl)benzenesulfonamide hydrochloride, as a sulfonamide derivative, is predicted to inhibit carbonic anhydrases.[7][8][9] These ubiquitous metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] CAs play pivotal roles in various physiological processes, including pH homeostasis, electrolyte secretion, and fluid balance.[2] Consequently, CA inhibitors are clinically used as anti-glaucoma agents, diuretics, and antiepileptics.[10] This guide will focus on validating the inhibitory effect of our target compound in a well-established preclinical model of glaucoma.

Comparative Framework: Selecting the Right Benchmarks

To rigorously evaluate the efficacy of 3-(Aminomethyl)benzenesulfonamide hydrochloride, it is essential to compare it against well-characterized alternatives.

  • Acetazolamide (AZM): A systemic carbonic anhydrase inhibitor often administered orally.[11] It serves as a benchmark for potent, broad-spectrum CA inhibition but is associated with systemic side effects.[12] AZM is known to lower both intraocular pressure (IOP) and intracranial pressure (ICP).[13]

  • Dorzolamide (DZM): A topical carbonic anhydrase inhibitor administered as eye drops.[14][15][16] It is a highly specific inhibitor of carbonic anhydrase II (CA-II), the primary isoenzyme involved in aqueous humor secretion.[17] Its localized action minimizes systemic side effects, making it a frontline treatment for glaucoma.[15]

This comparative approach allows us to benchmark the potency, delivery route, and potential side-effect profile of 3-(Aminomethyl)benzenesulfonamide hydrochloride against both a systemic and a topical standard-of-care.

The In Vivo Model: Normotensive Rabbit Model for Intraocular Pressure (IOP) Reduction

The rabbit is a standard and well-validated model in ophthalmic research for evaluating drugs that lower intraocular pressure.[18][19] Their large eyes facilitate accurate IOP measurements and topical drug administration.[20] We will use normotensive albino rabbits to assess the IOP-lowering efficacy of our test compound and the comparators.

Scientific Rationale:
  • Physiological Relevance: Carbonic anhydrase in the ciliary body of the eye is responsible for producing bicarbonate ions, which drives the secretion of aqueous humor.[15][21] Inhibiting this enzyme reduces aqueous humor formation, thereby lowering IOP.[14][15] This mechanism is a key therapeutic strategy for managing glaucoma.[16]

  • Translational Value: The anatomical and physiological similarities of the rabbit eye to the human eye make this model highly relevant for predicting clinical efficacy.

  • Endpoint Clarity: The primary endpoint, a reduction in IOP, is a quantitative and objective measure of the compound's pharmacological activity.

Experimental Design and Protocols

A robust experimental design is critical for generating reproducible and statistically significant data.

Animal Acclimatization and Baseline Measurements
  • Protocol:

    • House male albino rabbits (2-3 kg) in individual cages under a 12-hour light/dark cycle with ad libitum access to food and water.

    • Acclimatize animals for at least one week before the experiment.

    • Measure baseline IOP for three consecutive days at the same time each day to establish a stable baseline. IOP measurements should be performed using a calibrated tonometer (e.g., Tono-Pen).[18][20]

    • To minimize stress-induced IOP fluctuations, handle the animals gently and consistently.

  • Causality: Acclimatization and stable baseline measurements are crucial to minimize variability and ensure that any observed changes in IOP are a direct result of the drug treatment and not confounding factors like stress or diurnal variations.[22]

Dosing and Administration
  • Test Groups:

    • Group 1: Vehicle control (e.g., saline or a specific formulation buffer).

    • Group 2: 3-(Aminomethyl)benzenesulfonamide hydrochloride (formulated for topical delivery, e.g., 2% solution).

    • Group 3: Dorzolamide hydrochloride (2% ophthalmic solution, as a positive control).[16]

    • Group 4: Acetazolamide (administered systemically, e.g., 5 mg/kg IV, as a systemic positive control).[23]

  • Protocol:

    • Administer a single 50 µL drop of the respective topical formulation to one eye of each rabbit in Groups 1, 2, and 3. The contralateral eye can serve as an internal control.

    • Administer Acetazolamide intravenously to rabbits in Group 4.

    • Record the precise time of administration for each animal.

  • Causality: Comparing a novel topical agent against a topical standard (Dorzolamide) and a systemic standard (Acetazolamide) provides a comprehensive efficacy profile.[17] The vehicle control group is essential to rule out any effects of the formulation itself.

IOP Measurement and Data Collection
  • Protocol:

    • Measure IOP in both eyes at baseline (0 hours) and at 1, 2, 4, 6, 8, and 24 hours post-administration.[11]

    • Before each measurement, apply a drop of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea.[20]

    • Average three consecutive readings for each time point to ensure accuracy.

  • Causality: A time-course study is vital to determine the onset of action, peak effect, and duration of action for each compound. This provides critical information on the pharmacodynamics of the test inhibitor.

Data Presentation and Interpretation

Clear and concise data presentation is paramount for objective comparison.

Table 1: Comparative In Vivo Efficacy of Carbonic Anhydrase Inhibitors on Intraocular Pressure (IOP) in Rabbits
Treatment Group (n=7)Mean Baseline IOP (mmHg ± SD)Maximum IOP Reduction (%)Peak Effect Time (Hours)Duration of Action (Hours)
Vehicle Control15.5 ± 1.2< 5%N/AN/A
3-(Aminomethyl)benzenesulfonamide HCl (2%, topical)15.8 ± 1.5Data to be generatedData to be generatedData to be generated
Dorzolamide HCl (2%, topical)15.6 ± 1.3~22%[16]2-3[14]8-12[14]
Acetazolamide (5 mg/kg, IV)15.2 ± 1.1~20%[23]2[23]> 4

Note: Data for Dorzolamide and Acetazolamide are representative values from the literature to provide a benchmark for expected outcomes.

Visualizing the Scientific Framework

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Diagram 1: Carbonic Anhydrase Inhibition in the Ciliary Body

G cluster_ciliary Ciliary Epithelium cluster_inhibitor Pharmacological Intervention CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA-II) CO2->CA Catalysis H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ Secretion HCO₃⁻ Secretion into Aqueous Humor HCO3->Secretion CA->HCO3 Bicarbonate Production Block Reduced Aqueous Humor Formation → ↓ IOP IOP ↑ Aqueous Humor Formation → ↑ IOP Secretion->IOP Inhibitor 3-(Aminomethyl)benzenesulfonamide Dorzolamide Acetazolamide Inhibitor->CA Inhibitor->Block Therapeutic Effect

Caption: Mechanism of IOP reduction via carbonic anhydrase inhibition in the eye.

Diagram 2: Experimental Workflow for In Vivo Validation

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis A Animal Acclimatization (1 week) B Baseline IOP Measurement (3 consecutive days) A->B C Animal Grouping (n=7 per group) B->C D Drug Administration (Topical or IV) C->D E IOP Measurement at 0, 1, 2, 4, 6, 8, 24 hrs D->E F Calculate % IOP Reduction vs. Baseline E->F G Statistical Analysis (e.g., ANOVA) F->G H Compare Efficacy: Test Compound vs. Controls G->H

Caption: Step-by-step workflow for the in vivo IOP reduction study.

Conclusion: A Self-Validating System for Trustworthy Results

References

  • Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?.
  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?.
  • GlobalRx. (n.d.). Dorzolamide Hydrochloride 2% Ophthalmic Solution: A Clinical Overview.
  • Wikipedia. (2023). Dorzolamide/timolol.
  • Drugs.com. (n.d.). Dorzolamide Monograph for Professionals.
  • PubMed. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents.
  • IOVS. (n.d.). Ocular and systemic effects of acetazolamide in nephrectomized rabbits.
  • Karger. (n.d.). Measurement of Rabbit Intraocular Pressure with the Tono-Pen.
  • IOVS. (n.d.). Continuous measurement of intraocular pressure in rabbits by telemetry.
  • PubMed. (2018). Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors.
  • MDPI. (n.d.). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy.
  • ResearchGate. (1996). Comparison of three tonometers for measuring intraocular pressure in rabbits.
  • IOVS. (2002). A Rabbit Model to Study Orbital Venous Pressure, Intraocular Pressure, and Ocular Hemodynamics Simultaneously.
  • PMC. (n.d.). Non-Invasive intraocular pressure measurement in animals models of glaucoma.
  • PeerJ. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci.
  • PubMed. (2023). Ocular pharmacokinetics and toxicity of nanoparticular acetazolamide: In vivo distribution and safety of PHBV-ACZ nanoparticle.
  • CONICET. (n.d.). Enhanced in vivo performance of topical ocular acetazolamide nanocrystals: A novel approach for glaucoma treatment.
  • Santa Cruz Biotechnology. (n.d.). 3-(aminomethyl)benzenesulfonamide Hydrochloride.
  • PLOS One. (2020). Intraocular and intracranial pressure in glaucoma patients taking acetazolamide.
  • MDPI. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies.
  • PubMed. (2025). Acetazolamide-loaded intravitreal implants for the treatment of glaucoma: formulation, physicochemical characterization and assessment of in vitro and in vivo safety.
  • BenchChem. (2025). Cross-validation of "Carbonic anhydrase inhibitor 22" activity with a different method.
  • PMC. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci.
  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • NIH. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • PMC. (n.d.). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells.
  • ChemicalBook. (2022). 3-(aminomethyl)benzenesulfonamide hydrochloride.
  • NIH. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII.
  • MDPI. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Biosynth. (n.d.). 3-(Aminomethyl)benzenesulfonamide HCl.

Sources

A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the landscape of modern drug discovery, carbonic anhydrase (CA) inhibitors represent a class of therapeutics with enduring relevance and expanding potential. From their established roles in managing glaucoma and altitude sickness to emerging applications in oncology and anti-infectives, the demand for novel, potent, and isoform-selective inhibitors has never been greater.[1][2][3][4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comparative analysis of in vitro and in vivo efficacy testing for novel carbonic anhydrase inhibitors (CAIs). Our focus will be on the causality behind experimental choices, the critical metrics for success, and the perennial challenge of translating laboratory findings into therapeutic reality. We will dissect the methodologies that form the backbone of CAI development, providing not just the 'how,' but the critical 'why' that underpins robust, reproducible science.

The Central Target: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes essential for life.[2][7][8] They catalyze a fundamental and rapid physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][7][9] This simple equilibrium is pivotal in processes ranging from pH homeostasis and respiration to the secretion of aqueous humor in the eye and cerebrospinal fluid in the brain.[1][5][7] When CA function becomes dysregulated, it contributes to a host of pathologies, making it a prime therapeutic target.[1][2][4]

Part 1: In Vitro Efficacy Assessment — The Crucible of Discovery

All successful drug discovery campaigns begin with a robust, high-throughput screening method. For CAIs, this means starting in vitro. These controlled, cell-free environments allow us to isolate the interaction between our compound and the target enzyme, providing a clear and quantitative measure of inhibitory power.[10][11][12] This stage is not merely a hurdle to clear; it is the foundation upon which all subsequent, more complex studies are built. It is here we answer the first critical question: Does our compound effectively inhibit the target enzyme?

The Core Principle: The Esterase Activity Assay

The most common method for determining CA inhibition relies on the enzyme's esterase activity.[1][8] While the physiological reaction involves CO₂, CAs can also hydrolyze certain esters. We exploit this by using a chromogenic substrate, p-nitrophenyl acetate (p-NPA). In the presence of active carbonic anhydrase, the colorless p-NPA is hydrolyzed to the yellow-colored p-nitrophenol (p-NP).[1] The rate of this color change, which can be measured spectrophotometrically at 400-405 nm, is directly proportional to the enzyme's activity. When an inhibitor is introduced, this rate slows, providing a direct measure of its efficacy.[1][8][13]

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPA p-Nitrophenyl Acetate (Colorless) CA Carbonic Anhydrase (CA) pNPA->CA Hydrolysis pNP p-Nitrophenol (Yellow) CA->pNP Hydrolysis Blocked Inhibited Reaction (No Color Change) CA->Blocked Inhibitor Novel CA Inhibitor Inhibitor->CA Binds to Active Site

Caption: Mechanism of the colorimetric CA inhibition assay.
The Key Metric: Half-Maximal Inhibitory Concentration (IC₅₀)

The primary metric for quantifying an inhibitor's potency is the IC₅₀ value. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][14] It is determined by measuring the enzyme's reaction rate across a range of inhibitor concentrations and plotting the percent inhibition against the log of the inhibitor concentration.[1][15] The resulting sigmoidal curve allows for precise calculation of the IC₅₀. In any comparative study, a lower IC₅₀ value signifies a more potent inhibitor .[1]

Detailed Protocol: Spectrophotometric CA Inhibition Assay (96-Well Plate Format)

This protocol is a self-validating system, incorporating controls to ensure the integrity of the results.

1. Materials and Reagents:

  • Enzyme: Purified human carbonic anhydrase (e.g., hCA II).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: Tris-HCl (50 mM, pH 7.5).[1]

  • Positive Control: A known CA inhibitor like Acetazolamide.[1][8]

  • Solvent: DMSO for dissolving compounds.

  • Hardware: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 400-405 nm.[1]

2. Reagent Preparation:

  • CA Working Solution: Dilute the CA enzyme stock in cold assay buffer to the desired concentration just before use.

  • Substrate Solution: Dissolve p-NPA in an organic solvent like acetonitrile to create a stock, then dilute in assay buffer for the working solution.

  • Inhibitor Solutions: Prepare serial dilutions of the novel test compounds and the positive control (Acetazolamide) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

3. Assay Procedure:

G start Start: Prepare Reagents plate_setup Plate Setup (96-Well) - Blanks (No Enzyme) - Max Activity (Vehicle) - Positive Control (Acetazolamide) - Test Compounds start->plate_setup pre_incubation Pre-incubation (15 min, RT) Add Buffer, Inhibitor/Vehicle, and CA Enzyme. Allows inhibitor to bind to the enzyme. plate_setup->pre_incubation initiation Initiate Reaction Add Substrate (p-NPA) to all wells. pre_incubation->initiation measurement Kinetic Measurement Read absorbance at 405 nm every 30s for 15-30 min. initiation->measurement analysis Data Analysis 1. Calculate reaction rates (slopes). 2. Determine % Inhibition. 3. Plot Dose-Response Curve. measurement->analysis end Determine IC50 Value analysis->end

Caption: Experimental workflow for the in vitro CA inhibition assay.
  • Plate Setup: [1]

    • Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution. (Measures non-enzymatic substrate degradation).

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution. (Represents 100% enzyme activity).

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution. (Validates assay sensitivity).

  • Enzyme-Inhibitor Pre-incubation: After adding the buffer, solvent/inhibitor, and enzyme, incubate the plate at room temperature for 10-15 minutes. This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.[1]

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately begin reading the absorbance in kinetic mode.[1]

4. Data Analysis and IC₅₀ Calculation:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_max_activity))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[1][15]

Part 2: In Vivo Efficacy Assessment — From the Test Tube to the Test Subject

A low IC₅₀ is a ticket to the next round, but it is not a guarantee of success. The complex environment of a living organism presents numerous barriers that can render a potent compound ineffective.[10][16][17][18] In vivo studies are therefore indispensable for validating the therapeutic potential of a novel CAI. They answer the ultimate question: Does our compound work in a system that mirrors the target disease?[2]

The Rationale: Why In Vivo is a Different Ballgame

The transition from in vitro to in vivo introduces the critical domains of Pharmacokinetics (PK) and Pharmacodynamics (PD) .[2][19] A compound must not only inhibit the enzyme but also be effectively absorbed, distributed to the target tissue, resist metabolic breakdown, and be cleared from the body at an appropriate rate.[16][19] An animal model, while not a perfect surrogate for a human, provides the integrated physiological context necessary to evaluate these factors.[10]

Choosing the Right Model

The choice of animal model is dictated by the therapeutic indication. The model must recapitulate key aspects of the human disease pathology.[10]

  • Glaucoma: Normotensive or hypertensive rabbit models are the industry standard for evaluating the reduction of intraocular pressure (IOP), a key clinical endpoint.[3][20]

  • Epilepsy: Certain mouse strains (e.g., DBA/2) are genetically susceptible to seizures and can be used to test the anticonvulsant properties of CAIs that target brain isoforms.[21]

  • Oncology: Immunocompromised mice bearing human tumor xenografts are used to assess the efficacy of inhibitors targeting tumor-associated isoforms like CA IX and XII.[22][23]

Detailed Protocol: Evaluating an Anti-Glaucoma CAI in a Rabbit Model

This protocol outlines a standard efficacy study for a topically administered CAI.

1. Animal Handling and Acclimatization:

  • Use healthy, adult New Zealand white rabbits.

  • Allow animals to acclimatize to the facility for at least one week.

  • House animals in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Baseline and Dosing:

  • Measure baseline IOP in both eyes of each rabbit using a calibrated tonometer. Multiple readings should be taken and averaged.

  • Randomly assign animals to treatment groups: (1) Vehicle Control, (2) Novel CAI, (3) Positive Control (e.g., commercial Dorzolamide 2% solution).[24]

  • Administer a single, fixed volume (e.g., 50 µL) of the assigned test article topically to one eye of each animal. The contralateral eye can serve as an internal control.

3. Efficacy Measurement and Data Analysis:

G start Start: Animal Acclimatization baseline Measure Baseline Intraocular Pressure (IOP) (Tonometry) start->baseline grouping Randomize Animals into Groups - Vehicle Control - Positive Control (Dorzolamide) - Novel CAI baseline->grouping dosing Topical Administration Administer single dose to one eye. grouping->dosing measurement Serial IOP Measurements Measure IOP at T=1, 2, 4, 6, 8 hours post-dose. dosing->measurement analysis Data Analysis 1. Calculate Mean IOP at each time point. 2. Determine Max IOP Reduction (%). 3. Compare treatment groups. measurement->analysis end Assess In Vivo Efficacy analysis->end

Caption: Experimental workflow for in vivo glaucoma model.
  • Measure IOP in both eyes at regular intervals post-dosing (e.g., 1, 2, 4, 6, and 8 hours).

  • Calculate the mean IOP for each group at each time point.

  • Determine the primary efficacy endpoint: the maximum percentage reduction in IOP from baseline for each group.

  • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the Novel CAI group to the Vehicle Control and Positive Control groups.

Data Presentation: A Comparative Summary

Clear, concise data presentation is paramount. A summary table allows for at-a-glance comparison of lead candidates.

CompoundTarget IsoformIn Vitro Potency (IC₅₀, nM)In Vivo Efficacy (Max IOP Reduction %)
Acetazolamide (Systemic)hCA II12~25-30%
Dorzolamide (Topical)hCA II3.5~18-22%
Novel Inhibitor X hCA II 2.1 ~24-28%
Novel Inhibitor Y hCA II 15.8 ~10-14%

Note: Data are representative examples for illustrative purposes.

Part 3: Bridging the Gap — The Challenge of In Vitro-In Vivo Correlation (IVIVC)

The most challenging aspect of preclinical drug development is establishing a meaningful in vitro-in vivo correlation (IVIVC).[25][26] This is a predictive mathematical model that relates an in vitro property (like inhibition potency) to an in vivo response (like IOP reduction).[25][27] Achieving a strong IVIVC is a primary goal, as it can streamline development and reduce the reliance on extensive animal testing, a key objective for regulatory bodies like the FDA.[28][29][30]

Why Potency In Vitro Doesn't Always Translate

A disconnect between in vitro and in vivo results is common.[12][16] A compound like "Novel Inhibitor Y" from our table might be a potent enzyme inhibitor in a test tube but fail in an animal model for several reasons.

cluster_invitro In Vitro Success cluster_invivo In Vivo Efficacy cluster_barriers Physiological Barriers (The 'Gap') invitro_node Potent Inhibition (Low IC50) invivo_node Therapeutic Effect (e.g., IOP Reduction) invitro_node->invivo_node Correlation? pk Pharmacokinetics (ADME) - Poor Absorption - Rapid Metabolism/Clearance invitro_node->pk pd Pharmacodynamics - Poor Tissue Penetration (e.g., Cornea) invitro_node->pd off_target Off-Target Effects & Toxicity invitro_node->off_target

Caption: Bridging the gap between in vitro and in vivo results.
  • Poor Bioavailability: The compound may not be absorbed effectively or may not penetrate the target tissue (e.g., failure to cross the cornea into the aqueous humor).[12]

  • Rapid Metabolism: The body's metabolic processes may quickly inactivate the compound before it can reach its target.[16][19]

  • Off-Target Effects: The compound may interact with other biological molecules, leading to toxicity or unforeseen side effects.[12]

  • System Complexity: The simplified in vitro system cannot account for feedback loops, immune responses, or interactions between different cell types and organs that occur in vivo.[16][18][31]

The Path Forward: Integrated Drug Development

Successfully navigating from benchtop to bedside requires an integrated approach. In vitro assays should be designed with an eye toward translation, and early-stage in vivo pharmacokinetic studies can help weed out compounds with poor drug-like properties before investing in costly efficacy models.[10] The future of CAI development will increasingly rely on a triad of approaches: high-throughput in vitro screening, predictive in silico modeling to optimize for PK/PD properties, and targeted, well-designed in vivo studies to confirm therapeutic efficacy.[2]

By understanding the strengths and limitations of each method and the critical importance of correlating their results, we can more efficiently advance novel carbonic anhydrase inhibitors from promising molecules to life-changing medicines.

References
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Angeli, A., et al. (2023). An overview of novel antimicrobial carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Proteros. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Proteros. Retrieved from [Link]

  • Abdelhameed, E., et al. (2025). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Enzyme and Microbial Technology. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? Molecules. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Lecturio. Retrieved from [Link]

  • De Vita, D., et al. (2023). Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies. Molecules. Retrieved from [Link]

  • Ilies, M. A. (2025). Glaucoma and the Applications of Carbonic Anhydrase Inhibitors. ResearchGate. Retrieved from [Link]

  • Nwafor, D. C., et al. (2021). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. International Journal of Molecular Sciences. Retrieved from [Link]

  • al-Rashida, M., et al. (2014). Recent Developments of Carbonic Anhydrase Inhibitors as Potential Drugs. BioMed Research International. Retrieved from [Link]

  • Slideshare. (n.d.). Carbonic anhydrase inhibitors. Slideshare. Retrieved from [Link]

  • Pang, J., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Correlation & Conflicts Between in Vivo and in Vitro. Scribd. Retrieved from [Link]

  • Unkown. (2025). Pharmacology of Carbonic Anhydrase Inhibitors.
  • Dobrovolskaia, M. A., & McNeil, S. E. (2015). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Journal of Controlled Release. Retrieved from [Link]

  • Wysham, D. B., & Goyal, A. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved from [Link]

  • Bruno, E., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem. Retrieved from [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Accelerating Drug Discovery: Integrating In Vivo and In Vitro Testing with C. elegans. InVivo Biosystems. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). Carbonic Anhydrase Inhibitor Development for Glaucoma. Ace Therapeutics. Retrieved from [Link]

  • FIP. (2022). In Vitro In Vivo (IVIV) Correlations. YouTube. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]

  • Du, F., & Ju, A. (2021). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Metabolites. Retrieved from [Link]

  • Supuran, C. T. (2016). Glaucoma and the applications of carbonic anhydrase inhibitors. Expert Review of Ophthalmology. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • ResearchGate. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. ResearchGate. Retrieved from [Link]

  • TSI. (n.d.). How the Latest FDA Guidance Can Impact Drug Development. TSI. Retrieved from [Link]

  • Verma, R., et al. (2018). Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Visikol. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide. Visikol. Retrieved from [Link]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ. Retrieved from [Link]

  • van Eunen, K., et al. (2012). Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. FEBS Letters. Retrieved from [Link]

  • Tang, C. (2019). In vitro vs. In vivo: Is One Better?. UHN Research. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • BenchChem. (n.d.). In-Vitro vs. In-Vivo Bioactivity of Substituted Acetophenones: A Comparative Guide. BenchChem.
  • Sall, K. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Journal of Nanobiotechnology. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Swenson, E. R. (2014). Carbonic anhydrase inhibitors and high altitude illnesses. Subcellular Biochemistry. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Retrieved from [Link]

  • Magellan Rx Management. (2016). Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. Magellan Rx Management. Retrieved from [Link]

  • Inoue, K., et al. (2014). Safety and efficacy of switching from dorzolamide 1.0%/timolol maleate 0.5% eye drops to brinzolamide 1.0%/timolol maleate 0.5% eye drops. Clinical Ophthalmology. Retrieved from [Link]

  • Deng, M., et al. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology. Retrieved from [Link]

Sources

A Head-to-Head Comparison for Drug Development Professionals: Dorzolamide vs. 3-(Aminomethyl)benzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation of Carbonic Anhydrase Inhibitors

In the landscape of glaucoma therapeutics, the inhibition of carbonic anhydrase (CA) is a cornerstone strategy for reducing intraocular pressure (IOP). Dorzolamide, a second-generation topical CA inhibitor, represents a triumph of structure-based drug design, offering potent efficacy with a favorable systemic side-effect profile compared to its oral predecessors.[1] This guide provides a head-to-head comparison between the clinically established dorzolamide and 3-(Aminomethyl)benzenesulfonamide hydrochloride, a simpler analogue representing the foundational benzenesulfonamide scaffold.

This comparison is designed for researchers and drug development professionals, moving beyond a simple data sheet to explore the critical link between chemical structure, inhibitory potency, and the experimental methodologies required to validate these compounds. While direct comparative experimental data for 3-(Aminomethyl)benzenesulfonamide hydrochloride is not prevalent in peer-reviewed literature—reflecting its status as a chemical building block rather than a clinical candidate—its structure provides an ideal baseline to understand the sophisticated design elements that confer dorzolamide its therapeutic advantages.

Section 1: The Target - Carbonic Anhydrase in Ocular Physiology

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Within the ciliary processes of the eye, the isoform Carbonic Anhydrase II (CA-II) is highly expressed and plays a pivotal role in the secretion of aqueous humor.[3] The production of bicarbonate ions drives fluid transport into the anterior chamber, thereby maintaining IOP.[3] Inhibition of CA-II disrupts this process, leading to a decrease in aqueous humor production and a subsequent reduction in IOP, which is the primary therapeutic goal in managing glaucoma.[1][4]

Section 2: Compound Profiles

Dorzolamide was the first topically active CA inhibitor approved for clinical use, a significant advancement that localized the therapeutic effect to the eye and minimized systemic side effects associated with oral CAIs like acetazolamide.[1][5]

  • Chemical Structure: (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride.[6]

  • Mechanism of Action: Dorzolamide is a highly specific, potent inhibitor of CA-II.[7] Its unsubstituted sulfonamide group (-SO₂NH₂) binds directly to the Zn²⁺ ion in the enzyme's active site in a deprotonated state, effectively blocking catalytic activity.[8] The complex, bicyclic thiophene ring structure makes extensive contact with hydrophobic and hydrophilic residues in the active site cavity, contributing to its high binding affinity and isoform selectivity.[3]

  • Physicochemical Properties: It is a white, crystalline powder, soluble in water, which is a crucial property for formulation as an aqueous ophthalmic solution.[9][10]

This compound represents a primary benzenesulfonamide, featuring the core pharmacophore (the sulfonamide group attached to a benzene ring) necessary for carbonic anhydrase inhibition.

  • Chemical Structure: 3-(Aminomethyl)benzenesulfonamide monohydrochloride.[11]

  • Anticipated Mechanism of Action: Like all primary sulfonamides, it is expected to inhibit carbonic anhydrase by coordinating its sulfonamide moiety to the active site zinc ion.[10][12] However, lacking the complex "tail" of dorzolamide, its interaction with the enzyme is predicted to be less extensive, resulting in lower affinity and selectivity. The structure-activity relationship (SAR) of benzenesulfonamides is well-established; potency and isoform selectivity are dictated by the nature of substituents on the benzene ring.[3][12] These "tail" groups modulate binding by forming additional interactions with amino acid residues lining the active site cavity.[3]

Section 3: Head-to-Head Comparison - Potency and Selectivity

A direct comparison highlights the impact of structural complexity on inhibitory activity. The key to a successful topical antiglaucoma agent is potent inhibition of the target isoform (CA-II) and, ideally, CA-IV (also involved in ocular processes), with significantly less activity against the ubiquitous off-target isoform CA-I, which is abundant in red blood cells.[13]

Property3-(Aminomethyl)benzenesulfonamide HClDorzolamide HClRationale for Difference
CAS Number 670280-13-4[11]130693-82-2[6]N/A
Molecular Weight 222.69 g/mol [14]360.90 g/mol [6]Dorzolamide's complex bicyclic "tail" adds significant mass.
Inhibitory Potency (Kᵢ vs. hCA-II) Data not available; expected to be in the moderate to high nanomolar range based on similar simple benzenesulfonamides.[2]1.9 nM [1][15]Dorzolamide's thienothiopyran ring system is optimized for interactions within the CA-II active site, leading to exceptionally high affinity.
Inhibitory Potency (Kᵢ vs. hCA-IV) Data not available31 nM [1][15]The inhibitor's tail makes specific contacts with residues in the CA-IV active site, conferring potent, albeit less than CA-II, inhibition.
Inhibitory Potency (Kᵢ vs. hCA-I) Data not available; simple benzenesulfonamides often show moderate affinity for CA-I.[2]6000 nM [1]Dorzolamide's structure creates steric hindrance or unfavorable interactions in the CA-I active site, leading to >3000-fold selectivity for CA-II over CA-I.
In Vivo Efficacy (Topical IOP Reduction) Not documented; likely poor due to suboptimal physicochemical properties for corneal penetration and lower intrinsic potency.Reduces IOP in glaucomatous monkeys by up to 37% (2% solution).[13]High water solubility, optimized formulation, and high intrinsic potency allow for effective topical delivery and target engagement.
Section 4: Visualizing the Mechanism and Workflow

The fundamental inhibitory mechanism for all primary sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) at the bottom of the active site pocket. This mimics the binding of the transition state of the natural CO₂ hydration reaction, effectively blocking the enzyme's function.

G Figure 1: Generalized Sulfonamide Inhibition Mechanism cluster_0 CA-II Active Site cluster_1 Inhibitor Binding ZN Zn²⁺ His1 His94 ZN->His1 His2 His96 ZN->His2 His3 His119 ZN->His3 H2O H₂O ZN->H2O Inhibitor R-SO₂NH⁻ ZN_inhib Zn²⁺ His1_inhib His94 ZN_inhib->His1_inhib His2_inhib His96 ZN_inhib->His2_inhib His3_inhib His119 ZN_inhib->His3_inhib ZN_inhib->Inhibitor Coordination Bond

Caption: Sulfonamide inhibitor displaces the catalytic water molecule to bind the active site Zn²⁺.

Validating the potency of a novel CA inhibitor requires a robust and reproducible in vitro assay. The stopped-flow CO₂ hydration assay is the gold standard, but a more accessible and high-throughput compatible method is the colorimetric esterase assay.

G Figure 2: Workflow for Colorimetric CA Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate 2. Plate Setup (96-well) - Blanks - Controls (Enzyme only) - Test compound dilutions prep->plate preincubate 3. Enzyme-Inhibitor Pre-incubation (10-15 min at RT) Allows for equilibrium binding. plate->preincubate initiate 4. Initiate Reaction Add p-NPA substrate to all wells. preincubate->initiate read 5. Kinetic Measurement Read absorbance at 405 nm every 30s for 10-30 min. initiate->read analyze 6. Data Analysis - Calculate reaction rates (V₀) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀/Kᵢ value. read->analyze

Caption: High-throughput screening workflow for determining CA inhibitor potency (IC₅₀/Kᵢ).

Section 5: Experimental Protocols

This protocol is adapted from established methods for determining CA inhibitory activity via the enzyme's esterase function.[14]

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at ~405 nm. The rate of color development is proportional to CA activity.

Materials:

  • Human recombinant Carbonic Anhydrase II (e.g., Sigma-Aldrich)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compounds (Dorzolamide, 3-(Aminomethyl)benzenesulfonamide HCl) dissolved in DMSO.

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic measurement capability at 405 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of CA-II in cold Assay Buffer. Immediately before use, dilute to a working concentration (e.g., 2-5 µg/mL) in Assay Buffer.

    • Prepare a 20 mM stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of test compounds and a reference inhibitor (e.g., Acetazolamide) in Assay Buffer containing a final DMSO concentration of <1%.

  • Assay Plate Setup (in triplicate):

    • Maximum Activity (Vehicle Control): 178 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 178 µL of each test compound dilution.

    • Add 10 µL of CA-II Working Solution to all wells except the blank.

    • Blank Well: 188 µL Assay Buffer (No enzyme).

  • Enzyme-Inhibitor Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 15 minutes. Causality Note: This pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate potency measurement.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 405 nm, taking readings every 30 seconds for 20 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol describes a standard method for evaluating the ocular hypotensive effect of topical CA inhibitors in an animal model.

Principle: A normotensive or hypertensive rabbit model is used to assess the ability of a topically applied compound to lower IOP over time. IOP is measured using a calibrated tonometer.

Materials:

  • New Zealand White rabbits

  • Test Formulations: 2% Dorzolamide HCl ophthalmic solution; 2% 3-(Aminomethyl)benzenesulfonamide HCl in a sterile saline vehicle.

  • Vehicle Control (e.g., sterile saline)

  • Topical Anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Calibrated Tonometer (e.g., Tono-Pen, iCare TONOVET)

Procedure:

  • Animal Acclimation and Baseline Measurement:

    • Acclimate animals to handling and the measurement procedure to minimize stress-induced IOP fluctuations.

    • Instill one drop of topical anesthetic into each eye. Wait 30-60 seconds.

    • Gently hold the eyelids open and obtain three stable IOP readings with the tonometer. Average these readings to establish the baseline IOP (T=0). Trustworthiness Note: A stable, reproducible baseline is essential for validating any observed drug effect.

  • Compound Administration:

    • Randomly assign animals to treatment groups (Vehicle, Dorzolamide, Test Compound).

    • Instill a single 50 µL drop of the assigned formulation into one eye of each rabbit. The contralateral eye can serve as an internal control.

  • Post-Dosing IOP Measurements:

    • At specified time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose), repeat the IOP measurement procedure as described in step 1. Anesthetize the eye before each measurement.

  • Data Analysis:

    • For each animal and time point, calculate the change in IOP from baseline (ΔIOP = IOP_time_x - IOP_baseline).

    • Calculate the mean ΔIOP ± SEM for each treatment group at each time point.

    • Compare the ΔIOP of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine statistical significance.

    • The maximum IOP reduction and the duration of action can be determined from the resulting time-course data.

Conclusion

The comparison between dorzolamide and 3-(Aminomethyl)benzenesulfonamide hydrochloride serves as a powerful case study in modern drug design. While both molecules possess the essential sulfonamide pharmacophore for carbonic anhydrase inhibition, dorzolamide's efficacy is magnified thousands-fold by its structurally complex "tail," which is precisely engineered to maximize interactions within the active site of the target CA-II isoform while minimizing off-target binding. This structural sophistication translates directly to high potency and isoform selectivity, which are the hallmarks of a successful, targeted therapeutic. For researchers in the field, this underscores the principle that a lead scaffold is merely the starting point; the path to a clinical candidate lies in the meticulous, data-driven optimization of its structure to enhance affinity, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the Synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth technical comparison between a traditional and a novel, optimized synthesis method for 3-(Aminomethyl)benzenesulfonamide hydrochloride, a crucial intermediate in pharmaceutical manufacturing. We present a detailed validation of a new catalytic reductive amination pathway that demonstrates significant improvements in yield, purity, and adherence to green chemistry principles over the conventional nitrile reduction method.[1][2][3] This document furnishes complete experimental protocols, comparative data, and mechanistic insights to empower researchers and process chemists in making informed decisions for their development pipelines.

Introduction: The Significance of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

3-(Aminomethyl)benzenesulfonamide hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of carbonic anhydrase inhibitors.[4][5][6] The structural motif of a sulfonamide group paired with a flexible aminomethyl linker is critical for binding to the active sites of numerous enzymatic targets.[4][6] Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to the pharmaceutical industry.

Historically, the production of this compound has relied on robust but often inefficient methods. With increasing pressure on the pharmaceutical sector to adopt more sustainable and cost-effective practices, there is a compelling need to innovate and validate new synthetic routes.[1][3][7] This guide directly addresses this need by comparing a well-established synthesis protocol with a novel, high-efficiency method, providing the necessary data for its adoption.

Comparative Analysis of Synthesis Routes

Traditional Synthesis: Reduction of 3-Cyanobenzenesulfonamide

The conventional approach to synthesizing 3-(Aminomethyl)benzenesulfonamide involves the reduction of a nitrile group. This multi-step process typically starts with 3-aminobenzenesulfonamide and proceeds through a Sandmeyer reaction to introduce the nitrile functionality, followed by a high-pressure catalytic hydrogenation.

Limitations of the Traditional Method:

  • Harsh Reaction Conditions: The use of high-pressure hydrogen gas necessitates specialized and costly equipment.

  • Catalyst Concerns: Often employs catalysts like Raney Nickel, which can be pyrophoric and pose safety risks, alongside concerns of metal leaching into the final product.

  • Multi-step Process: Longer overall synthesis time and potential for yield loss at each step.

  • Workup and Purification Challenges: The reaction mixture often requires extensive workup to remove the catalyst and byproducts, impacting the overall process mass intensity (PMI).[8]

Novel Synthesis: Direct Reductive Amination of 3-Formylbenzenesulfonamide

Our proposed novel method circumvents the nitrile intermediate by employing a direct, one-pot reductive amination of 3-formylbenzenesulfonamide.[9][10][11] This approach leverages modern catalytic systems to achieve a more efficient and greener synthesis.[12][13]

Advantages of the Novel Method:

  • Milder Conditions: The reaction proceeds at or near atmospheric pressure and moderate temperatures.

  • Improved Atom Economy: A more direct route reduces the number of steps and waste products.[7]

  • Enhanced Safety Profile: Avoids the use of high-pressure hydrogenation and pyrophoric catalysts.

  • Simplified Workflow: A one-pot reaction simplifies the process, reducing reaction time and operational complexity.

Experimental Validation Workflow

To objectively compare the two methods, both syntheses were performed, and the resulting products were rigorously analyzed. The following sections detail the protocols and the analytical validation framework. The goal of this workflow is to ensure that the methods used to measure identity and purity are accurate and reliable.[14][15]

Caption: Experimental workflow for synthesis and validation.

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride

  • Step A: Synthesis of 3-Cyanobenzenesulfonamide.

    • 3-Aminobenzenesulfonamide (1 equiv.) is dissolved in aqueous HCl.

    • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 equiv.) is added dropwise to form the diazonium salt.

    • The diazonium salt solution is then added to a solution of copper(I) cyanide (1.2 equiv.) to yield 3-cyanobenzenesulfonamide.

  • Step B: Reduction to 3-(Aminomethyl)benzenesulfonamide.

    • 3-Cyanobenzenesulfonamide (1 equiv.) is dissolved in methanol saturated with ammonia.

    • Raney Nickel (10 wt%) is added as the catalyst.

    • The mixture is hydrogenated in a high-pressure autoclave at 100 psi H₂ for 12 hours.

    • The catalyst is carefully filtered, and the solvent is removed under reduced pressure.

  • Step C: Salt Formation.

    • The crude amine is dissolved in isopropanol, and concentrated HCl is added until the pH is acidic.

    • The resulting precipitate is filtered and dried to yield the hydrochloride salt.

Protocol 2: Novel Synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride

  • One-Pot Reductive Amination and Salt Formation.

    • 3-Formylbenzenesulfonamide (1 equiv.), ammonium acetate (5 equiv.), and sodium cyanoborohydride (1.5 equiv.) are combined in methanol.

    • The mixture is stirred at room temperature for 24 hours. Reaction progress is monitored by HPLC.[16]

    • Upon completion, the reaction is cooled to 0 °C.

    • Concentrated HCl is added dropwise to quench the reaction and precipitate the hydrochloride salt.

    • The solid is collected by filtration, washed with cold methanol, and dried under vacuum.

Analytical Methodologies

The identity, purity, and yield of the final product from both methods were assessed using a suite of standard analytical techniques.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Purity was determined using a reverse-phase HPLC method.[19][20][21] A C18 column was used with a gradient elution of water and acetonitrile with 0.1% trifluoroacetic acid. Detection was performed at 220 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of the synthesized compound.[22][23][24][25][26]

  • Mass Spectrometry (MS): The molecular weight of the product was confirmed by electrospray ionization mass spectrometry (ESI-MS).

  • Yield and Process Mass Intensity (PMI): The isolated yield was calculated for both methods. PMI was calculated as the total mass of input materials (raw materials, solvents, reagents) divided by the mass of the final product to evaluate the environmental impact.[7][8]

Results and Discussion

The experimental data clearly demonstrates the superiority of the novel reductive amination method over the traditional nitrile reduction pathway.

Comparative Data Summary
ParameterTraditional MethodNovel Method
Overall Yield 55%88%
Purity (HPLC) 98.5%>99.5%
Reaction Time ~36 hours~24 hours
Number of Steps 31 (One-Pot)
Process Mass Intensity (PMI) ~120~35
Safety Considerations High-pressure H₂, Raney NiStandard lab conditions
Analysis of Purity and Structural Integrity

Both methods yielded the target compound, 3-(Aminomethyl)benzenesulfonamide hydrochloride, as confirmed by NMR and MS analysis.

  • ¹H NMR (400 MHz, D₂O) δ: 7.95 (s, 1H), 7.88 (d, J=7.8 Hz, 1H), 7.79 (d, J=7.8 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 4.25 (s, 2H).

  • MS (ESI+): m/z calculated for C₇H₁₀N₂O₂S [M+H]⁺: 187.05; found: 187.06.

Crucially, the HPLC analysis revealed a higher purity profile for the product from the novel method (>99.5%) compared to the traditional method (98.5%).[19] The primary impurity in the traditional method was identified as unreacted nitrile intermediate, requiring more rigorous purification.

Causality of Improved Performance

The enhanced performance of the novel method can be attributed to several key factors:

  • Mechanistic Efficiency: Reductive amination is a highly efficient C-N bond-forming reaction.[11] The in-situ formation of the imine followed by immediate reduction minimizes the formation of side products.

  • Process Consolidation: By combining the reaction and salt formation into a single, one-pot process, the novel method significantly reduces handling losses and the need for intermediate purification steps.

  • Improved Green Chemistry Profile: The dramatic reduction in PMI from ~120 to ~35 highlights a substantial decrease in solvent usage and waste generation, aligning with modern green chemistry objectives.[1][2][3] The avoidance of hazardous reagents further enhances the method's environmental and safety credentials.

Conclusion and Recommendations

The validation data unequivocally supports the adoption of the direct reductive amination of 3-formylbenzenesulfonamide as a superior method for the synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride. This novel approach offers significant advantages in terms of chemical yield, product purity, operational simplicity, and environmental sustainability.

For researchers and drug development professionals, this method represents a more efficient, cost-effective, and safer route to a key pharmaceutical intermediate. We strongly recommend the consideration of this protocol in both laboratory-scale synthesis and for process development leading to large-scale manufacturing.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_traditional Traditional Method cluster_novel Novel Method A1 3-Aminobenzenesulfonamide A2 Diazonium Salt A1->A2 NaNO₂, HCl A3 3-Cyanobenzenesulfonamide A2->A3 CuCN A4 Product A3->A4 H₂, Raney Ni (High Pressure) B1 3-Formylbenzenesulfonamide B2 Product B1->B2 NH₄OAc, NaBH₃CN (One-Pot)

Caption: Comparative schematic of the synthesis routes.

References

  • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. (2014). Vertex AI Search.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Wiley-VCH Verlag GmbH & Co. KGaA.
  • 1HNMR spectrometry in structural elucidation of organic compounds.Journal of Chemical and Pharmaceutical Sciences.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
  • Green Chemistry Using Smarter Metrics: A Life Cycle Approach.ACSGCIPR.
  • Structural elucid
  • Green Chemistry Pharmaceutical Industry.Syrris.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025).
  • Towards a holistic approach to metrics for the 21st century pharmaceutical industry. (2015). Green Chemistry (RSC Publishing).
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.PMC - NIH.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025).
  • Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.Pharmaceutical Manufacturing.
  • Identity and Purity - Small Molecules.Pacific BioLabs.
  • Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science Blog.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed.
  • Validation of Analytical Methods for Pharmaceutical Analysis.International Journal of Pharmaceutical Erudition.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • Introduction to Analytical Method Development and Valid
  • Asymmetric reductive amination of other sulfonamides (3 a–3 p) and...
  • Improved method for the synthesis of substituted formylamines and substituted amines.
  • Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amin
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules.
  • Method for the synthesis of substituted formylamines and substituted amines.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Medicinal Chemistry Letters.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar.
  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021). NIH.

Sources

A Senior Application Scientist's Guide to Assessing the Clinical Potential of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role as a potent zinc-binding group.[1] This structural motif is central to a major class of enzyme inhibitors targeting carbonic anhydrases (CAs), metalloenzymes crucial to a host of physiological processes.[2][3] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for maintaining acid-base balance, respiration, and ion transport.[4][5] Their dysregulation is implicated in significant pathologies, including glaucoma, epilepsy, and the progression of hypoxic tumors, making them prime therapeutic targets.[6][7][8]

This guide provides an in-depth, technically-grounded framework for the preclinical assessment of novel 3-(aminomethyl)benzenesulfonamide analogs. We move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of clinical potential. The focus is on a logical, tiered approach, beginning with target engagement and selectivity, progressing to cellular efficacy, and culminating in an evaluation of pharmacokinetic properties.

Mechanism of Action: Targeting the Carbonic Anhydrase Active Site

The therapeutic effect of benzenesulfonamide analogs stems from their high-affinity binding to the zinc ion (Zn²⁺) located deep within the active site of carbonic anhydrase. The primary sulfonamide group (-SO₂NH₂) deprotonates and coordinates directly with the zinc ion, displacing a catalytic water molecule and effectively shutting down the enzyme's hydration/dehydration cycle. The differentiation between analogs, and thus their clinical potential, arises from how the rest of the molecule (the "tail") interacts with the surrounding amino acid residues, which vary significantly between the 12 active human CA isoforms.[9][10] These interactions govern both the potency and, critically, the selectivity of the inhibitor.

cluster_0 CA Active Site cluster_1 Inhibition Mechanism ZN Zn²⁺ H2O H₂O ZN->H2O Coordination His 3x Histidine Residues ZN->His ZN_inhibited Zn²⁺ HCO3_H HCO₃⁻ + H⁺ ZN->HCO3_H Inhibitor Benzenesulfonamide Analog (R-SO₂NH₂) Inhibitor->ZN_inhibited Displaces H₂O & Binds to Zinc His_inhibited 3x Histidine Residues ZN_inhibited->His_inhibited CO2_H2O CO₂ + H₂O CO2_H2O->ZN Catalysis

Inhibition of Carbonic Anhydrase by a Benzenesulfonamide Analog.

Part 1: In Vitro Assessment of Target Potency and Isoform Selectivity

The initial and most critical step is to quantify the inhibitor's potency against the target CA isoform and its selectivity against off-target isoforms. For glaucoma, the primary target is CA II, while for oncology, CA IX and XII are of interest.[7][11] Cytosolic CA I and II are ubiquitously expressed, making selectivity against them crucial for minimizing side effects.[11][12]

Core Experiment: Stopped-Flow CO₂ Hydration Assay

The gold-standard for measuring CA activity and inhibition is the stopped-flow spectrophotometric assay.[13][14] This method directly measures the enzyme's catalytic rate of CO₂ hydration by monitoring the associated pH change.

Rationale: This assay is preferred over esterase activity assays (which use artificial substrates like p-nitrophenyl acetate) because it measures the true physiological function of the enzyme.[4][6][13] Its high temporal resolution allows for the accurate determination of initial reaction rates, which is essential for calculating inhibition constants (Kᵢ).[14]

Experimental Protocol: Stopped-Flow Assay for Kᵢ Determination

  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.4, containing 0.2 mM phenol red as a pH indicator and 20 mM NaClO₄ for constant ionic strength.[14]

    • Enzyme Solutions: Prepare stock solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer. The final concentration in the assay will be in the low nanomolar range.

    • Inhibitor Solutions: Prepare serial dilutions of the benzenesulfonamide analogs in a suitable solvent (e.g., DMSO), then dilute further in the assay buffer.

    • Substrate Solution: Prepare fresh, CO₂-saturated water by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes prior to and during the experiment.[13]

  • Instrumentation & Execution:

    • Use a stopped-flow instrument capable of rapid mixing and absorbance measurement (e.g., at 557 nm for phenol red).[14]

    • Equilibrate two drive syringes: one with the enzyme and inhibitor solution, the other with the CO₂-saturated substrate solution.

    • Rapidly mix the contents. The hydration of CO₂ causes a pH increase, which is monitored as a change in the indicator's absorbance over 10-100 seconds.[14]

    • Record the initial rates of the CA-catalyzed reaction.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

    • Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.

cluster_workflow Potency & Selectivity Workflow Prep Prepare Reagents: Enzymes (CA I, II, IX, XII) Inhibitor Analogs Buffer, Substrate SF Stopped-Flow Assay: Mix Enzyme/Inhibitor with CO₂ Substrate Prep->SF Measure Monitor Absorbance Change (pH indicator) SF->Measure Calc Calculate Initial Rates Measure->Calc Plot Plot % Inhibition vs. [Inhibitor] Calc->Plot Ki Determine IC₅₀ and Calculate Kᵢ Plot->Ki Compare Compare Kᵢ values across CA Isoforms Ki->Compare Selectivity Assess Selectivity Profile Compare->Selectivity

Workflow for Determining Inhibitor Potency (Kᵢ) and Selectivity.
Data Presentation: Comparative Inhibition Profile

The clinical potential of an analog is heavily dependent on its selectivity profile. For an anti-cancer agent targeting tumor-associated CA IX, high potency is desired, but potent inhibition of the ubiquitous CA II could lead to side effects similar to those seen with first-generation glaucoma drugs.[9][15]

Analog IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (II/IX)
Lead Compound (SLC-0111) >10,000965454.521.4
Analog A 8030866.7568.8432.81.5
Analog B 722.23.36.124.40.5
Analog C 450.112.125.825.70.47
Acetazolamide (Control) 25012.125.85.70.47
Data synthesized from representative studies for illustrative purposes.[11][15]

Interpretation: Analog B shows extremely high potency against the therapeutic target hCA II (for glaucoma) and the off-target hCA IX, but with no selectivity.[11] In contrast, a compound like the clinical candidate SLC-0111 shows moderate potency against hCA IX but a favorable selectivity ratio over hCA II, which is a desirable trait for an anticancer agent.[15]

Part 2: Cell-Based Assays for Determining Functional Efficacy

Potent enzyme inhibition in a purified system does not guarantee a therapeutic effect. The compound must be able to reach its target in a cellular context and exert a functional outcome.

Core Experiment: Cancer Cell Invasion Assay (for CA IX/XII Inhibitors)

Tumor-associated CA IX and XII contribute to the acidification of the tumor microenvironment, which promotes cancer cell invasion and metastasis.[9][16] A Matrigel invasion assay is a robust method to assess an inhibitor's ability to block this process.[16][17]

Rationale: This assay provides a direct functional readout of the inhibitor's effect on a key cancer phenotype. It integrates multiple factors, including cell permeability, target engagement in a complex milieu, and the downstream biological consequences of CA inhibition.

Experimental Protocol: Matrigel Invasion Assay

  • Cell Culture: Use a cancer cell line known to express the target CA isoform (e.g., renal cancer cells like Caki-2 or breast cancer cells like MDA-MB-231).[15][16] Culture cells under hypoxic conditions (e.g., 1% O₂) to induce CA IX expression.

  • Chamber Preparation: Coat the upper surface of a transwell insert (8-μm pore size) with a thin layer of Matrigel, which serves as an artificial extracellular matrix.

  • Assay Setup:

    • Seed the cancer cells in serum-free media into the upper chamber of the transwell insert. Include various concentrations of the test analog or vehicle control (DMSO).

    • Fill the lower chamber with media containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: Incubate the plate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores to the lower surface of the insert.

  • Quantification:

    • Remove non-invasive cells from the upper surface of the insert.

    • Fix and stain the invasive cells on the lower surface with crystal violet.

    • Elute the dye and measure its absorbance, or count the cells in several microscopic fields.

  • Data Analysis: Calculate the percent inhibition of invasion for each analog concentration compared to the vehicle control. Determine the EC₅₀ value.

Data Presentation: Comparative Cellular Efficacy
Analog IDKᵢ vs. hCA IX (nM)Cell Invasion EC₅₀ (μM)
Lead Compound (SLC-0111) 45~5.0
Analog B 6.1>50
Analog C 25.84.58
Analog D 38.92.55
Data synthesized from representative studies for illustrative purposes.[11][15]

Interpretation: A disconnect between enzymatic potency (Kᵢ) and cellular efficacy (EC₅₀) is a critical finding. Analog B, despite being a potent enzyme inhibitor, shows poor cellular activity, suggesting potential issues with cell permeability, stability, or efflux.[11] Conversely, Analogs C and D demonstrate a good translation from enzyme inhibition to functional cellular response, making them more promising candidates for in vivo studies.[15]

Part 3: Preliminary Pharmacokinetic (PK) Assessment

A clinically viable drug must possess favorable pharmacokinetic properties, often summarized by ADME (Absorption, Distribution, Metabolism, Excretion).[18] Early in silico and in vitro ADME profiling can prevent the costly failure of potent but non-drug-like compounds.

Core Experiments: In Vitro ADME Profiling
  • Metabolic Stability (Microsomal Stability Assay):

    • Rationale: Assesses the compound's susceptibility to metabolism by liver enzymes (cytochrome P450s), which is a primary route of drug clearance.[19] Rapid metabolism leads to a short half-life and poor bioavailability.[20]

    • Protocol: Incubate the analog with human liver microsomes and NADPH (a necessary cofactor). Quantify the amount of parent compound remaining over time using LC-MS/MS. Calculate the in vitro half-life (T½).

  • CYP450 Inhibition Assay:

    • Rationale: Determines if the analog inhibits major CYP450 enzymes (e.g., 3A4, 2D6, 2C9).[19] Inhibition can lead to dangerous drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.[21]

    • Protocol: Use commercially available kits with fluorescent probes specific for each CYP isoform. Measure the inhibition of probe metabolism by the test analog.

Data Presentation: Comparative ADME Profile
Analog IDMicrosomal T½ (min)CYP3A4 Inhibition (IC₅₀, μM)
Lead Compound (SLC-0111) >60>25
Analog C 45>20
Analog D 81.5
Data synthesized from representative studies for illustrative purposes.[15][22]

Interpretation: Analog D, despite its excellent cellular efficacy, exhibits poor metabolic stability and potent CYP3A4 inhibition.[22] These are significant liabilities that would likely halt its development. Analog C, with good cellular activity and a more favorable preliminary ADME profile, emerges as the superior candidate to advance into more complex animal models for efficacy and full pharmacokinetic studies.[22][23]

Conclusion: Synthesizing a Multi-Parameter Assessment

Assessing the clinical potential of novel 3-(aminomethyl)benzenesulfonamide analogs requires a multi-faceted, logical progression of experiments. A compound's journey from a mere chemical structure to a viable drug candidate depends on a delicate balance of high on-target potency, crucial isoform selectivity, demonstrable functional efficacy in a cellular context, and favorable drug-like properties. By employing the integrated workflows described, researchers can make informed, data-driven decisions, efficiently prioritizing candidates with the highest probability of success in subsequent, more resource-intensive stages of drug development.

References

  • Lombrino, J., Peraro, L., & Monti, S. M. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Retrieved from [Link]

  • Gecyte, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Retrieved from [Link]

  • Al-Salahi, R., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

  • Guzel, O., et al. (2015). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules. Retrieved from [Link]

  • Anzenbacher, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Salahi, R., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Awad, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Retrieved from [Link]

  • Kumar, D., et al. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Omega. Retrieved from [Link]

  • Jin, C., & Rittmann, B. E. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Selam, J. L. (1997). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Diabetes & Metabolism. Retrieved from [Link]

  • Vaškevičiūtė, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Devreese, M., & De Backer, P. (2012). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Avian Pathology. Retrieved from [Link]

  • Nettleton, D. O., & Einolf, H. J. (2011). Assessment of cytochrome p450 enzyme inhibition and inactivation in drug discovery and development. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Sugiyama, Y., et al. (1989). Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. Journal of Pharmacokinetics and Biopharmaceutics. Retrieved from [Link]

  • Binda, C., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Glaucoma and the Applications of Carbonic Anhydrase Inhibitors. ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2019). Identification of small molecule enzyme inhibitors as broad-spectrum anthelmintics. PLOS Pathogens. Retrieved from [Link]

  • Mickevičiūtė, A., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

  • Al-Suhaimi, E. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Taibah University Medical Sciences. Retrieved from [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Miller, J. T., et al. (2015). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. Retrieved from [Link]

  • De Martino, M., et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • De Simone, G., et al. (2019). Exploration of the residues modulating the catalytic features of human carbonic anhydrase XIII by a site-specific mutagenesis approach. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from [Link]

  • Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Abu-Hassan, A. A., & Sultan, M. H. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. Retrieved from [Link]

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Ruzicka, J. (n.d.). 2.1.5. Stopped flow reaction rate based method. Faculty of Pharmacy - Research Portal. Retrieved from [Link]

  • Reithmeier, J. A., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]

  • Reithmeier, J. A., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity, ensuring the safety of laboratory personnel, the community, and the environment. This guide provides a detailed, step-by-step protocol for the disposal of 3-(Aminomethyl)benzenesulfonamide hydrochloride, grounded in established safety principles and regulatory standards.

Hazard Characterization and Regulatory Framework

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards and the governing regulations is essential. 3-(Aminomethyl)benzenesulfonamide hydrochloride is a synthetic organic compound. While a comprehensive hazard profile for this specific molecule may not be widely published, data from structurally similar sulfonamides and general chemical principles mandate a cautious approach.

  • Potential Hazards : Based on analogous compounds, 3-(Aminomethyl)benzenesulfonamide hydrochloride should be handled as a substance that may cause skin and serious eye irritation.[1] Furthermore, some safety data sheets (SDS) for related chemicals indicate potential for long-lasting harmful effects to aquatic life, making environmental release a significant concern.[2]

  • Regulatory Imperative : In the absence of specific data negating its hazardous nature, this compound must be managed as a hazardous chemical waste. This approach ensures compliance with the Resource Conservation and Recovery Act (RCRA) , which is administered by the U.S. Environmental Protection Agency (EPA) and governs the management of hazardous waste from its point of generation to its final disposal ("cradle to grave").[3][4] All personnel handling this waste must be trained on these procedures to comply with Occupational Safety and Health Administration (OSHA) standards.[5][6]

The cornerstone of your disposal plan should be to never discharge 3-(Aminomethyl)benzenesulfonamide hydrochloride or its solutions into the sanitary sewer .[7][8] This is a direct violation of environmental regulations and poses a threat to aquatic ecosystems.[2] All waste must be collected for disposal by an approved hazardous waste management company, a process typically coordinated through your institution's Environmental Health and Safety (EH&S) department.[9][10]

Personal Protective Equipment (PPE) and Safety

Safe disposal begins with protecting yourself. Adherence to proper PPE protocols is non-negotiable when handling the pure compound, its solutions, or any contaminated materials.

  • Standard Laboratory Attire : A buttoned lab coat, long pants, and closed-toe shoes are mandatory.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and change them immediately if they become contaminated.

  • Respiratory Protection : If there is a risk of generating dust from the solid compound, work in a certified chemical fume hood to avoid inhalation.[1]

Waste Characterization and Segregation: A Decision Workflow

Proper disposal requires meticulous segregation of waste streams. Mixing incompatible chemicals can lead to dangerous reactions, while combining hazardous and non-hazardous waste unnecessarily increases disposal costs and regulatory burden. The following decision tree illustrates the workflow for characterizing and segregating waste derived from 3-(Aminomethyl)benzenesulfonamide hydrochloride.

G cluster_form Step 1: Identify Waste Form cluster_solid Step 2: Solid Waste Stream cluster_liquid Step 2: Liquid Waste Stream cluster_container Step 2: Empty Container Stream cluster_final Step 3: Accumulation start Waste Generation (3-Aminomethyl)benzenesulfonamide HCl waste_form What is the physical form of the waste? start->waste_form solid_path Solid: Pure compound, contaminated gloves, weigh paper, wipes waste_form->solid_path Solid liquid_path Liquid: Aqueous or organic solutions waste_form->liquid_path Liquid container_path Empty Original Container waste_form->container_path Container solid_container Place in a dedicated, lined solid hazardous waste container. solid_path->solid_container solid_label Label container: 'Hazardous Waste, Solid' List chemical constituents. solid_container->solid_label saa Store sealed and labeled container in a designated Satellite Accumulation Area (SAA). solid_label->saa liquid_container Collect in a compatible, sealed liquid waste container (e.g., glass or HDPE). liquid_path->liquid_container liquid_label Label container: 'Hazardous Waste, Liquid' List ALL components and %. liquid_container->liquid_label liquid_label->saa container_rinse Triple-rinse with a suitable solvent. container_path->container_rinse rinseate_collect Collect ALL rinseate as liquid hazardous waste. container_rinse->rinseate_collect container_dispose Deface original label. Dispose of empty container per institutional policy. container_rinse->container_dispose rinseate_collect->liquid_container pickup Arrange for pickup by EH&S or approved waste vendor. saa->pickup

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocols

Based on the workflow above, follow these detailed procedures for each waste stream.

Protocol 1: Unused/Expired Solid Compound
  • Do Not Discard : Never dispose of the solid chemical in the regular trash.

  • Containment : If in its original, intact container, ensure the cap is tightly sealed. If the container is compromised or you have collected excess from a reaction, transfer it to a new, chemically compatible container with a secure screw-top lid.[12]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and explicitly state "3-(Aminomethyl)benzenesulfonamide hydrochloride."[13]

  • Storage : Place the container in your lab's designated Satellite Accumulation Area (SAA).[3][12]

Protocol 2: Contaminated Solid Waste (PPE, Labware)
  • Collection : Designate a specific waste container, lined with a heavy-duty plastic bag, for all solid waste contaminated with the compound. This includes gloves, weigh paper, pipette tips, and paper towels used for cleanup.

  • Labeling : Label the container "Hazardous Waste" and list the chemical contaminants.

  • Storage : Keep the container closed when not in use. When full, seal the bag and place it in the SAA for pickup.

Protocol 3: Contaminated Liquid Waste (Aqueous/Organic Solutions)
  • Collection : Use a dedicated, compatible liquid waste container (e.g., glass for organic solvents, high-density polyethylene [HDPE] for aqueous solutions). Ensure the container has a secure, leak-proof cap.[7][12]

  • Segregation : Do not mix this waste stream with other incompatible wastes, such as strong acids or bases.[12][14]

  • Labeling : Label the container "Hazardous Waste" and list all chemical components with their approximate percentages (e.g., "Water 95%, Methanol 4%, 3-(Aminomethyl)benzenesulfonamide HCl 1%"). This information is critical for the disposal facility.

  • Storage : Store the container in secondary containment (e.g., a spill tray) within the SAA to prevent leaks from spreading.[7]

Protocol 4: Empty Containers

The EPA has specific rules for "empty" containers that held hazardous waste. To render a container non-hazardous, a "triple-rinse" procedure is required.[9]

  • Rinse : Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., water, methanol).

  • Collect Rinseate : Crucially, all three rinses must be collected and managed as liquid hazardous waste as described in Protocol 3.[9]

  • Container Disposal : Once triple-rinsed, deface or remove the original chemical label to prevent confusion. The now-empty container can typically be disposed of in the regular trash or recycling, depending on your institution's policy.[9]

Waste Accumulation and Spill Management

Satellite Accumulation Areas (SAA)

Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[12] Key requirements include:

  • Containment : Waste containers must be in good condition and kept closed except when adding waste.[3]

  • Labeling : All containers must be properly labeled.

  • Inspection : The area should be inspected weekly for leaks or container degradation.[7]

  • Capacity Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]

Spill Management

In the event of a small spill of the solid material:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Containment : Prevent the powder from becoming airborne.

  • Cleanup : Carefully sweep or vacuum the solid material and place it into a sealed container for disposal as solid hazardous waste.[15] Avoid generating dust.[2]

  • Decontaminate : Clean the affected area with an appropriate solvent and paper towels. Dispose of all cleanup materials as contaminated solid waste.

Summary of Disposal Protocols

The following table summarizes the essential disposal information for each waste stream.

Waste Stream CategoryDescriptionKey Disposal ProtocolRegulatory Basis
Unused/Expired Chemical Pure solid 3-(Aminomethyl)benzenesulfonamide HClCollect in a sealed, clearly labeled container. Dispose of as solid hazardous chemical waste via EH&S.RCRA, 40 CFR §260-262
Contaminated Solid Waste Gloves, weigh paper, wipes, pipette tipsCollect in a designated, lined, and labeled solid hazardous waste container.RCRA, OSHA[5][7]
Contaminated Liquid Waste Aqueous or organic solutions containing the compoundCollect in a compatible, sealed, and labeled liquid waste container. Do not sewer.Clean Water Act, RCRA[7][8]
Empty Containers Original bottle that held the compoundTriple-rinse with a suitable solvent. Collect all rinseate as hazardous liquid waste. Dispose of the rinsed container per institutional policy.RCRA, 40 CFR §261.7[9]

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of responsible research. Always consult your institution's specific waste management plan and your EH&S department for guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Clean Management Environmental Group, Inc. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Hazardous Waste Experts. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • AK Scientific, Inc. Safety Data Sheet: 2-(Aminomethyl)benzenesulfonamide hydrochloride.
  • Fisher Scientific. (2009, February 9). Safety Data Sheet: 3-Aminobenzenesulfonamide.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Fisher Scientific. (2010, June 5). Safety Data Sheet: Benzenesulfonamide.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Arkansas State University. Hazardous Waste Management.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. 3-(aminomethyl)benzenesulfonamide Hydrochloride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • Oakland University. Hazardous Waste - EHSO Manual 2025-2026.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban.

Sources

Personal protective equipment for handling 3-(Aminomethyl)benzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-(Aminomethyl)benzenesulfonamide hydrochloride

Navigating the complexities of drug development requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, field-proven procedures for the safe handling of 3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS No: 670280-13-4). The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of researchers while maintaining the integrity of experimental work.

The Foundation of Safety: A Rigorous Hazard Assessment

Understanding the specific risks associated with a compound is the critical first step in developing a robust safety plan. 3-(Aminomethyl)benzenesulfonamide hydrochloride is not a benign substance; its hazard profile necessitates stringent control measures. The causality is clear: the inherent chemical properties dictate the required level of protection.

A thorough review of Safety Data Sheets (SDS) reveals a multi-faceted hazard profile. The compound is classified with several key risks that directly inform our procedural and personal protective equipment (PPE) choices.[1][2]

Hazard ClassificationGHS CategoryNature of Risk & Implication for HandlingAuthoritative Source
Acute Toxicity (Oral) Category 4Harmful if swallowed. This dictates strict prohibition of eating, drinking, or smoking in the lab and mandates immediate medical attention upon ingestion.[1]Sigma-Aldrich, CymitQuimica
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects. This is a significant long-term health risk, demanding the highest level of containment to prevent any route of exposure. All handling should occur in a designated area.Sigma-Aldrich
Skin Corrosion/Irritation Category 2Causes skin irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[1][2][3]CymitQuimica, Fisher Scientific
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. Mandates the use of chemical safety goggles or a face shield to protect against dust particles and splashes.[1][2]CymitQuimica, Fisher Scientific
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. This requires handling the solid form in a ventilated enclosure (e.g., fume hood) and using respiratory protection if dust is generated.[1][2]CymitQuimica, Fisher Scientific

The Protective Ensemble: Core PPE & Engineering Controls

Based on the hazard assessment, a multi-layered approach combining engineering controls and personal protective equipment is mandatory. This is not merely a checklist; it is an integrated system designed to minimize exposure at every potential point of contact.

Primary Engineering Control: The Chemical Fume Hood

All weighing and handling of powdered 3-(Aminomethyl)benzenesulfonamide hydrochloride must be performed within a certified chemical fume hood. This is the first and most critical barrier, capturing dust at the source to prevent inhalation and contamination of the general laboratory environment.[4]

Personal Protective Equipment (PPE) Selection

The following PPE is required for handling this compound. The selection is based on established occupational safety standards and the specific chemical resistance needed.[5][6]

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][7]

    • Best Practice/Large Quantities: A full-face shield worn over safety goggles provides superior protection against splashes and airborne particles.[8] Eyeglasses are not a substitute for proper safety eyewear.[9]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard recommendation. It is critical to practice double-gloving, especially when handling significant quantities or during prolonged procedures.[6][8] The outer glove should be removed and disposed of immediately after the handling procedure is complete. Always check gloves for tears or punctures before and during use.[10]

    • Gown/Lab Coat: A disposable, low-permeability gown with a solid front and tight-fitting knit cuffs is required.[6] The sleeves of the gown should be tucked into the inner glove, and the outer glove should be pulled over the cuff of the gown, creating a sealed interface.[6]

  • Respiratory Protection:

    • Standard Handling (in fume hood): If dusts are generated, even within a fume hood, a NIOSH-approved N95 respirator is required.[2][11]

    • Spill Cleanup/Poor Ventilation: For large spills or in situations where ventilation is compromised, a higher level of protection, such as a full-face respirator with chemical cartridges, is necessary.[10] All personnel requiring respirators must be properly fit-tested and trained as per the OSHA Respiratory Standard.[10]

Operational Plan: Step-by-Step Procedural Guidance

Adherence to a strict, sequential protocol is paramount for safety. The following workflow and procedures are designed to be a self-validating system, minimizing the chance of error and exposure.

Workflow for Handling 3-(Aminomethyl)benzenesulfonamide hydrochloride

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Designate Work Area (Fume Hood) ppe_don 2. Don Full PPE (Double Glove, Gown, Goggles) prep->ppe_don weigh 3. Weigh Compound (In Fume Hood) ppe_don->weigh dissolve 4. Prepare Solution (In Fume Hood) weigh->dissolve decon 5. Decontaminate Surfaces dissolve->decon waste 6. Segregate Waste (Contaminated PPE, Chemical Waste) decon->waste ppe_doff 7. Doff PPE (Correct Sequence) waste->ppe_doff

Caption: Standard operational workflow from preparation to cleanup.

Protocol 1: Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring complete coverage. Pull the cuffs of the gown over the inner gloves.

  • Respiratory Protection: If required, don the fit-tested N95 respirator.

  • Eye Protection: Put on chemical safety goggles. If using a face shield, place it over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

Protocol 2: Safe Handling in the Laboratory
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Prepare Work Surface: Cover the work surface inside the fume hood with absorbent, plastic-backed paper to contain any minor spills.

  • Handle the Chemical: Perform all manipulations, including weighing and solution preparation, at least 6 inches inside the fume hood sash.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the generation of dust.[12]

  • Immediate Cleanup: Clean any minor spills immediately using appropriate methods (see Emergency Response).

  • Secure Container: Tightly close the primary container of 3-(Aminomethyl)benzenesulfonamide hydrochloride after use and store it in a locked, designated area.[2]

Protocol 3: Doffing and Disposing of PPE

This sequence is critical to prevent contaminating yourself with residue on the PPE.

  • Outer Gloves: While still in the designated work area, remove the outer gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Gown: Remove the gown by rolling it down and away from the body. Dispose of it in the hazardous waste container.

  • Exit Work Area: Exit the immediate work area.

  • Eye/Face Protection: Remove the face shield/goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Emergency Response & Disposal Plan

In Case of Exposure or Spill

Immediate and correct action can significantly mitigate harm. All personnel must be familiar with the location of safety showers and eyewash stations.[7]

Exposure TypeImmediate First Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical advice if irritation occurs.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician immediately.[13]
Small Spill (in hood) Decontaminate the area with a suitable cleaning agent. Collect absorbed material and contaminated absorbent paper using fresh gloves and place it in a sealed container for hazardous waste disposal.
Large Spill Evacuate non-essential personnel. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using methods that do not generate dust. Dispose of as hazardous waste.[12]
Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste: Unused 3-(Aminomethyl)benzenesulfonamide hydrochloride and solutions containing it must be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, gowns), absorbent paper, and cleaning materials must be placed in a sealed, clearly labeled hazardous waste container.[2]

  • Regulatory Compliance: Do not mix with other waste streams. Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[8]

This guide is intended to provide a framework for the safe handling of 3-(Aminomethyl)benzenesulfonamide hydrochloride. A proactive culture of safety, continuous training, and adherence to these protocols are the cornerstones of protecting the health of our most valuable asset: our scientists.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (Note: Provides excellent general principles for selecting chemical-resistant PPE). [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)benzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Aminomethyl)benzenesulfonamide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。